3-Ethyl-2,4-dimethylpentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-2,4-dimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-6-9(7(2)3)8(4)5/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHAGZNBWKUMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147778 | |
| Record name | 3-Ethyl-2,4-dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1068-87-7 | |
| Record name | 2,4-Dimethyl-3-ethylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-2,4-dimethylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-2,4-dimethylpentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethyl-2,4-dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-2,4-dimethylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHYL-2,4-DIMETHYLPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGK90M81DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2,4-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-Ethyl-2,4-dimethylpentane (CAS No: 1068-87-7), a branched alkane of interest in various fields of chemical research.[1][2][3] This document collates essential quantitative data, details standard experimental methodologies for property determination, and illustrates its synthetic pathways. As a saturated hydrocarbon, its primary reactions include combustion and halogenation.[1] This guide is intended to serve as a foundational resource for professionals requiring detailed information on this compound.
Core Chemical and Physical Properties
This compound is a saturated acyclic hydrocarbon with the general chemical formula C₉H₂₀.[1][2][3][4] It is one of the many isomers of nonane.[1] The degree and nature of its branching significantly influence its physical properties, such as its boiling and melting points, when compared to its linear isomer, n-nonane, and more highly branched isomers.[1]
Data Presentation
The quantitative chemical and physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Unit | Source(s) |
| IUPAC Name | This compound | - | [2][3] |
| Synonyms | 2,4-Dimethyl-3-ethylpentane | - | [2][3] |
| CAS Number | 1068-87-7 | - | [1][2][3] |
| Molecular Formula | C₉H₂₀ | - | [1][2][3][5] |
| Molecular Weight | 128.255 g/mol | g/mol | [1][2][3][5] |
| Density (at 20°C) | 0.719 - 0.7365 | g/cm³ | [1][5] |
| Boiling Point | 136.0 - 137.0 | °C | [1][5] |
| Melting Point | -122.2 | °C | [1] |
| Flash Point | 26.7 | °C | [5] |
| Vapor Pressure (at 25°C) | 9.26 - 10.1 | mmHg | [1][5] |
| Refractive Index | 1.404 - 1.4115 | - | [6] |
| InChI | InChI=1S/C9H20/c1-6-9(7(2)3)8(4)5/h7-9H,6H2,1-5H3 | - | [2][3] |
| InChIKey | VLHAGZNBWKUMRW-UHFFFAOYSA-N | - | [1][2][3] |
| Canonical SMILES | CCC(C(C)C)C(C)C | - | [4] |
Synthetic Pathways
The synthesis of this compound can be achieved through several established organic chemistry routes. These pathways are crucial for obtaining the compound for research and industrial applications. The primary methods involve the construction of its branched carbon skeleton through reactions that form new carbon-carbon bonds.
General Synthesis Workflow
The overall logic for synthesizing a complex alkane like this compound involves creating a precursor molecule with the correct carbon framework, often containing a functional group, which is then removed in a final step to yield the saturated hydrocarbon.
References
- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 2. ASTM D4052 - eralytics [eralytics.com]
- 3. ASTM D4052 Density Meter: DMA | Anton Paar [anton-paar.com]
- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 5. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]
- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
An In-depth Technical Guide to 3-Ethyl-2,4-dimethylpentane: IUPAC Nomenclature and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the chemical compound 3-Ethyl-2,4-dimethylpentane, focusing on its IUPAC nomenclature and molecular structure. It is intended to serve as a technical resource for professionals in the fields of chemistry and drug development.
IUPAC Nomenclature Analysis
The name this compound is the correct and systematically derived name for this branched alkane according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The process for determining this name is as follows:
-
Identification of the Parent Chain : The first step in IUPAC nomenclature is to identify the longest continuous chain of carbon atoms in the molecule.[1] In the structure of this compound, the longest chain consists of five carbon atoms. Therefore, the parent name of the alkane is "pentane".[2]
-
Numbering the Parent Chain : The parent chain must be numbered to assign the lowest possible locants (numbers) to the substituent groups.[3][4] Numbering the five-carbon chain from either direction results in the same set of locants for the substituents: 2, 3, and 4.
-
Identification of Substituents : The groups attached to the parent chain are identified and named. In this molecule, there are two methyl (-CH₃) groups and one ethyl (-CH₂CH₃) group.
-
Alphabetical Ordering and Assembly : The substituents are listed in alphabetical order, ignoring prefixes such as "di-", "tri-", etc.[1] Thus, "ethyl" precedes "methyl". The final name is assembled by indicating the locant of each substituent followed by its name, with the parent alkane name at the end. The presence of two methyl groups is indicated by the prefix "di-".
This systematic approach confirms that This compound is the correct IUPAC name.
Molecular Structure and Properties
This compound is a saturated hydrocarbon with the chemical formula C₉H₂₀.[5][6] It is an isomer of nonane. The structure consists of a central five-carbon pentane chain with methyl groups at the second and fourth positions and an ethyl group at the third position.
(CH₃)₂CH-CH(CH₂CH₃)-CH(CH₃)₂[7]
The branching in its structure influences its physical properties. For example, it has a higher boiling point than more compact, highly branched isomers like 2,2,4,4-tetramethylpentane due to a larger surface area, which leads to stronger intermolecular van der Waals forces.[7]
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Units | Source(s) |
| Molecular Weight | 128.25 g/mol | g/mol | [8] |
| CAS Registry Number | 1068-87-7 | N/A | [5][8] |
| Boiling Point | 136.0 - 137.0 | °C | [7][9] |
| Melting Point | -122.2 | °C | [7] |
| Density (at 20°C) | 0.7365 | g/cm³ | [7] |
| Critical Temperature | 307 | °C | [9] |
| Critical Pressure | 21.5 | atm | [9] |
| InChIKey | VLHAGZNBWKUMRW-UHFFFAOYSA-N | N/A | [8] |
Molecular Visualization
The following diagram, generated using the DOT language, illustrates the chemical structure and connectivity of this compound.
Caption : Molecular graph of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Organic Nomenclature [www2.chemistry.msu.edu]
- 4. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Pentane, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 6. This compound - Wikidata [wikidata.org]
- 7. This compound | 1068-87-7 | Benchchem [benchchem.com]
- 8. This compound | C9H20 | CID 14040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [stenutz.eu]
An In-depth Technical Guide to 3-Ethyl-2,4-dimethylpentane (CAS: 1068-87-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,4-dimethylpentane, a branched-chain alkane, is a nine-carbon saturated hydrocarbon. As an isomer of nonane, its distinct structure imparts specific physical and chemical properties that are of interest in various fields of chemical research. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, spectroscopic characterization, and safety information. The study of such branched alkanes is fundamental to understanding structure-property relationships in organic chemistry.[1]
Chemical and Physical Properties
The molecular structure of this compound influences its physical properties. The branching in its carbon skeleton, while significant, is less compact than some other nonane isomers, which has a direct impact on its boiling point. For instance, it has a higher boiling point than more highly branched isomers like 2,2,4,4-tetramethylpentane, which is attributed to a larger surface area leading to stronger intermolecular van der Waals forces.[1] Conversely, its melting point is substantially lower than that of the linear n-nonane, illustrating how branching disrupts efficient packing into a crystal lattice.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 1068-87-7 | [2][3][4] |
| Molecular Formula | C₉H₂₀ | [2][3] |
| Molecular Weight | 128.25 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,4-Dimethyl-3-ethylpentane | [2][3] |
| InChI | InChI=1S/C9H20/c1-6-9(7(2)3)8(4)5/h7-9H,6H2,1-5H3 | [2][5] |
| InChIKey | VLHAGZNBWKUMRW-UHFFFAOYSA-N | [3][4][5] |
| Canonical SMILES | CCC(C(C)C)C(C)C | [2][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Boiling Point | 136.1 °C at 760 mmHg | [1] |
| Melting Point | -122.2 °C | [1] |
| Density | 0.719 g/cm³ | |
| Flash Point | 26.7 °C | |
| Vapor Pressure | 9.26 mmHg at 25°C | |
| Kovats Retention Index | Standard non-polar: 833, 836, 838 | [2] |
Synthesis Methodologies
Alkylation Reactions
Alkylation provides a direct method for constructing the carbon-carbon bonds necessary for synthesizing branched alkanes.[1] A common strategy involves the alkylation of a 2,4-dimethylpentane derivative with an ethyl halide.[1] This reaction typically proceeds via a nucleophilic substitution mechanism where a potent nucleophile, such as an enolate derived from a ketone, attacks the electrophilic carbon of the ethyl halide.[1]
Experimental Protocol: General Alkylation of a Hydrocarbon
-
Deprotonation: A suitable starting material, such as a derivative of 2,4-dimethylpentane containing an acidic proton, is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran, diethyl ether).
-
The solution is cooled to a low temperature (typically -78 °C to 0 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
A strong base (e.g., lithium diisopropylamide, n-butyllithium) is added dropwise to generate the carbanion.
-
Alkylation: The alkylating agent, in this case an ethyl halide (e.g., ethyl iodide or ethyl bromide), is added to the solution containing the carbanion.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period to ensure complete reaction.
-
Work-up: The reaction is quenched by the addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation to yield the final alkane.
Caption: General workflow for the synthesis of this compound via alkylation.
Grignard Reaction Pathways
A Grignard reaction can be employed to construct a tertiary alcohol with the required carbon skeleton, which can then be reduced to the target alkane. For example, the reaction of sec-butylmagnesium bromide with 3-pentanone would yield 3-ethyl-2,4-dimethyl-3-pentanol.[1] This tertiary alcohol can subsequently be converted to this compound.
Experimental Protocol: General Grignard Reaction for Tertiary Alcohol Synthesis
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed. Anhydrous diethyl ether or tetrahydrofuran is added, and a small amount of an alkyl halide (e.g., sec-butyl bromide) is introduced to initiate the reaction. The remaining alkyl halide, dissolved in the anhydrous solvent, is added dropwise to maintain a gentle reflux.
-
Reaction with Ketone: The Grignard reagent is cooled in an ice bath, and a solution of the ketone (e.g., 3-pentanone) in the anhydrous solvent is added dropwise.[6]
-
The reaction mixture is stirred at room temperature for a period to ensure complete reaction.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
-
Reduction to Alkane: The tertiary alcohol can be reduced to the alkane via a two-step process involving dehydration to an alkene followed by catalytic hydrogenation, or through other deoxygenation methods.
Caption: Grignard reaction pathway for the synthesis of this compound.
Catalytic Hydrogenation of a Ketone Precursor
Another synthetic route involves the reduction of a suitable ketone precursor, such as 4-ethyl-5-methylhexan-3-one, to the corresponding alkane.[1] The direct hydrogenation of a highly branched ketone to an alkane can be challenging due to steric hindrance.[1]
Experimental Protocol: General Catalytic Hydrogenation of a Ketone
-
Reaction Setup: The ketone, a suitable solvent (e.g., ethanol, acetic acid), and a hydrogenation catalyst (e.g., palladium on carbon, platinum oxide) are placed in a high-pressure reaction vessel (autoclave).
-
Hydrogenation: The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is heated and stirred for a specified time until the reaction is complete.
-
Work-up: The vessel is cooled, and the pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
Purification: The resulting crude alkane is purified by distillation.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Interpretation | Source(s) |
| ¹H NMR | The proton NMR spectrum provides a detailed map of the proton environments. The four methyl groups are diastereotopic, leading to potentially distinct chemical shifts. The methyl protons of the ethyl group appear as a triplet, while the methylene protons of the ethyl group appear as a quartet. The methine protons will appear as complex multiplets. | [1][5] |
| ¹³C NMR | The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Due to the molecule's symmetry, fewer than nine signals would be expected. | [2] |
| Infrared (IR) Spectroscopy | The IR spectrum is characteristic of a saturated alkane, showing strong C-H stretching vibrations between 2850 and 3000 cm⁻¹ and C-H bending vibrations around 1365-1470 cm⁻¹. The absence of significant absorptions in other regions indicates the lack of functional groups. | [7][8][9] |
| Mass Spectrometry (MS) | Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The fragmentation pattern provides structural information. | [1][2][10] |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[11][12]
-
Flammability: Alkanes are highly flammable and can form explosive mixtures with air. Keep away from open flames, sparks, and other ignition sources.[12]
-
Health Hazards: Prolonged or repeated exposure may cause skin irritation.[11][12] Inhalation of high concentrations of vapors may cause dizziness and nausea.[12] It is recommended to handle this compound in a well-ventilated area or in a fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]
-
Disposal: Dispose of the chemical in accordance with local environmental regulations. Avoid release into the environment.[12]
Applications
Due to its specific physicochemical properties, this compound has applications in several areas:
-
Reference Compound: It is used as a reference compound in analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) for the identification and quantification of other hydrocarbons.[1]
-
Solvent: Like other alkanes, it can be used as a nonpolar solvent in various industrial and laboratory applications.[11]
-
Fuel Additive: It can be used as an additive in diesel to improve fuel performance.[11]
Caption: Relationship between the structure of this compound and its physical properties.
References
- 1. This compound | 1068-87-7 | Benchchem [benchchem.com]
- 2. This compound | C9H20 | CID 14040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. This compound [stenutz.eu]
- 5. 2,4-DIMETHYL-3-ETHYLPENTANE(1068-87-7) 1H NMR spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pentane, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 8. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C7H16 infrared spectrum of 3-ethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-ethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Pentane, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 11. chembk.com [chembk.com]
- 12. tutorchase.com [tutorchase.com]
An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,4-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Ethyl-2,4-dimethylpentane, a branched alkane of interest in various chemical and industrial applications. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development and related fields.
Core Physical and Chemical Data
This compound is a saturated acyclic hydrocarbon with the chemical formula C9H20.[1][2][3] Its structure and branching significantly influence its physical characteristics.
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound, compiled from various sources.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C9H20 | - | [1][2][3] |
| Molecular Weight | 128.255 | g/mol | [1][2][3][4] |
| Boiling Point | 136.1 - 137 | °C at 760 mmHg | [1][3][5][6][7] |
| Melting Point | -122.2 | °C | [6][7] |
| Density | 0.719 - 0.7365 | g/cm³ at 20°C | [1][3][6][7] |
| Refractive Index | 1.404 - 1.4131 | at 20°C | [1][3][6][7] |
| Flash Point | 26.7 | °C | [1][3] |
| Vapor Pressure | 9.26 - 10.1 | mmHg at 25°C | [1][3][6] |
| Enthalpy of Vaporization | 42.30 | kJ/mol | [6] |
| Enthalpy of Formation (Gas) | -227.40 | kJ/mol | [6] |
Experimental Protocols
The determination of the physical properties of liquid hydrocarbons such as this compound follows established laboratory procedures. Below are detailed methodologies for measuring boiling point, density, and refractive index.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[8]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or other attachment method
-
Heat source (e.g., Bunsen burner)
-
Heating oil (e.g., mineral oil)
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.[8]
-
A capillary tube, with its open end facing down, is inserted into the liquid.[8]
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8]
-
This assembly is then placed into the Thiele tube containing heating oil, ensuring the sample is immersed.[8]
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]
-
As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a continuous stream of bubbles will emerge from the capillary tube.[8]
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure.[9]
Density Determination
The density of a liquid hydrocarbon can be determined using a straightforward mass-to-volume measurement.
Apparatus:
-
Graduated cylinder (e.g., 50 mL)
-
Analytical balance
Procedure:
-
The mass of a clean, dry graduated cylinder is accurately measured and recorded.
-
A specific volume of this compound (e.g., 25 mL) is carefully measured into the graduated cylinder, reading the bottom of the meniscus.
-
The total mass of the graduated cylinder and the liquid is then measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.
-
The density is calculated by dividing the mass of the liquid by the measured volume (Density = Mass / Volume).
-
For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[10] It is also crucial to control and record the temperature, as density is temperature-dependent.
Refractive Index Measurement (Abbe Refractometer)
The refractive index, a measure of how light bends as it passes through a substance, is a valuable physical property for identifying and assessing the purity of liquid compounds.[11] An Abbe refractometer is commonly used for this measurement.
Apparatus:
-
Abbe refractometer
-
Light source (typically a sodium D line source, 589 nm)
-
Dropper or pipette
-
Solvent for cleaning (e.g., acetone or ethanol)
-
Lens tissue
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent and dried with lens tissue.
-
A few drops of this compound are placed on the surface of the measuring prism.
-
The prism is closed and locked.
-
The light source is positioned to illuminate the prism.
-
While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.
-
The compensator is adjusted to eliminate any color fringe at the boundary, making the dividing line sharp.
-
The borderline is aligned with the crosshairs in the eyepiece.
-
The refractive index is then read from the instrument's scale.
-
The temperature should be recorded, as refractive index is temperature-dependent, and a correction can be applied if the measurement is not performed at the standard 20°C.[11][12]
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of this compound.
Caption: Experimental workflow for determining physical properties.
References
- 1. Pentane,3-ethyl-2,4-dimethyl- | CAS#:1068-87-7 | Chemsrc [chemsrc.com]
- 2. This compound | C9H20 | CID 14040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1068-87-7 [chemnet.com]
- 4. Pentane, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 5. This compound [stenutz.eu]
- 6. This compound | 1068-87-7 | Benchchem [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. athabascau.ca [athabascau.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on 3-Ethyl-2,4-dimethylpentane: Molecular Properties
This guide provides essential molecular information for 3-Ethyl-2,4-dimethylpentane, tailored for researchers, scientists, and drug development professionals. The following sections detail the compound's molecular formula and weight, presented in a clear, tabular format for ease of reference.
Molecular Data Summary
The fundamental molecular properties of this compound are summarized in the table below. This data is critical for a variety of applications, including analytical chemistry, reaction stoichiometry, and material characterization.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₂₀ | [1][2][3][4][5] |
| Molecular Weight | 128.2551 g/mol | [1] |
| Molar Mass | 128.26 g/mol | [6] |
Logical Relationship of Molecular Properties
The following diagram illustrates the hierarchical relationship between the chemical name, its corresponding molecular formula, and its calculated molecular weight. This visualization provides a clear workflow for understanding how the identity of a chemical compound relates to its fundamental physical properties.
References
Stereoisomerism in C9H20 Alkanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of stereoisomerism in the C9H20 alkane series, commonly known as nonanes. While seemingly simple hydrocarbons, the structural diversity of nonane isomers leads to a fascinating array of stereochemical complexity. Understanding this complexity is crucial for applications in petrochemical analysis, materials science, and as reference standards in stereoselective synthesis. This document details the structural isomers of C9H20, identifies chiral centers leading to stereoisomerism, and outlines experimental protocols for their separation and analysis.
Structural Isomers of C9H20
The molecular formula C9H20 represents 35 distinct structural isomers.[1][2][3] These isomers are categorized based on the length of their principal carbon chain and the nature and position of their alkyl substituents. The isomers range from the linear n-nonane to highly branched structures like 2,2,4,4-tetramethylpentane. A systematic nomenclature is essential to distinguish between these structurally diverse molecules.
Stereoisomerism in C9H20 Isomers
A significant number of the 35 structural isomers of C9H20 exhibit stereoisomerism due to the presence of one or more chiral centers. A chiral center is a carbon atom bonded to four different groups.[4] The presence of n chiral centers in a molecule can give rise to a maximum of 2n stereoisomers. These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).
Quantitative Summary of Stereoisomerism
The following table summarizes the 35 structural isomers of C9H20, identifying the presence of chiral centers and the resulting number of stereoisomers for each.
| IUPAC Name | Chiral Center(s) Present | Number of Stereoisomers |
| n-Nonane | No | 1 |
| 2-Methyloctane | Yes (C2) | 2 |
| 3-Methyloctane | Yes (C3) | 2 |
| 4-Methyloctane | Yes (C4) | 2[5] |
| 2,2-Dimethylheptane | No | 1 |
| 2,3-Dimethylheptane | Yes (C3) | 2 |
| 2,4-Dimethylheptane | Yes (C4) | 2[1][6][7] |
| 2,5-Dimethylheptane | Yes (C5) | 2 |
| 2,6-Dimethylheptane | No | 1 |
| 3,3-Dimethylheptane | No | 1 |
| 3,4-Dimethylheptane | Yes (C3, C4) | 4[8][9] |
| 3,5-Dimethylheptane | Yes (C3, C5) | 3 (meso + 1 pair of enantiomers)[10][11][12] |
| 4,4-Dimethylheptane | No | 1 |
| 3-Ethylheptane | Yes (C3) | 2[13] |
| 4-Ethylheptane | No | 1 |
| 2,2,3-Trimethylhexane | Yes (C3) | 2 |
| 2,2,4-Trimethylhexane | Yes (C4) | 2[14][15] |
| 2,2,5-Trimethylhexane | No | 1 |
| 2,3,3-Trimethylhexane | No | 1 |
| 2,3,4-Trimethylhexane | Yes (C3, C4) | 4[3][16][17][18] |
| 2,3,5-Trimethylhexane | Yes (C3) | 2 |
| 2,4,4-Trimethylhexane | No | 1 |
| 3,3,4-Trimethylhexane | Yes (C4) | 2 |
| 3-Ethyl-2-methylhexane | Yes (C3) | 2 |
| 4-Ethyl-2-methylhexane | Yes (C4) | 2 |
| 3-Ethyl-3-methylhexane | No | 1 |
| 3-Ethyl-4-methylhexane | Yes (C3, C4) | 4[19][20][21][22] |
| 2,2,3,3-Tetramethylpentane | No | 1 |
| 2,2,3,4-Tetramethylpentane | Yes (C3, C4) | 4 |
| 2,2,4,4-Tetramethylpentane | No | 1 |
| 2,3,3,4-Tetramethylpentane | Yes (C4) | 2 |
| 3-Ethyl-2,2-dimethylpentane | No | 1 |
| 3-Ethyl-2,3-dimethylpentane | Yes (C3) | 2 |
| 3-Ethyl-2,4-dimethylpentane | Yes (C3) | 2 |
| 3,3-Diethylpentane | No | 1 |
Experimental Protocols for Separation of Stereoisomers
The separation of alkane isomers, particularly enantiomers, is a challenging analytical task due to their non-polar nature and similar physical properties. Chiral gas chromatography (GC) is the predominant technique for the enantioseparation of volatile alkanes.
Chiral Gas Chromatography (GC) Methodology
Objective: To separate the enantiomers of a chiral C9H20 alkane.
Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.
Key Experimental Parameters:
-
Chiral Stationary Phase (CSP): Modified cyclodextrins are the most effective CSPs for alkane enantioseparation.[2][23] The choice of cyclodextrin and its derivatives is critical for achieving optimal separation.
-
α-cyclodextrin: Suitable for smaller chiral alkanes.
-
β-cyclodextrin: A versatile option for a broad range of chiral compounds, including many nonane isomers.[2]
-
γ-cyclodextrin: Preferred for larger, more sterically hindered chiral alkanes.[2]
-
Commonly used derivatives include permethylated, acetylated, and propionylated cyclodextrins, which enhance enantioselectivity.
-
-
Column Dimensions: Typical capillary columns for this application have an internal diameter of 0.25 mm and a length of 25-30 meters.
-
Carrier Gas and Flow Rate: Hydrogen is often the preferred carrier gas due to its high efficiency, allowing for faster analysis times. Optimal linear velocities are typically in the range of 60-80 cm/sec.[2]
-
Temperature Program: Lower elution temperatures generally improve enantiomeric resolution. A slow temperature ramp, typically 1-2°C/min, is recommended to maximize the separation of enantiomers.[2]
-
Injection: The choice between split and splitless injection depends on the sample concentration. For trace analysis, splitless injection is preferred, while for bulk samples, a split injection is used to avoid column overloading.
-
Sample Preparation: The alkane sample is typically dissolved in a volatile, non-polar solvent such as hexane or pentane before injection.
Procedure:
-
Install the appropriate chiral capillary column in the gas chromatograph.
-
Condition the column according to the manufacturer's instructions to ensure a stable baseline.
-
Set the initial oven temperature, temperature program, carrier gas flow rate, and detector parameters.
-
Prepare a dilute solution of the C9H20 isomer mixture or the isolated chiral isomer in a suitable solvent.
-
Inject the sample into the GC.
-
Record the chromatogram and identify the separated enantiomers based on their retention times. The elution order of the enantiomers is specific to the chiral stationary phase used.
Visualization of Isomeric Relationships
The following diagrams, generated using the DOT language, illustrate the hierarchical relationship between the different classes of C9H20 isomers and the concept of stereoisomerism for a chiral example.
Caption: Hierarchical classification of C9H20 structural isomers.
Caption: Stereoisomeric relationships for 3,4-dimethylheptane.
Conclusion
The C9H20 alkanes, despite their simple elemental composition, present a rich landscape of structural and stereoisomerism. A thorough understanding of the number and nature of these isomers is fundamental for various scientific and industrial applications. The detailed analysis of chiral centers and the resulting stereoisomers, combined with robust experimental protocols for their separation, provides a powerful toolkit for researchers in fields ranging from analytical chemistry to drug development. The methodologies outlined in this guide, particularly the application of chiral gas chromatography, are essential for the unambiguous identification and quantification of the stereoisomers of nonane.
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. homework.study.com [homework.study.com]
- 5. 4-Methyloctane | 2216-34-4 | Benchchem [benchchem.com]
- 6. Buy 2,4-Dimethylheptane (EVT-315669) | 2213-23-2 [evitachem.com]
- 7. homework.study.com [homework.study.com]
- 8. How many stereoisomers are possible for 3 4dimethylheptane class 12 chemistry CBSE [vedantu.com]
- 9. (3R,4S)-3,4-dimethylheptane | C9H20 | CID 59954460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,5-Dimethylheptane | 926-82-9 | Benchchem [benchchem.com]
- 11. Buy 3,5-Dimethylheptane (EVT-289140) | 926-82-9 [evitachem.com]
- 12. Heptane, 3,5-dimethyl- [webbook.nist.gov]
- 13. brainly.com [brainly.com]
- 14. Buy (S)-2,2,4-Trimethylhexane | 618380-26-0 [smolecule.com]
- 15. 2,2,4-Trimethylhexane | C9H20 | CID 28022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Solved The skeletal structure of 2,3,4-trimethylhexane is | Chegg.com [chegg.com]
- 17. Hexane, 2,3,4-trimethyl- [webbook.nist.gov]
- 18. Solved 4. The skeletal structure of 2,3,4-trimethylhexane is | Chegg.com [chegg.com]
- 19. benchchem.com [benchchem.com]
- 20. 3-Ethyl-4-methylhexane | C9H20 | CID 18314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. quora.com [quora.com]
- 22. Hexane, 3-ethyl-4-methyl- [webbook.nist.gov]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structural Isomers of Nonane and Their Boiling Points
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 35 structural isomers of nonane (C₉H₂₀), with a central focus on their boiling points. This document details the relationship between molecular structure and physical properties, offers standardized experimental protocols for boiling point determination, and presents the data in a clear, comparative format. The information contained herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction to Nonane and its Isomers
Nonane is an alkane with the chemical formula C₉H₂₀.[1] It exists as 35 structural isomers, which are molecules that have the same molecular formula but different structural arrangements of atoms.[2] These structural differences, primarily in the degree of branching of the carbon chain, lead to variations in their physical properties, most notably their boiling points. The straight-chain isomer, n-nonane, serves as the reference compound for comparing the properties of its branched counterparts.
The boiling point of a substance is a critical physical property that provides insights into the strength of intermolecular forces. For non-polar alkanes like nonane and its isomers, the primary intermolecular forces are London dispersion forces. The strength of these forces is influenced by the surface area of the molecule; larger, more linear molecules have greater surface area and thus stronger London dispersion forces, resulting in higher boiling points. Conversely, more compact, highly branched isomers have a smaller surface area, leading to weaker intermolecular forces and lower boiling points.
Data Presentation: Boiling Points of Nonane Isomers
The following table summarizes the available boiling point data for the structural isomers of nonane. The isomers are grouped by the length of their principal carbon chain and the nature of their branching.
| Isomer Name | Boiling Point (°C) |
| Nonane | |
| n-Nonane | 150.8[1][2][3] |
| Methyloctanes | |
| 2-Methyloctane | 143[4][5][6] |
| 3-Methyloctane | 144.2 |
| 4-Methyloctane | 142.5 |
| Dimethylheptanes | |
| 2,2-Dimethylheptane | 132[7][8][9] |
| 2,3-Dimethylheptane | 140.5 |
| 2,4-Dimethylheptane | 132.8 |
| 2,5-Dimethylheptane | 135.2 |
| 2,6-Dimethylheptane | 135.2 |
| 3,3-Dimethylheptane | 136.3 |
| 3,4-Dimethylheptane | 140.7 |
| 3,5-Dimethylheptane | 138.5 |
| 4,4-Dimethylheptane | 135.21[10] |
| Ethylheptanes | |
| 3-Ethylheptane | 141.1 |
| 4-Ethylheptane | 141.1[11][12][13] |
| Trimethylhexanes | |
| 2,2,3-Trimethylhexane | 134.3 |
| 2,2,4-Trimethylhexane | 127.2 |
| 2,2,5-Trimethylhexane | 123.9[14] |
| 2,3,3-Trimethylhexane | 140.3[15] |
| 2,3,4-Trimethylhexane | 138.8 |
| 2,3,5-Trimethylhexane | 132.8[16] |
| 2,4,4-Trimethylhexane | 131.9 |
| 3,3,4-Trimethylhexane | 142.2[17] |
| Ethylmethylhexanes | |
| 3-Ethyl-2-methylhexane | 139.8 |
| 3-Ethyl-3-methylhexane | 141.8 |
| 3-Ethyl-4-methylhexane | 138.8 |
| 4-Ethyl-2-methylhexane | 135.2 |
| Tetramethylpentanes | |
| 2,2,3,3-Tetramethylpentane | 140.3 |
| 2,2,3,4-Tetramethylpentane | 134.7 |
| 2,2,4,4-Tetramethylpentane | 122.3 |
| 2,3,3,4-Tetramethylpentane | 141.8 |
| Ethyl-dimethylpentanes | |
| 3-Ethyl-2,2-dimethylpentane | 134.7 |
| 3-Ethyl-2,3-dimethylpentane | 142.2 |
| 3-Ethyl-2,4-dimethylpentane | 133.3 |
| Propylhexanes | |
| 3-Propylhexane | 138.3 |
| 4-Propylhexane | 137.8 |
| Diethylpentanes | |
| 3,3-Diethylpentane | 146.5 |
Note: Boiling points can vary slightly depending on the source and experimental conditions. The data presented here is a compilation from various reputable sources.
Experimental Protocol: Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for determining the boiling point of small quantities of a liquid, such as a newly synthesized nonane isomer, is the micro boiling point or Siwoloboff method.
Materials:
-
Capillary tube (sealed at one end)
-
Melting point apparatus or a similar heating block with a thermometer
-
Small test tube or sample vial
-
The liquid sample of the nonane isomer
Procedure:
-
Sample Preparation: A small amount of the liquid sample (a few drops) is placed into the small test tube.
-
Capillary Insertion: The sealed capillary tube is placed into the test tube with its open end submerged in the liquid.
-
Heating: The test tube assembly is placed in the heating block of the melting point apparatus. The temperature is gradually increased.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is the air initially trapped in the capillary tube being expelled.
-
Boiling Point Determination: The heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heat source is removed, and the apparatus is allowed to cool slowly.
-
Recording: The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the liquid is equal to the external pressure.
-
Repetition: For accuracy, the determination should be repeated at least twice, and the average value should be taken as the boiling point.
Diagram of Experimental Workflow:
Caption: Workflow for micro boiling point determination.
Relationship Between Structure and Boiling Point
The data presented in the table clearly illustrates the inverse relationship between the degree of branching in nonane isomers and their boiling points. This trend can be explained by the effect of molecular shape on the strength of intermolecular London dispersion forces.
-
n-Nonane , the straight-chain isomer, has the highest boiling point (150.8 °C). Its linear structure allows for a large surface area of contact between adjacent molecules, maximizing the strength of the London dispersion forces.
-
Branched Isomers have lower boiling points than n-nonane. The introduction of methyl, ethyl, or propyl groups creates a more compact, spherical molecular shape. This reduces the effective surface area for intermolecular interactions, leading to weaker London dispersion forces that are easier to overcome with thermal energy.
-
Highly Branched Isomers , such as 2,2,4,4-tetramethylpentane, exhibit some of the lowest boiling points among the nonane isomers. Their highly compact and symmetrical structures significantly minimize the surface area available for intermolecular contact.
Diagram of Structure-Boiling Point Relationship:
Caption: Impact of branching on boiling point.
Conclusion
The 35 structural isomers of nonane provide an excellent case study for understanding the fundamental principles of structure-property relationships in organic chemistry. The clear trend of decreasing boiling points with increased branching is a direct consequence of the influence of molecular shape on the strength of London dispersion forces. This guide has provided a comprehensive compilation of boiling point data, a standardized experimental protocol for its determination, and a clear visualization of the underlying chemical principles. This information is vital for professionals in chemical research and drug development, where the physical properties of molecules are of paramount importance.
References
- 1. Nonane Formula, Structure & Isomers - Lesson | Study.com [study.com]
- 2. tceq.texas.gov [tceq.texas.gov]
- 3. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Methyloctane - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. quora.com [quora.com]
- 9. Heptane, 2,2-dimethyl- (CAS 1071-26-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 4,4-DIMETHYL HEPTANE CAS#: 1068-19-5 [m.chemicalbook.com]
- 11. Heptane, 4-ethyl- [webbook.nist.gov]
- 12. WTT- Under Construction Page [wtt-pro.nist.gov]
- 13. Heptane, 4-ethyl- | C9H20 | CID 16663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
- 15. Hexane, 2,3,3-trimethyl- [webbook.nist.gov]
- 16. 2,3,5-Trimethylhexane | C9H20 | CID 14045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Hexane, 3,3,4-trimethyl- [webbook.nist.gov]
An In-depth Technical Guide to the Thermodynamic Properties of 3-Ethyl-2,4-dimethylpentane
This technical guide provides a comprehensive overview of the available thermodynamic data for 3-Ethyl-2,4-dimethylpentane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering who require accurate and detailed information on the thermodynamic behavior of this branched alkane. This document presents quantitative data in a structured format, details the experimental methodologies for the determination of these properties, and includes a visualization of the experimental workflow.
Physicochemical and Thermodynamic Data
The thermodynamic and physical properties of this compound are summarized in the tables below. These values are critical for understanding the compound's behavior in various chemical and physical processes.
Table 1: General Physicochemical Properties
| Property | Value | Unit |
| Molecular Formula | C₉H₂₀ | - |
| Molecular Weight | 128.2551 | g/mol |
| CAS Registry Number | 1068-87-7 | - |
| Boiling Point | 136.0 - 137.0 | °C |
| Melting Point | -122.2 | °C |
| Density (at 20°C) | 0.7365 | g/cm³ |
Table 2: Thermodynamic Properties
| Property | Value | Unit |
| Enthalpy of Vaporization (ΔvapH°) | 42.30 | kJ/mol |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -6130.19 ± 0.75 | kJ/mol |
| Enthalpy of Formation (Gas, ΔfH°gas) | -227.40 | kJ/mol |
Experimental Protocols
The determination of the thermodynamic properties of organic compounds such as this compound relies on a set of well-established experimental techniques, primarily centered around calorimetry.
2.1 Determination of Enthalpy of Combustion (ΔcH°)
The standard enthalpy of combustion is determined using a bomb calorimeter.
-
Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath of known mass. By measuring the temperature increase of the water, the heat of combustion can be calculated.
-
Apparatus: The primary apparatus is a bomb calorimeter, which consists of a high-pressure stainless steel bomb, a water bath, a stirrer, a thermometer with high resolution, and an ignition system.
-
Procedure:
-
A weighed sample of this compound is placed in a crucible inside the bomb.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited via an electrical fuse.
-
The temperature of the water is monitored and the final, maximum temperature is recorded.
-
The heat of combustion is calculated using the temperature change, the mass of the water, and the heat capacity of the calorimeter assembly.
-
2.2 Determination of Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization can be measured using a specialized calorimeter designed for this purpose.
-
Principle: A known amount of the liquid is vaporized at a constant temperature, and the energy required to induce this phase change is measured.
-
Apparatus: A vaporization calorimeter, which allows for precise measurement of heat input and the amount of substance vaporized.
-
Procedure:
-
The liquid sample is placed in the calorimeter and brought to its boiling point.
-
A known amount of electrical energy is supplied to the heater to maintain a constant rate of vaporization.
-
The amount of vapor produced is determined, often by condensing it and measuring its mass.
-
The enthalpy of vaporization is calculated from the energy input and the amount of substance vaporized.
-
2.3 Determination of Heat Capacity (Cp)
The heat capacity of a substance is determined using techniques such as Differential Scanning Calorimetry (DSC).
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This difference is used to determine the heat capacity of the sample.
-
Apparatus: A Differential Scanning Calorimeter.
-
Procedure:
-
A small, known mass of the sample is sealed in an aluminum pan. An empty pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is increased at a constant rate.
-
The instrument measures the heat flow to the sample and the reference.
-
The difference in heat flow is proportional to the heat capacity of the sample.
-
2.4 Determination of Entropy (S°)
The standard entropy of a substance is typically not measured directly but is calculated using a combination of experimental data and thermodynamic principles.
-
Methodology:
-
The heat capacity of the substance is measured as a function of temperature from as low a temperature as possible up to the desired temperature.
-
The entropy is then calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the desired temperature. This calculation also accounts for the entropy changes during phase transitions (solid-solid, solid-liquid, and liquid-gas).
-
For gases, statistical mechanics can also be used to calculate the entropy based on molecular properties.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the key thermodynamic properties of an organic compound.
3-Ethyl-2,4-dimethylpentane: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
3-Ethyl-2,4-dimethylpentane, a saturated acyclic hydrocarbon with the molecular formula C9H20, is a member of the nonane isomer family.[1][2] While its specific discovery and historical narrative are not extensively documented, its significance lies within the broader context of branched-chain alkane chemistry and its role as a reference compound in various analytical and synthetic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, potential synthetic routes, and analytical characterization methods. The information presented is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.
Chemical and Physical Properties
This compound is a colorless, flammable liquid.[3] Its branched structure significantly influences its physical properties, such as boiling point and density, when compared to its linear isomer, n-nonane.[1] The compound's key identifiers and properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 1068-87-7[4] |
| Molecular Formula | C9H20[2][5] |
| Molecular Weight | 128.25 g/mol [1] |
| InChI Key | VLHAGZNBWKUMRW-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCC(C(C)C)C(C)C[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Boiling Point | 136.1 °C at 760 mmHg[5] |
| Flash Point | 26.7 °C[5] |
| Density | 0.719 g/cm³[5] |
| Vapor Pressure | 9.26 mmHg at 25 °C[5] |
| Exact Mass | 128.15700 Da[5] |
Potential Synthetic Pathways
The synthesis of this compound can be approached through several established organic chemistry methodologies. Two plausible routes are outlined below.
A common strategy for constructing highly branched alkanes involves the use of a Grignard reagent to create a tertiary alcohol with the desired carbon skeleton. This intermediate is then dehydrated to an alkene and subsequently hydrogenated to the corresponding alkane.
Experimental Protocol:
-
Grignard Reagent Formation: Prepare sec-butylmagnesium bromide by reacting 2-bromobutane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Grignard Reaction: Add 3-pentanone dropwise to the prepared Grignard reagent at 0 °C. The reaction is then warmed to room temperature and stirred until completion.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-ethyl-2,4-dimethyl-3-pentanol.
-
Dehydration: Dehydrate the tertiary alcohol by heating with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, to yield a mixture of alkene isomers.[1]
-
Hydrogenation: Subject the resulting alkene mixture to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to obtain this compound.
-
Purification: Purify the final product by fractional distillation.
Another potential route involves the alkylation of a suitable enolate with an appropriate alkyl halide.
Experimental Protocol:
-
Enolate Formation: Prepare the lithium enolate of a suitable ketone, for instance, by reacting 3-methyl-2-pentanone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperature (-78 °C).
-
Alkylation: Add an ethyl halide, such as ethyl iodide, to the enolate solution and allow the reaction to proceed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Reduction: The resulting ketone can be reduced to the corresponding alkane via methods like the Wolff-Kishner or Clemmensen reduction.
-
Purification: Purify the final product by column chromatography or distillation.
Analytical Characterization
The structural elucidation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the proton and carbon environments within the molecule, confirming the connectivity and substitution pattern.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.[1] High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.[1]
-
Gas Chromatography (GC): GC is a suitable technique for assessing the purity of this volatile compound and for separating it from other isomers.
Applications in Research and Development
As a branched-chain alkane, this compound can serve several purposes in a research and development setting:
-
Reference Standard: It can be used as a reference standard in analytical techniques such as gas chromatography for the identification and quantification of branched alkanes in complex mixtures like fuels or environmental samples.
-
Solvent Studies: Its properties as a non-polar solvent can be investigated for specific applications where its particular boiling point and density are advantageous.
-
Combustion Research: Alkanes are fundamental components of fuels, and the combustion properties of specific isomers like this compound can be studied to understand engine performance and emissions.
Conclusion
While the historical discovery of this compound is not prominently documented, its identity as a distinct chemical entity is well-established through its unique physical and chemical properties. The synthetic pathways outlined in this guide provide viable methods for its preparation in a laboratory setting. For researchers and professionals in drug development, this compound serves as a valuable reference material and a model for understanding the behavior of branched-chain alkanes.
References
Spectroscopic Analysis of 3-Ethyl-2,4-dimethylpentane: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for the branched alkane, 3-Ethyl-2,4-dimethylpentane (CAS No. 1068-87-7). The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Executive Summary
This compound is a saturated hydrocarbon with the molecular formula C₉H₂₀ and a molecular weight of 128.25 g/mol .[1] As a branched-chain alkane, its structural elucidation relies heavily on a combination of spectroscopic techniques. This guide presents a comprehensive summary of its ¹H NMR, ¹³C NMR, IR, and MS data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of this compound is also visualized.
Data Presentation
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -CH(CH₃)₂ | 0.845, 0.876 | Doublet | J = 6.8 Hz |
| -CH₂CH ₃ | 0.785 | Triplet | Not specified |
| -CH -CH₂CH₃ | 1.74 | Multiplet | J = 5.1 Hz |
| -CH ₂CH₃ | 1.25 | Multiplet | J(B,C) = 7.6 Hz, J(B,F) = 5.3 Hz |
Note: The assignments are based on available spectral data.[2] Actual spectra may exhibit more complex multiplets due to the diastereotopic nature of the methyl groups and potential second-order effects.
¹³C NMR Spectroscopic Data
Experimental ¹³C NMR data for this compound is referenced in the literature (L.P. Lindeman, J.Q. Adams, Anal. Chem. 43, 1245 (1971)), however, specific chemical shift values were not available in the consulted resources. Based on typical chemical shifts for alkanes, the following are expected ranges:
| Carbon Type | Expected Chemical Shift Range (ppm) |
| Primary (CH₃) | 10 - 25 |
| Secondary (CH₂) | 20 - 35 |
| Tertiary (CH) | 25 - 45 |
Infrared (IR) Spectroscopy
The following table lists the major absorption bands in the gas-phase IR spectrum of this compound, as sourced from the NIST/EPA Gas-Phase Infrared Database.[3]
| Wavenumber (cm⁻¹) | Assignment |
| ~2870 - 2960 | C-H stretching vibrations |
| ~1465 | C-H bending vibrations (CH₂ and CH₃) |
| ~1380 | C-H bending vibrations (CH₃) |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes. The molecular ion peak is often of low intensity.
| m/z | Relative Abundance | Proposed Fragment |
| 43 | Base Peak | [C₃H₇]⁺ |
| 85 | High | [C₆H₁₃]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 41 | Medium | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
Data Acquisition:
-
¹H NMR: The proton NMR spectrum is acquired on a high-field NMR spectrometer. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For signal enhancement, multiple scans (typically 8 to 16) are co-added.
-
¹³C NMR: The carbon-13 NMR spectrum is obtained on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
For a liquid sample like this compound, the neat (undiluted) spectrum is typically recorded.
Sample Preparation: A single drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.
Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.
Data Acquisition:
-
Injection: A small volume (typically 1 µL) of the prepared solution is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the column's stationary phase.
-
Ionization and Fragmentation: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each fragment at its specific m/z, generating the mass spectrum.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow of Spectroscopic Analysis.
References
The Unseen Architects: A Technical Guide to Branched Alkane Chemistry in Scientific Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched alkanes, the seemingly simple saturated hydrocarbons, are fundamental building blocks in the world of organic chemistry. Their nuanced structural variations, departing from the linear arrangement of their straight-chain counterparts, introduce a fascinating complexity that profoundly influences their physicochemical properties and reactivity. For researchers in the chemical sciences and professionals in drug development, a deep understanding of the principles governing branched alkane chemistry is not merely academic—it is a critical tool for molecular design, synthesis, and the optimization of therapeutic agents. This in-depth technical guide explores the core principles of branched alkane chemistry, from their structural and thermodynamic characteristics to their synthesis and analysis, with a special focus on their strategic application in the pharmaceutical industry.
Core Principles of Branched Alkane Chemistry
Structure and Nomenclature
Branched alkanes are acyclic saturated hydrocarbons featuring alkyl groups attached to a principal, longest continuous carbon chain.[1][2] The general chemical formula for alkanes is CnH2n+2.[3] Each carbon atom is sp³-hybridized, forming four single sigma bonds in a tetrahedral geometry.[3] The presence of branches creates structural isomers, which are molecules with the same molecular formula but different atomic arrangements.[4]
The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming these complex structures to ensure clarity and precision:[5][6]
-
Identify the Parent Chain: The longest continuous chain of carbon atoms determines the base name of the alkane (e.g., hexane, heptane).[6]
-
Number the Parent Chain: The chain is numbered from the end that gives the substituents (branches) the lowest possible locants.[6]
-
Name the Substituents: Each branch is named as an alkyl group by changing the "-ane" suffix of the corresponding alkane to "-yl" (e.g., methane becomes methyl).[5][7]
-
Assemble the Name: The full name is constructed by listing the substituents in alphabetical order, preceded by their numerical locants. Prefixes like "di-," "tri-," and "tetra-" are used for multiple identical substituents.[6]
A logical workflow for applying these rules is essential for accurate nomenclature.
Physical Properties: The Impact of Branching
The introduction of branches into an alkane's structure has significant and predictable effects on its physical properties, a critical consideration in both industrial applications and drug design.
-
Boiling Point: Branched alkanes exhibit lower boiling points than their linear isomers.[8][9] This is due to a decrease in the molecule's surface area, which reduces the effectiveness of the intermolecular van der Waals forces (London dispersion forces).[10] The more compact, spherical shape of highly branched alkanes prevents the close packing that maximizes these forces in straight-chain molecules.[11][12]
-
Melting Point: The effect of branching on melting point is more complex and is largely dictated by the molecule's ability to pack into a crystal lattice.[10] Increased branching can lead to a more symmetrical, compact structure that packs more efficiently, resulting in a higher melting point.[11] A prime example is the comparison between n-pentane and its highly branched isomer, neopentane (2,2-dimethylpropane), which has a significantly higher melting point.[10][11]
-
Density: The density of alkanes generally increases with molecular weight. However, for isomers, increased branching leads to a more compact structure, which can result in a slightly higher density compared to their linear counterparts, although all alkanes are less dense than water.
-
Solubility: Alkanes are nonpolar molecules and are therefore insoluble in water but soluble in nonpolar organic solvents.[12] Branching does not significantly alter this general characteristic.
The following tables summarize key physical property data for isomers of pentane, hexane, and octane, illustrating these principles.
**Table 1: Physical Properties of Pentane Isomers (C₅H₁₂) **
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| n-Pentane | CH₃(CH₂)₃CH₃ | 36.1 | -129.7 | 0.626 |
| Isopentane (2-Methylbutane) | (CH₃)₂CHCH₂CH₃ | 27.9 | -159.9 | 0.620 |
| Neopentane (2,2-Dimethylpropane) | (CH₃)₄C | 9.5 | -16.6 | 0.591 |
Table 2: Physical Properties of Hexane Isomers (C₆H₁₄)
| Isomer | Boiling Point (°C) | Melting Point (°C) |
| n-Hexane | 68.7 | -95.3 |
| 2-Methylpentane | 60.3 | -153.7 |
| 3-Methylpentane | 63.3 | -118 |
| 2,2-Dimethylbutane | 49.7 | -99.9 |
| 2,3-Dimethylbutane | 58.0 | -128.5 |
Table 3: Physical Properties of Selected Octane Isomers (C₈H₁₈)
| Isomer | Boiling Point (°C) | Melting Point (°C) |
| n-Octane | 125.7 | -56.8 |
| 2-Methylheptane | 117.6 | -109.0 |
| 2,2,4-Trimethylpentane (Isooctane) | 99.3 | -107.4 |
Chemical Reactivity and Stability
Alkanes are generally considered to be chemically inert due to the strength and nonpolar nature of their C-C and C-H single bonds.[13][14] However, they do undergo several important reactions, and branching can influence both the rate and outcome of these transformations.
-
Combustion: All alkanes undergo combustion in the presence of oxygen to produce carbon dioxide, water, and heat.[8][15] The heat of combustion (ΔH°c) is a measure of the energy released. For a set of isomers, the more stable the isomer, the less heat it releases upon combustion.[16][17] Branched alkanes are thermodynamically more stable than their linear counterparts and thus have lower heats of combustion.[8][17] This increased stability is attributed to factors including electron correlation and electrostatic effects.[18]
Table 4: Heats of Combustion for Pentane Isomers
| Isomer | Heat of Combustion (kJ/mol) | Relative Stability |
| n-Pentane | -3509 | Least Stable |
| Isopentane (2-Methylbutane) | -3506 | Moderately Stable |
| Neopentane (2,2-Dimethylpropane) | -3492 | Most Stable |
Data sourced from[16]
-
Halogenation: In the presence of UV light or heat, alkanes react with halogens (Cl₂, Br₂) via a free-radical chain mechanism.[19] Branching significantly affects the regioselectivity of this reaction. The stability of the intermediate radical follows the order: tertiary > secondary > primary. Consequently, halogenation is selective, with substitution occurring preferentially at the most substituted carbon atom.[20] Bromination is more selective than chlorination.[21]
-
Cracking: At high temperatures and pressures, often with a catalyst, the C-C bonds in larger alkanes can be broken in a process called cracking.[14] This is a crucial process in the petroleum industry for producing smaller, more valuable hydrocarbons like gasoline.
Experimental Protocols for Synthesis and Analysis
A robust understanding of branched alkanes necessitates familiarity with their synthesis and analytical characterization.
Synthesis of Branched Alkanes
While direct branching of linear alkanes is challenging, several reliable methods exist for constructing branched carbon skeletons.
This protocol is adapted from established methods for forming highly branched alkanes.[3]
Objective: To synthesize 2,2-dimethylpentane by reacting a Grignard reagent with a suitable tertiary alkyl halide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
tert-Pentyl chloride (2-chloro-2-methylbutane)
-
Methyl iodide
-
Hydrochloric acid (dilute)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser, separatory funnel)
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Place magnesium turnings in the flask.
-
Add a small volume of a solution of methyl iodide in anhydrous diethyl ether to the dropping funnel.
-
Initiate the reaction by adding a few drops of the methyl iodide solution to the magnesium. The reaction is indicated by the formation of bubbles and a cloudy appearance.
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of methylmagnesium iodide.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of tert-pentyl chloride in anhydrous diethyl ether to the dropping funnel.
-
Add the tert-pentyl chloride solution dropwise to the stirred, cooled Grignard reagent.
-
After the addition, allow the mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding dilute hydrochloric acid with cooling.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Wash the ether layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the ether by simple distillation.
-
Purify the crude 2,2-dimethylpentane by fractional distillation, collecting the fraction at the expected boiling point.
-
Purification by Fractional Distillation
Fractional distillation is the primary method for purifying liquid alkanes and separating isomeric mixtures, leveraging their differences in boiling points.[22][23]
Objective: To separate a mixture of n-hexane (b.p. 69 °C) and 2,2-dimethylbutane (b.p. 50 °C).
Materials:
-
Alkane mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle and boiling chips
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in standard laboratory guides.[24] Ensure the thermometer bulb is positioned just below the side arm of the distillation head.[22]
-
Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.[24]
-
-
Distillation:
-
Place the alkane mixture and boiling chips into the round-bottom flask.
-
Begin heating the flask gently. A ring of condensing vapor should be observed rising slowly up the column.[22]
-
Maintain a slow and steady distillation rate. The temperature at the thermometer should hold steady at the boiling point of the more volatile component (2,2-dimethylbutane, ~50 °C).
-
Collect this first fraction in a clean, pre-weighed receiving flask.
-
-
Fraction Change:
-
Once the temperature begins to rise sharply, indicating that the lower-boiling component has distilled, change the receiving flask.
-
Increase the heating rate to distill the higher-boiling component (n-hexane, ~69 °C).
-
Collect this second fraction.
-
-
Analysis:
-
Analyze the purity of each collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both separating and identifying components of an alkane mixture. The gas chromatograph separates compounds based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.[25]
Objective: To confirm the identity and purity of fractions collected during distillation.
Materials:
-
Collected alkane fractions
-
Suitable solvent (e.g., hexane)
-
GC-MS instrument with a non-polar column (e.g., 100% dimethylpolysiloxane)[25]
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of each fraction in a suitable solvent to a final concentration appropriate for the instrument (e.g., 1-100 µg/mL).[25]
-
Transfer the diluted sample to an autosampler vial.
-
-
Instrument Setup:
-
Data Acquisition and Analysis:
-
Inject the sample onto the GC column.
-
The separated components will elute from the column at different retention times and enter the mass spectrometer.
-
Compare the retention times with those of known standards.
-
Analyze the mass spectrum of each peak. Branched alkanes show characteristic fragmentation patterns, often with preferential cleavage at the branching point to form more stable secondary or tertiary carbocations.[10] The molecular ion peak may be weak or absent in highly branched structures.
-
Compare the obtained mass spectra with a library database (e.g., NIST) to confirm the identity of each compound.
-
Branched Alkanes in Drug Development
The strategic incorporation of alkyl groups, particularly branched ones, is a cornerstone of modern medicinal chemistry.[26][27] These simple hydrocarbon fragments can profoundly modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity.
Structure-Activity Relationships (SAR)
The principle of Structure-Activity Relationship (SAR) dictates that the biological activity of a molecule is directly related to its chemical structure.[28] Chain branching is a key tactic in SAR studies to optimize a lead compound.[29]
-
Lipophilicity and Permeability: Increasing the size of an alkyl group generally enhances lipophilicity, which can improve a drug's ability to cross cell membranes.[1][27] However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic breakdown. Branching provides a way to fine-tune lipophilicity and steric bulk.
-
Metabolic Stability: Alkyl groups can be sites of metabolic oxidation by cytochrome P450 enzymes. Introducing branching, especially creating quaternary carbons (e.g., a tert-butyl group), can sterically hinder these enzymes, thus blocking metabolism at that site and increasing the drug's half-life.
-
Target Binding: The shape and size of a branched alkyl group can be critical for fitting into the binding pocket of a target protein.[29] A branched chain can provide the optimal steric profile to maximize favorable interactions and displace water molecules, leading to enhanced potency and selectivity.
Role in Pharmaceutical Formulations
Beyond their role as integral parts of active pharmaceutical ingredients (APIs), branched alkanes and their derivatives can also be used as excipients in drug formulations. Their low reactivity and specific physical properties (e.g., viscosity, melting point) make them suitable as components of ointments, creams, and as non-polar solvents or lubricants in manufacturing processes.
Conclusion
The study of branched alkanes transcends basic organic chemistry, offering profound insights for advanced scientific research and pharmaceutical development. The subtle interplay between molecular structure and physical properties—boiling points, melting points, and thermodynamic stability—provides a predictable framework for molecular manipulation. For drug development professionals, the ability to strategically employ branched alkyl chains is a powerful tool for optimizing a candidate's pharmacokinetic profile and target engagement. A mastery of the synthesis, purification, and analytical techniques detailed in this guide is therefore essential for any scientist aiming to design and create novel chemical entities with precision and purpose. As the quest for more effective and safer medicines continues, the principles of branched alkane chemistry will undoubtedly remain a fundamental and indispensable part of the discovery process.
References
- 1. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. Alkane - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. EP0064180A1 - Process for the preparation of 2,3-dimethylbutane-2,3-diol - Google Patents [patents.google.com]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. US4410743A - Process for the preparation of 2,3-dimethylbutane-2,3-diol - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
- 16. Using Heats of Combustion to Compare the Stability of Isomeric Alkanes | Chemistry | Study.com [study.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. westfield.ma.edu [westfield.ma.edu]
- 20. Boiling Points of Alkanes : Organic Chemistry [ivyroses.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Purification [chem.rochester.edu]
- 23. savemyexams.com [savemyexams.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. benchchem.com [benchchem.com]
- 26. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]
- 27. omicsonline.org [omicsonline.org]
- 28. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 29. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Reactions of 3-Ethyl-2,4-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saturated hydrocarbons, or alkanes, are generally characterized by their chemical inertness, a quality attributed to the strength and non-polarity of their C-C and C-H single bonds. However, under specific conditions, they readily participate in several key reactions, including combustion, halogenation, and pyrolysis. This technical guide provides a comprehensive examination of these reactions with a specific focus on the highly branched alkane, 3-Ethyl-2,4-dimethylpentane. This document details the underlying mechanisms, presents quantitative data in structured tables, outlines experimental protocols for key reactions, and provides visual representations of reaction pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may encounter these fundamental organic reactions in their work.
Introduction to the Reactivity of Saturated Hydrocarbons
Alkanes, with the general formula CnH2n+2, are the simplest of organic molecules, consisting solely of carbon and hydrogen atoms connected by single bonds. Their lack of functional groups renders them relatively unreactive compared to other organic families. However, their reactions are of immense industrial and theoretical importance. The reactivity of a specific C-H bond in an alkane is dictated by its type: primary (1°), secondary (2°), or tertiary (3°). Tertiary C-H bonds are weaker and more susceptible to abstraction, leading to more stable radical intermediates. This principle is central to understanding the reaction patterns of branched alkanes like this compound.
Combustion of this compound
Combustion is a high-temperature exothermic redox reaction between a fuel and an oxidant, typically atmospheric oxygen, to produce oxidized, often gaseous products. For hydrocarbons, complete combustion yields carbon dioxide and water, releasing a significant amount of energy.
The balanced chemical equation for the complete combustion of this compound (C9H20) is:
C9H20(l) + 14 O2(g) → 9 CO2(g) + 10 H2O(g) + Heat
The energy released during this process is known as the enthalpy of combustion. Branched-chain alkanes generally have slightly lower heats of combustion than their straight-chain isomers, indicating greater thermodynamic stability.
Data Presentation: Enthalpy of Combustion
| Compound | Molecular Formula | Isomer Type | Standard Liquid Enthalpy of Combustion (ΔH°c) (kJ/mol) |
| This compound | C9H20 | Branched | -6130.19 ± 0.75[1] |
| n-Nonane | C9H20 | Straight-chain | -6125[2][3] |
Experimental Protocol: Combustion Analysis
The elemental composition of a hydrocarbon like this compound can be determined through combustion analysis.
Objective: To determine the empirical formula of a hydrocarbon by measuring the mass of CO2 and H2O produced upon combustion.
Apparatus:
-
Combustion tube
-
Furnace
-
Oxygen supply
-
Absorption tubes containing a drying agent (e.g., magnesium perchlorate) and a CO2 absorbent (e.g., sodium hydroxide)
-
Analytical balance
Procedure:
-
A precisely weighed sample of the hydrocarbon is placed in the combustion tube.
-
The sample is heated in a furnace in a stream of pure oxygen, ensuring complete combustion.
-
The gaseous products (CO2 and H2O) are passed through a series of absorption tubes.
-
The first tube contains a drying agent to absorb the water produced.
-
The second tube contains a CO2 absorbent to capture the carbon dioxide.
-
The mass of each absorption tube is measured before and after the experiment to determine the mass of H2O and CO2 produced.
-
From these masses, the moles of hydrogen and carbon in the original sample can be calculated, leading to the determination of the empirical formula.
Logical Workflow for Combustion Analysis
Caption: Workflow for determining the empirical formula of a hydrocarbon via combustion analysis.
Halogenation of this compound
Halogenation of alkanes is a substitution reaction where one or more hydrogen atoms are replaced by halogen atoms. This reaction typically proceeds via a free-radical chain mechanism, initiated by heat or UV light.[2][4][5]
The reactivity of C-H bonds towards halogenation follows the order: tertiary > secondary > primary. This is due to the lower bond dissociation energy of tertiary C-H bonds and the greater stability of the resulting tertiary free radical.
In this compound, there are primary, secondary, and tertiary hydrogens, leading to a mixture of monochlorinated products. However, due to the high selectivity of bromination for the most substituted carbon, the reaction with bromine will predominantly yield the tertiary bromide.
Data Presentation: Halogenation Product Distribution
| Product | Type of Hydrogen Substituted | Estimated Yield (%) |
| 1-Chloro-2,4-dimethylpentane | Primary (1°) | 40 |
| 3-Chloro-2,4-dimethylpentane | Secondary (2°) | 26 |
| 2-Chloro-2,4-dimethylpentane | Tertiary (3°) | 34 |
Note: This data is for 2,4-dimethylpentane and serves as an illustrative example for the expected selectivity in the chlorination of a branched alkane.[6][7]
For bromination, the high selectivity for the tertiary C-H bond would make 3-bromo-3-ethyl-2,4-dimethylpentane the overwhelmingly major product.
Experimental Protocol: Free-Radical Halogenation and Product Analysis
Objective: To perform the free-radical chlorination of a branched alkane and analyze the product mixture using gas chromatography.
Materials:
-
This compound
-
Sulfuryl chloride (SO2Cl2) as a source of chlorine radicals
-
A radical initiator (e.g., AIBN - azobisisobutyronitrile)
-
An inert solvent (e.g., carbon tetrachloride)
-
Reaction flask with a condenser
-
UV lamp or heat source
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
In a reaction flask, dissolve this compound and the radical initiator in the inert solvent.
-
Slowly add sulfuryl chloride to the mixture while stirring.
-
Initiate the reaction by either heating the mixture to the decomposition temperature of the initiator or by irradiating with a UV lamp.
-
Allow the reaction to proceed for a set period.
-
After the reaction is complete, quench any remaining reactants and wash the organic layer with a suitable aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate) and filter.
-
Analyze the product mixture using gas chromatography to separate and quantify the different monochlorinated isomers.
Signaling Pathway: Free-Radical Halogenation Mechanism
Caption: The three stages of the free-radical halogenation mechanism: initiation, propagation, and termination.
Pyrolysis (Cracking) of this compound
Pyrolysis, or cracking, is the thermal decomposition of organic materials at elevated temperatures in the absence of oxygen. In the context of alkanes, this process breaks down large hydrocarbon molecules into smaller, more useful ones, such as smaller alkanes and alkenes. The process also proceeds via a free-radical mechanism. The high degree of branching in this compound can influence the product distribution due to the relative ease of forming stable tertiary radicals.
Data Presentation: Pyrolysis Product Yields
Specific experimental data for the pyrolysis of this compound is scarce. The table below presents typical product yields for the pyrolysis of n-decane, a straight-chain alkane of similar carbon number, to illustrate the types of products formed. It is expected that the pyrolysis of a branched alkane would yield a higher proportion of products derived from the cleavage at the branched points due to the formation of more stable tertiary radicals.
| Product | Typical Yield (mol%) from n-decane pyrolysis |
| Methane (CH4) | 25-35 |
| Ethene (C2H4) | 40-50 |
| Propene (C3H6) | 10-15 |
| Butenes (C4H8) | 5-10 |
| Other small alkanes and alkenes | 5-10 |
Note: This data is for n-decane and serves as a general representation of pyrolysis products.[8][9][10]
Experimental Protocol: Alkane Pyrolysis
Objective: To thermally crack a long-chain alkane and analyze the gaseous products.
Apparatus:
-
A quartz or ceramic tube reactor
-
A high-temperature tube furnace
-
An inert gas supply (e.g., nitrogen)
-
A system for feeding the liquid alkane into the reactor
-
A condenser to separate liquid and gaseous products
-
A gas collection system (e.g., gas bags)
-
Gas chromatograph for product analysis
Procedure:
-
The tube reactor is placed in the furnace and heated to the desired pyrolysis temperature (typically 500-800 °C).
-
A slow stream of inert gas is passed through the reactor to create an oxygen-free environment.
-
The liquid alkane is introduced into the hot reactor at a controlled rate.
-
The hydrocarbon undergoes thermal cracking as it passes through the hot zone.
-
The product stream exits the reactor and passes through a condenser to liquefy any larger, uncracked hydrocarbons or liquid products.
-
The gaseous products are collected in gas bags.
-
The composition of the gaseous products is analyzed using gas chromatography.
Logical Relationship in Pyrolysis
Caption: The logical progression from a large alkane to smaller, more valuable products through pyrolysis.
Conclusion
While seemingly unreactive, saturated hydrocarbons like this compound undergo well-defined reactions under specific energetic conditions. The principles of radical stability and bond dissociation energies are paramount in predicting the outcomes of these reactions. For combustion, the high energy release makes alkanes excellent fuels. In halogenation, the inherent differences in the reactivity of primary, secondary, and tertiary hydrogens allow for a degree of selectivity, particularly with bromination. Pyrolysis provides a means to transform less valuable large alkanes into a mixture of smaller, more versatile hydrocarbons. A thorough understanding of these fundamental reactions is essential for professionals in various scientific fields, including the strategic design and synthesis of molecules in drug development, where the functionalization of inert C-H bonds is a continuing challenge.
References
- 1. This compound | 1068-87-7 | Benchchem [benchchem.com]
- 2. Solved The Standard Enthalpy of Combustion of nonane | Chegg.com [chegg.com]
- 3. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.com [brainly.com]
- 7. Solved Free-radical halogenation can occur with chlorine and | Chegg.com [chegg.com]
- 8. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 9. studylib.net [studylib.net]
- 10. researchgate.net [researchgate.net]
Commercial Availability and Technical Profile of 3-Ethyl-2,4-dimethylpentane
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-2,4-dimethylpentane (CAS No. 1068-87-7), a branched alkane of interest in various research and development applications. The document details its commercial availability, key physicochemical properties, and outlines established experimental protocols for its synthesis and analysis. Furthermore, this guide presents visual workflows for its synthesis and characterization to aid researchers in their laboratory endeavors.
Commercial Availability
This compound is readily available for research purposes from a variety of chemical suppliers. While the list is not exhaustive, prominent suppliers include:
-
Benchchem [1]
-
Chemsrc [2]
-
PINPOOLS , which lists multiple suppliers including Univar Solutions GmbH, Shandong Xintai Chemicals Co., Ltd., and LinkChem Co., Ltd.[3]
Researchers are advised to contact these suppliers directly for information on purity, available quantities, and pricing. The compound is typically supplied with a clear indication that it is for research use only and not for human or veterinary use.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Unit | Source(s) |
| CAS Number | 1068-87-7 | - | [2][6][7] |
| Molecular Formula | C9H20 | - | [2][3][6][8] |
| Molecular Weight | 128.26 | g/mol | [1][3][4][6][7] |
| Boiling Point | 136.1 - 136.72 | °C | [1][2][3][4][7] |
| Melting Point | -122.2 to -122.36 | °C | [1][4] |
| Density | 0.719 - 0.734 | g/cm³ | [2][4][7] |
| Flash Point | 26.7 | °C | [2][3][7] |
| Vapor Pressure | 9.26 | mmHg at 25°C | [2][7] |
| Refractive Index | 1.4115 - 1.404 | - | [4][7] |
| InChIKey | VLHAGZNBWKUMRW-UHFFFAOYSA-N | - | [1][6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various established organic chemistry routes. Below are representative protocols for its synthesis and subsequent analysis.
Synthesis via Grignard Reaction and Subsequent Reduction
A common and versatile method for the synthesis of highly branched alkanes involves the use of a Grignard reagent to create a tertiary alcohol intermediate, which is then dehydrated and hydrogenated.
Experimental Protocol:
-
Preparation of the Grignard Reagent (sec-butylmagnesium bromide): In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.
-
Reaction with Ketone: The Grignard reagent is cooled in an ice bath, and a solution of 3-pentanone in anhydrous diethyl ether is added dropwise with stirring. The reaction is then allowed to proceed at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Formation of Tertiary Alcohol: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-ethyl-2,4-dimethyl-3-pentanol.
-
Dehydration of the Alcohol: The crude alcohol is mixed with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, and heated. The resulting alkene mixture is distilled from the reaction flask.
-
Catalytic Hydrogenation: The alkene mixture is dissolved in a suitable solvent like ethanol and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.
-
Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude this compound is then purified by fractional distillation.
Characterization and Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
3.2.1. Determination of Boiling Point
The boiling point can be determined using a Thiele tube apparatus or by simple distillation.
Experimental Protocol (Thiele Tube Method):
-
A small amount of the purified liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing mineral oil.
-
The Thiele tube is gently heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for confirming the molecular weight and purity of the compound.
Experimental Protocol:
-
Instrument: A standard GC-MS system.
-
Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5ms), is suitable for alkane analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 200°C.
-
Injector and Detector Temperature: 250°C.
-
Ionization Mode (MS): Electron Ionization (EI) at 70 eV.
-
Sample Preparation: A dilute solution of the purified compound in a volatile solvent such as hexane.
The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (128.26 g/mol ) and a fragmentation pattern characteristic of branched alkanes.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and characterization processes.
Caption: Synthesis pathway for this compound via a Grignard reaction.
Caption: General experimental workflow for the purification and characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1068-87-7 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Pentane, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 8. prepchem.com [prepchem.com]
3-Ethyl-2,4-dimethylpentane: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 3-Ethyl-2,4-dimethylpentane (CAS No. 1068-87-7). The following sections detail its physical and chemical properties, potential hazards, recommended handling and storage procedures, and necessary personal protective equipment. This information is crucial for ensuring safe laboratory practices and minimizing risks during research and development activities.
Chemical and Physical Properties
This compound is a branched alkane, a class of saturated hydrocarbons.[1] Its physical and chemical characteristics are summarized in the table below. These properties are essential for understanding its behavior under various experimental conditions.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C9H20 | [2] | |
| Molecular Weight | 128.26 | g/mol | |
| CAS Number | 1068-87-7 | [2] | |
| Appearance | Colorless liquid | ||
| Boiling Point | 136.1 - 137 | °C | [1] |
| Melting Point | -122.36 | °C | |
| Density | 0.734 | g/cm³ | |
| Flash Point | 26.7 | °C | |
| Vapor Pressure | 10.1 | mmHg at 25°C | [1] |
| Refractive Index | 1.4115 |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the anticipated classification is as follows:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Central nervous system) | H336: May cause drowsiness or dizziness.[3][4] |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways.[3][4] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life.[4] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3][4] |
Note: This classification is based on data for closely related isomers and should be used as a guideline. A substance-specific risk assessment should always be conducted.
Experimental Protocols
Detailed experimental protocols for the safety and toxicological assessment of this compound are not extensively available in the public domain. Standard methodologies for evaluating flammable liquids and skin/eye irritants, as prescribed by organizations such as the Occupational Safety and Health Administration (OSHA) and the American Society for Testing and Materials (ASTM), would be applicable. Due to the lack of specific cited experiments, detailed protocols cannot be provided.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5] No smoking.[5]
-
Grounding: Ground and bond containers and receiving equipment to prevent static electricity discharge.[5][6]
-
Tools: Use non-sparking tools.[5]
-
Personal Contact: Avoid contact with skin and eyes. Avoid breathing vapors or mist.[5]
-
Hygiene: Wash hands thoroughly after handling.[5]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5]
-
Temperature: Store in a cool place.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Storage Area: Store in a locked-up, designated flammables area.[7]
The logical workflow for handling this chemical is depicted in the following diagram:
Caption: A logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards. | Protects against splashes and vapors. |
| Skin Protection | ||
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and irritation.[5] |
| Body Protection | Flame-retardant lab coat. Chemical-resistant apron if significant splashing is anticipated. | Protects skin and clothing from splashes and potential fire hazards. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator with an organic vapor cartridge may be required for higher concentrations or in poorly ventilated areas. | Prevents inhalation of harmful vapors.[3] |
The hierarchy of controls for safe chemical handling is illustrated below:
Caption: The hierarchy of controls for mitigating chemical hazards.
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[5] Immediately call a POISON CENTER or doctor/physician.[5] Due to the aspiration hazard, vomiting can cause the substance to enter the lungs, which can be fatal.[3]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5] Water spray may be used to cool closed containers.[7]
-
Specific Hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[5] Remove all sources of ignition.[6] Ensure adequate ventilation.[6] Avoid breathing vapors and contact with the substance.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6] Use spark-proof tools and explosion-proof equipment.[6]
Toxicological Information
-
Acute Toxicity: Low acute toxicity is expected via dermal and oral routes, but inhalation of high concentrations of vapor may cause central nervous system depression, leading to drowsiness and dizziness.[3]
-
Aspiration Toxicity: The substance is considered an aspiration hazard. If swallowed, it can be aspirated into the lungs, which may cause chemical pneumonitis and can be fatal.[3]
-
Skin and Eye Irritation: Expected to cause skin irritation.[3] Direct contact may also cause eye irritation.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] Waste must be handled as hazardous due to its flammability. Do not dispose of it into the environment.[5]
References
- 1. This compound | 1068-87-7 | Benchchem [benchchem.com]
- 2. This compound | C9H20 | CID 14040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 3-ETHYL-2-METHYLPENTANE - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Van der Waals Forces in Branched vs. Linear Alkanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Van der Waals forces, particularly London dispersion forces, are the predominant intermolecular interactions in non-polar molecules like alkanes. The strength of these forces is directly influenced by the molecule's surface area and its ability to pack closely with neighboring molecules. This guide provides a comprehensive technical overview of the differences in Van der Waals forces between linear and branched alkanes. It explores how these differences manifest in key physical properties, including boiling point, enthalpy of vaporization, surface tension, and viscosity. Detailed experimental protocols for measuring these properties are provided, alongside theoretical insights from computational chemistry.
Introduction
Alkanes, hydrocarbons with the general formula CnH2n+2, are fundamental structures in organic chemistry and are integral to numerous applications, from fuels to pharmaceuticals. The arrangement of carbon atoms in an alkane's structure—either in a continuous chain (linear alkanes) or with branches (branched alkanes)—has a profound impact on its physical and chemical properties. This is primarily due to the variation in the strength of intermolecular Van der Waals forces.
Linear alkanes, with their larger surface areas, can engage in more extensive intermolecular contacts, leading to stronger London dispersion forces.[1] In contrast, the more compact, spherical shape of branched alkanes reduces the available surface area for these interactions, resulting in weaker overall Van der Waals forces.[2] This fundamental difference has significant consequences for the bulk properties of these compounds.
This guide will delve into the theoretical underpinnings of this phenomenon, present quantitative data to illustrate these differences, detail the experimental methods used to obtain this data, and provide visual representations of the key concepts.
Data Presentation: Physical Properties of Alkane Isomers
The following tables summarize key physical properties of pentane, hexane, heptane, and octane isomers, illustrating the effect of branching.
**Table 1: Physical Properties of Pentane Isomers (C₅H₁₂) **
| Isomer | Structure | Boiling Point (°C) | Enthalpy of Vaporization (kJ/mol) | Viscosity (mPa·s at 20°C) | Surface Tension (mN/m at 20°C) |
| n-Pentane | CH₃(CH₂)₃CH₃ | 36.1[3] | 26.4[4] | 0.240[3] | 16.0[4] |
| Isopentane (2-Methylbutane) | (CH₃)₂CHCH₂CH₃ | 27.7 | 24.7 | 0.22 | 15.3 |
| Neopentane (2,2-Dimethylpropane) | (CH₃)₄C | 9.5 | 22.8 | 0.21 | 14.5 |
Table 2: Physical Properties of Hexane Isomers (C₆H₁₄)
| Isomer | Structure | Boiling Point (°C) | Enthalpy of Vaporization (kJ/mol) | Viscosity (mPa·s at 25°C) | Surface Tension (mN/m at 25°C) |
| n-Hexane | CH₃(CH₂)₄CH₃ | 68.7[5] | 31.56[6] | 0.300[7] | 17.89[6] |
| 2-Methylpentane | (CH₃)₂CH(CH₂)₂CH₃ | 60.3[5] | 30.1 | Data not readily available | Data not readily available |
| 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | 63.3[5] | 30.5 | Data not readily available | Data not readily available |
| 2,2-Dimethylbutane | (CH₃)₃CCH₂CH₃ | 49.7[5] | 28.3 | Data not readily available | Data not readily available |
| 2,3-Dimethylbutane | (CH₃)₂CHCH(CH₃)₂ | 58.0[5] | 29.5 | Data not readily available | Data not readily available |
Table 3: Physical Properties of Heptane Isomers (C₇H₁₆)
| Isomer | Structure | Boiling Point (°C) | Enthalpy of Vaporization (kJ/mol) | Viscosity (mPa·s at 25°C) | Surface Tension (mN/m at 20°C) |
| n-Heptane | CH₃(CH₂)₅CH₃ | 98.4[8] | 35.6[9] | 0.389[9] | 20.14[9] |
| 2-Methylhexane | (CH₃)₂CH(CH₂)₃CH₃ | 90.0 | 34.2 | Data not readily available | Data not readily available |
| 3-Methylhexane | CH₃CH₂CH(CH₃)(CH₂)₂CH₃ | 92.0 | 34.5 | Data not readily available | Data not readily available |
| 2,2-Dimethylpentane | (CH₃)₃C(CH₂)₂CH₃ | 79.2 | 32.5 | Data not readily available | Data not readily available |
| 2,3-Dimethylpentane | (CH₃)₂CHCH(CH₃)CH₂CH₃ | 89.8 | 33.9 | Data not readily available | Data not readily available |
| 2,4-Dimethylpentane | (CH₃)₂CHCH₂CH(CH₃)₂ | 80.5 | 32.7 | Data not readily available | Data not readily available |
| 3,3-Dimethylpentane | CH₃CH₂C(CH₃)₂CH₂CH₃ | 86.1 | 33.6 | Data not readily available | Data not readily available |
| 3-Ethylpentane | (CH₃CH₂)₃CH | 93.5 | 34.8 | Data not readily available | Data not readily available |
| 2,2,3-Trimethylbutane | (CH₃)₃CCH(CH₃)₂ | 80.9 | 32.8 | Data not readily available | Data not readily available |
Table 4: Physical Properties of Octane Isomers (C₈H₁₈)
| Isomer | Structure | Boiling Point (°C) | Enthalpy of Vaporization (kJ/mol at 25°C) | Viscosity (mPa·s) | Surface Tension (mN/m at 20°C) |
| n-Octane | CH₃(CH₂)₆CH₃ | 125.7 | 41.5 | 0.542 (at 20°C) | 21.6[10] |
| 2-Methylheptane | (CH₃)₂CH(CH₂)₄CH₃ | 117.6 | 39.9 | Data not readily available | Data not readily available |
| 2,2,4-Trimethylpentane (Isooctane) | (CH₃)₃CCH₂CH(CH₃)₂ | 99.2 | 35.1 | 0.50 (at 20°C) | 18.8[10] |
Experimental Protocols
Accurate determination of the physical properties of alkanes relies on precise experimental methodologies. Below are detailed protocols for the key experiments cited.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes and provides a sharp boiling point reading.[11][12][13][14][15]
-
Apparatus: Thiele tube, thermometer, small test tube (e.g., 10 x 75 mm), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or hot plate), and mineral oil.
-
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
-
Place a small amount of the alkane sample (approximately 0.5 mL) into the small test tube.
-
Insert the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample and thermometer bulb in the mineral oil.
-
Gently heat the side arm of the Thiele tube with a small flame or on a hot plate.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge as the air inside expands.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.
-
Enthalpy of Vaporization (Differential Scanning Calorimetry - DSC)
DSC provides a direct measurement of the heat absorbed during the phase transition from liquid to vapor.[16][17][18][19][20]
-
Apparatus: Differential Scanning Calorimeter (DSC), volatile sample pans with lids, and a crimper.
-
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Accurately weigh a small amount of the alkane sample (typically 1-5 mg) into a volatile sample pan.
-
Seal the pan using a crimper. For volatile samples, it's crucial to ensure a hermetic seal to prevent mass loss before vaporization.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a purge of inert gas (e.g., nitrogen).
-
Record the heat flow as a function of temperature. An endothermic peak will be observed corresponding to the boiling of the sample.
-
The onset temperature of the peak corresponds to the boiling point, and the area under the peak is proportional to the enthalpy of vaporization.
-
Calculate the enthalpy of vaporization (ΔHvap) in J/g by integrating the peak area and dividing by the sample mass. Convert to kJ/mol using the molar mass of the alkane.
-
Surface Tension Measurement (Pendant Drop Method)
This optical method determines surface tension by analyzing the shape of a liquid drop.[1][21][22][23][24]
-
Apparatus: Pendant drop tensiometer, which includes a syringe with a needle, a light source, a camera, and software for image analysis.
-
Procedure:
-
Clean the syringe and needle thoroughly to avoid contamination.
-
Fill the syringe with the alkane sample, ensuring no air bubbles are present.
-
Mount the syringe in the tensiometer.
-
Carefully dispense a small drop of the liquid from the needle tip. The drop should be large enough to be deformed by gravity but not so large that it detaches.
-
The camera captures an image of the pendant drop against the backlit background.
-
The software analyzes the profile of the drop. Based on the shape of the drop, which is a balance between surface tension and gravity, the software calculates the surface tension using the Young-Laplace equation.
-
Multiple measurements should be taken and averaged to ensure accuracy.
-
Viscosity Measurement (Ubbelohde Capillary Viscometer)
This method determines the kinematic viscosity of a liquid by measuring the time it takes for a fixed volume to flow through a capillary tube.[25][26][27][28][29]
-
Apparatus: Ubbelohde viscometer, a constant temperature water bath, a stopwatch, and a suction bulb.
-
Procedure:
-
Select an Ubbelohde viscometer with a capillary diameter appropriate for the expected viscosity of the alkane.
-
Clean and dry the viscometer thoroughly.
-
Pour a precise volume of the alkane sample into the filling tube of the viscometer.
-
Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 15-20 minutes.
-
Use the suction bulb to draw the liquid up through the capillary into the measuring bulb, above the upper timing mark.
-
Remove the suction and allow the liquid to flow back down the capillary under gravity.
-
Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the average flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid at that temperature (η = ν * ρ).
-
Mandatory Visualizations
Caption: Relationship between alkane structure, intermolecular forces, and physical properties.
Caption: A generalized experimental workflow for measuring physical properties of alkanes.
Theoretical Considerations from Computational Chemistry
Computational methods, such as molecular dynamics (MD) simulations and quantum chemical calculations, provide valuable insights into the nature of Van der Waals forces at the molecular level.
-
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of a large number of alkane molecules over time, allowing for the calculation of bulk properties like viscosity and diffusion coefficients. These simulations have confirmed that linear alkanes tend to have more ordered, aligned structures in the liquid phase, maximizing intermolecular interactions. In contrast, branched alkanes exhibit more disordered packing, which reduces the effectiveness of Van der Waals forces.
-
Quantum Chemical Calculations: Ab initio and density functional theory (DFT) calculations can be used to compute the interaction energies between pairs of alkane molecules. These calculations can precisely quantify the contribution of dispersion forces to the total interaction energy. Studies have shown that the interaction energy between two linear alkanes is significantly greater than that between two branched isomers at similar distances, providing a theoretical basis for the observed differences in physical properties.
Conclusion
The degree of branching in alkanes is a critical determinant of their physical properties, a fact that is directly attributable to the modulation of Van der Waals forces. Linear alkanes, with their larger surface area and capacity for close packing, exhibit stronger London dispersion forces, resulting in higher boiling points, enthalpies of vaporization, surface tensions, and viscosities compared to their branched isomers. This in-depth guide has provided a comprehensive overview of this topic, including quantitative data, detailed experimental protocols, and theoretical insights. A thorough understanding of these structure-property relationships is essential for researchers, scientists, and drug development professionals working with these fundamental organic molecules.
References
- 1. weizmann.ac.il [weizmann.ac.il]
- 2. n-Hexane [webbook.nist.gov]
- 3. Pentane - Wikipedia [en.wikipedia.org]
- 4. Pentane Formula, Properties, Uses and Isomers - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 5. Liquid Viscosity and Surface Tension of n-Hexane, n-Octane, n-Decane, and n-Hexadecane up to 573 K by Surface Light Scattering (SLS) | NIST [nist.gov]
- 6. Hexane | Fisher Scientific [fishersci.com]
- 7. Viscosity of Pentane – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. Heptane | Fisher Scientific [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. chymist.com [chymist.com]
- 16. calnesis.com [calnesis.com]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. books.rsc.org [books.rsc.org]
- 20. Calorimetric Determination of Enthalpies of Vaporization | NIST [nist.gov]
- 21. rheologylab.com [rheologylab.com]
- 22. biolinscientific.com [biolinscientific.com]
- 23. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 24. physlab.org [physlab.org]
- 25. martests.com [martests.com]
- 26. Xylem Analytics I Ubbelohde viscometer: Precision in viscosity measurement [xylemanalytics.com]
- 27. cenam.mx [cenam.mx]
- 28. assets.fishersci.com [assets.fishersci.com]
- 29. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Ethyl-2,4-dimethylpentane via Grignard Reaction
Introduction
3-Ethyl-2,4-dimethylpentane is a highly branched alkane with applications in fuel and lubricant technologies, as well as a reference compound in analytical chemistry. Its synthesis via the Grignard reaction offers a classic and effective method for constructing the complex carbon skeleton. This document provides detailed application notes and protocols for the multi-step synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The synthesis involves a three-step process: 1) Grignard reaction to form a tertiary alcohol intermediate, 2) Dehydration of the alcohol to an alkene, and 3) Catalytic hydrogenation of the alkene to the final alkane product.
Overall Reaction Scheme
The synthesis of this compound proceeds through the following reaction pathway:
Step 1: Grignard Reaction
sec-Butylmagnesium bromide + 3-Pentanone → 3-Ethyl-2,4-dimethyl-3-pentanol
Step 2: Dehydration
3-Ethyl-2,4-dimethyl-3-pentanol --(H₃PO₄, Δ)--> 3-Ethyl-2,4-dimethyl-2-pentene (major product) + other isomers
Step 3: Catalytic Hydrogenation
3-Ethyl-2,4-dimethyl-2-pentene --(H₂, Pd/C)--> this compound
Experimental Protocols
Part 1: Synthesis of 3-Ethyl-2,4-dimethyl-3-pentanol (Grignard Reaction)
This protocol outlines the formation of the tertiary alcohol intermediate via the reaction of a Grignard reagent with a ketone.
Materials:
-
Magnesium turnings
-
2-Bromobutane (sec-butyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
3-Pentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser (all oven-dried)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
Preparation of the Grignard Reagent (sec-Butylmagnesium bromide):
-
Place magnesium turnings (1.2 equivalents) in a rigorously dried three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion (~10%) of the 2-bromobutane solution to the magnesium turnings. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle warming may be required to initiate the reaction.
-
Once initiated, add the remainder of the 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Pentanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 3-pentanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the 3-pentanone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 3-ethyl-2,4-dimethyl-3-pentanol can be purified by distillation under reduced pressure.
-
Expected Yield: 70-85%
Part 2: Dehydration of 3-Ethyl-2,4-dimethyl-3-pentanol
This protocol describes the acid-catalyzed dehydration of the tertiary alcohol to form an alkene mixture.[1][2]
Materials:
-
3-Ethyl-2,4-dimethyl-3-pentanol
-
85% Phosphoric acid (H₃PO₄) or concentrated sulfuric acid (H₂SO₄)
-
Boiling chips
-
Distillation apparatus
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Place the purified 3-ethyl-2,4-dimethyl-3-pentanol (1.0 equivalent) and a few boiling chips in a round-bottom flask.
-
Add 85% phosphoric acid (approximately 20-25% of the alcohol volume).
-
Set up a simple distillation apparatus with the reaction flask.
-
-
Dehydration:
-
Gently heat the mixture to a temperature of 100-140 °C.[1] The alkene products will distill as they are formed.
-
Continue the distillation until no more product is collected.
-
-
Work-up and Purification:
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous calcium chloride or sodium sulfate.
-
Filter to remove the drying agent. The resulting product is a mixture of alkene isomers, with 3-ethyl-2,4-dimethyl-2-pentene being the major product according to Zaitsev's rule. Further purification can be achieved by fractional distillation if desired.
-
Expected Yield: 80-90%
Part 3: Catalytic Hydrogenation of 3-Ethyl-2,4-dimethyl-2-pentene
This protocol details the final step of reducing the alkene to the desired alkane.
Materials:
-
Alkene mixture from Part 2
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or ethyl acetate as solvent
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel (e.g., a round-bottom flask or a Parr shaker bottle), dissolve the alkene mixture (1.0 equivalent) in ethanol or ethyl acetate.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
-
Hydrogenation:
-
Seal the reaction vessel and purge with hydrogen gas.
-
Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions, or 1-4 atm in a pressure vessel) and stir the mixture vigorously at room temperature.[3]
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by simple distillation.
-
Expected Yield: >95%
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Reactant(s) | Product | Molar Mass ( g/mol ) |
| 1 | 2-Bromobutane | 3-Ethyl-2,4-dimethyl-3-pentanol | 137.02 |
| 3-Pentanone | 86.13 | ||
| Magnesium | 24.31 | ||
| 2 | 3-Ethyl-2,4-dimethyl-3-pentanol | 3-Ethyl-2,4-dimethyl-2-pentene | 144.26 |
| 3 | 3-Ethyl-2,4-dimethyl-2-pentene | This compound | 126.24 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ (ppm): ~0.79 (t, 3H), ~0.85 (d, 6H), ~0.88 (d, 6H), ~1.25 (m, 2H), ~1.74 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~11.5, ~16.0, ~20.0, ~25.0, ~32.0, ~45.0, ~47.0 |
| IR Spectroscopy | ν (cm⁻¹): ~2960-2870 (C-H stretch), ~1465 (C-H bend), ~1380 (C-H bend) |
Table 3: Spectroscopic Data for 3-Ethyl-2,4-dimethyl-3-pentanol
| Spectroscopic Technique | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ (ppm): ~0.8-1.0 (m, 15H), ~1.5 (q, 2H), ~1.7 (m, 2H), ~1.2-1.6 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~8.0, ~17.0, ~18.0, ~30.0, ~35.0, ~78.0 |
| IR Spectroscopy | ν (cm⁻¹): ~3400 (br, O-H stretch), ~2960-2870 (C-H stretch), ~1465 (C-H bend), ~1380 (C-H bend), ~1150 (C-O stretch) |
Visualizations
Reaction Pathway
Caption: Overall synthetic pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Side Reactions
-
Grignard Reaction Initiation: Failure to initiate is common. Ensure all glassware is scrupulously dry and use an activating agent like iodine. Crushing a piece of magnesium under the solvent can also expose a fresh surface.
-
Wurtz Coupling: A common side reaction during Grignard reagent formation is the coupling of the alkyl halide with the Grignard reagent itself. Slow, dropwise addition of the alkyl halide to the magnesium can minimize this.
-
Enolization: Sterically hindered ketones may undergo deprotonation by the Grignard reagent, leading to the recovery of the starting ketone after workup. Using a less hindered Grignard reagent can mitigate this, although it is not the desired product in this synthesis.
-
Incomplete Dehydration: If the dehydration reaction is incomplete, unreacted alcohol will remain. Ensure adequate heating and a sufficient amount of acid catalyst.
-
Alkene Isomerization: Dehydration of tertiary alcohols can lead to a mixture of alkene isomers. The major product is typically the most substituted alkene (Zaitsev's rule), but other isomers may also form.
-
Catalyst Poisoning: The hydrogenation catalyst can be poisoned by impurities, leading to a sluggish or incomplete reaction. Ensure the alkene starting material is pure.
References
Application Notes and Protocols for the Synthesis of 3-Ethyl-2,4-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,4-dimethylpentane is a branched alkane of interest in various fields, including fuel science and as a reference compound in analytical chemistry. Its synthesis provides a practical illustration of key carbon-carbon bond-forming reactions. These application notes detail the primary industrial method and provide theoretical laboratory-scale protocols for its synthesis via different alkylation approaches. The protocols are based on established principles of organic synthesis and are intended as a guide for experienced researchers.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is provided below for easy reference and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1068-87-7[1][2] |
| Molecular Formula | C₉H₂₀[2] |
| Molecular Weight | 128.26 g/mol [1][2] |
| Boiling Point | 136.1 °C at 760 mmHg[1][3] |
| Density | 0.719 g/cm³[3] |
| Refractive Index | 1.404[3] |
| Flash Point | 26.7 °C[3] |
Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment | Coupling Constant (J) in Hz |
| 1.74 | Multiplet | -CH (CH(CH₃)₂) | J = 5.1 |
| 1.25 | Multiplet | -CH ₂CH₃ | J = 7.6, J = 5.3 |
| 0.904 | Not Specified | Not Specified | J = 7.6 |
| 0.876 | Doublet | -CH(CH ₃)₂ | J = 6.8 |
| 0.845 | Doublet | -CH(CH ₃)₂ | Not Specified |
| 0.785 | Triplet | -CH₂CH ₃ | Not Specified |
Note: Data adapted from available spectral information.[4] Peak assignments are based on standard chemical shift values and coupling patterns.
Alkylation Approaches for Synthesis
The synthesis of this compound primarily involves the formation of a C-C bond between a five-carbon and a four-carbon precursor or the assembly from smaller units. The following sections describe the industrial context and provide detailed, albeit illustrative, laboratory protocols for three potential alkylation strategies.
Acid-Catalyzed Alkylation of Isobutane with Propene
This method is the cornerstone of industrial production of high-octane gasoline components, including this compound. The reaction involves the electrophilic addition of a protonated alkene (propene) to an alkane (isobutane), typically catalyzed by a strong liquid acid like sulfuric acid or hydrofluoric acid.[5][6]
Industrial Context: In an industrial setting, this process is carried out in a continuous flow reactor at low temperatures to minimize side reactions.[6][7] A high isobutane-to-propene ratio is maintained to favor the desired alkylation over polymerization of the alkene.[7] The product mixture, known as alkylate, is a complex blend of branched alkanes.
Illustrative Laboratory Protocol:
Disclaimer: This protocol is a conceptual adaptation of an industrial process for a laboratory setting and involves hazardous materials. All operations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Concentrated sulfuric acid (98%)
-
Liquefied isobutane
-
Propene gas
-
Ice-salt bath
-
Pressurized reaction vessel or a robust three-necked flask equipped with a cold finger condenser, a gas inlet tube, and a mechanical stirrer
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard glassware for extraction and distillation
Procedure:
-
Reactor Setup: Assemble the reaction vessel in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Charging the Reactor: Add a pre-cooled volume of concentrated sulfuric acid to the reaction vessel. Begin vigorous stirring.
-
Introduction of Reactants: Slowly bubble propene gas through the stirred acid. Concurrently, introduce liquefied isobutane at a controlled rate, maintaining a significant molar excess of isobutane to propene.
-
Reaction: Continue the reaction for 1-2 hours, ensuring the temperature remains stable.
-
Work-up:
-
Carefully transfer the reaction mixture to a separatory funnel containing crushed ice.
-
Allow the layers to separate and discard the lower aqueous acid layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter the dried organic layer and purify by fractional distillation to isolate this compound from other alkylation products.
Expected Outcome: A mixture of branched alkanes, with this compound as one of the components. The yield and selectivity will be highly dependent on the reaction conditions.
Logical Workflow for Acid-Catalyzed Alkylation
Caption: General workflow for the acid-catalyzed alkylation synthesis.
Grignard Reagent-Based Synthesis
A multi-step synthesis using a Grignard reagent offers a more controlled, albeit longer, route to the target molecule. This approach involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by dehydration and hydrogenation.
Illustrative Laboratory Protocol:
Step 1: Synthesis of 3-Ethyl-2,4-dimethylpentan-3-ol
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
2,4-Dimethyl-3-pentanone
-
Anhydrous diethyl ether
-
Iodine crystal (for initiation)
-
Saturated ammonium chloride solution
-
Standard glassware for Grignard reaction (flame-dried)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.[8]
-
-
Reaction with Ketone:
-
Cool the Grignard reagent in an ice bath.
-
Add a solution of 2,4-dimethyl-3-pentanone in anhydrous diethyl ether dropwise with stirring.
-
-
Work-up:
-
Pour the reaction mixture into a beaker containing crushed ice and saturated ammonium chloride solution.
-
Transfer to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude 3-ethyl-2,4-dimethylpentan-3-ol can be purified by distillation or used directly in the next step.
Step 2: Dehydration of 3-Ethyl-2,4-dimethylpentan-3-ol
Materials:
-
Crude 3-Ethyl-2,4-dimethylpentan-3-ol
-
Simple distillation apparatus
Procedure:
-
Combine the crude alcohol with a catalytic amount of concentrated phosphoric acid in a round-bottom flask.[9]
-
Heat the mixture and distill the resulting alkene (a mixture of isomers).[9]
-
Wash the distillate with water and dry over a suitable drying agent.
Step 3: Hydrogenation of the Alkene Mixture
Materials:
-
Alkene mixture from Step 2
-
Palladium on carbon (Pd/C) catalyst (5-10 wt%)
-
Ethanol or ethyl acetate as solvent
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the alkene mixture in ethanol in a flask.
-
Add the Pd/C catalyst.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with stirring until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the resulting this compound by distillation.
Grignard Synthesis Pathway
Caption: Multi-step synthesis of this compound via a Grignard reaction.
Friedel-Crafts Alkylation Approach
The Friedel-Crafts alkylation is a classic method for forming C-C bonds to an aromatic ring, but a variation can be conceptualized for alkane synthesis. This would involve the reaction of an alkyl halide with an alkane in the presence of a Lewis acid catalyst.
Illustrative Laboratory Protocol:
Disclaimer: This is a theoretical protocol as Friedel-Crafts alkylations of alkanes are less common and can be challenging. It involves highly reactive and hazardous materials.
Materials:
-
2-Methylpropane (isobutane)
-
2-Bromopropane or propene
-
Aluminum chloride (AlCl₃), anhydrous
-
Anhydrous dichloromethane (solvent)
-
Ice bath
-
Standard glassware for air-sensitive reactions
Procedure:
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Addition of Reactants: Add 2-methylpropane (isobutane) to the cooled suspension. Then, slowly add 2-bromopropane dropwise.
-
Reaction: Stir the mixture at 0 °C for several hours.
-
Work-up:
-
Quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer and wash it with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: After filtering, carefully distill the solvent and then fractionally distill the residue to isolate the product.
Friedel-Crafts Alkylation Pathway
Caption: Conceptual Friedel-Crafts pathway for the synthesis of this compound.
Conclusion
The synthesis of this compound can be approached through several alkylation strategies. While industrial production relies on the acid-catalyzed alkylation of isobutane with propene, laboratory-scale synthesis can be envisioned through this method or, for greater control, via a multi-step Grignard reaction sequence. The provided protocols offer a foundation for the development of a robust laboratory synthesis of this branched alkane, which is valuable for both academic research and as a standard in analytical applications. All experimental work should be conducted with a thorough understanding of the underlying chemical principles and adherence to strict safety protocols.
References
- 1. This compound | 1068-87-7 | Benchchem [benchchem.com]
- 2. Pentane, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 3. This compound | 1068-87-7 [chemnet.com]
- 4. 2,4-DIMETHYL-3-ETHYLPENTANE(1068-87-7) 1H NMR [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfuric Acid Alkylation Process - Challenges & Solutions | Pall Corporation [pall.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. cerritos.edu [cerritos.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Resolution Gas Chromatographic Separation of C9H20 Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonane (C9H20) and its 35 structural isomers are saturated hydrocarbons that are components of fuels and solvents and can be found as intermediates in various chemical processes. Due to their similar physicochemical properties, particularly their boiling points, the separation of these isomers presents a significant analytical challenge. High-resolution gas chromatography (GC) is the premier technique for the detailed analysis of such complex hydrocarbon mixtures. This application note provides a detailed protocol for the separation of C9H20 isomers using a non-polar stationary phase and presents Kovats retention indices to aid in isomer identification.
Principle of Separation
The separation of non-polar analytes like C9H20 isomers is most effectively achieved using a non-polar capillary column.[1] The principle of "like dissolves like" governs the separation, where isomers are primarily separated based on their boiling points and molecular structure. Generally, for a given carbon number, branched isomers are more volatile (have lower boiling points) and therefore elute earlier than their straight-chain counterpart. The degree of branching also influences elution order, with more compact, highly branched isomers typically having shorter retention times.
To ensure accurate and reproducible identification of isomers across different instruments and laboratories, Kovats retention indices are utilized. The Kovats retention index converts retention times into system-independent constants by normalizing the retention time of an analyte to that of adjacent n-alkanes.[2]
Experimental Protocol
This protocol outlines a robust method for the separation of C9H20 isomers.
1. Instrumentation and Consumables:
-
Gas Chromatograph (GC): A system equipped with a flame ionization detector (FID) and electronic pressure control.
-
GC Column: A 100% dimethylpolysiloxane stationary phase column (e.g., DB-1, HP-1, Rtx-1).[3][4] A long column with a small internal diameter is recommended for high resolution (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%).
-
Gases for FID: Hydrogen and Air, high purity.
-
Syringe: 10 µL GC syringe.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Sample: A mixture of C9H20 isomers and a homologous series of n-alkanes (e.g., C8 to C12) for retention index calculation, dissolved in a volatile solvent like hexane.
2. GC Operating Conditions:
| Parameter | Recommended Setting |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 100:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | |
| Initial Temperature | 35 °C |
| Initial Hold Time | 15 min |
| Ramp Rate | 2 °C/min |
| Final Temperature | 200 °C |
| Final Hold Time | 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
3. Sample Preparation:
-
Prepare a standard mixture containing the C9H20 isomers of interest at a concentration of approximately 100 ppm each in hexane.
-
Prepare a separate n-alkane standard mixture (C8, C9, C10, C11, C12) at a similar concentration in hexane.
-
For analysis, a co-injection of the isomer mix and the n-alkane standard is recommended for accurate retention index calculation.
4. Data Analysis: Calculation of Kovats Retention Indices
The Kovats Retention Index (I) for a temperature-programmed analysis is calculated using the following formula[3][5]:
I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]
Where:
-
n is the carbon number of the n-alkane eluting immediately before the analyte peak.
-
t_x is the retention time of the analyte.
-
t_n is the retention time of the n-alkane eluting immediately before the analyte.
-
t_{n+1} is the retention time of the n-alkane eluting immediately after the analyte.
Data Presentation
The following table summarizes the Kovats retention indices for various C9H20 isomers on a 100% dimethylpolysiloxane stationary phase.[5]
| Isomer Name | Kovats Retention Index (I) |
| 2,2,4,4-Tetramethylpentane | 840 |
| 2,2,3,3-Tetramethylpentane | 857 |
| 2,3,3,4-Tetramethylpentane | 871 |
| 2,2,3,4-Tetramethylpentane | 874 |
| 2,3,4-Trimethylhexane | 875 |
| 2,2,5-Trimethylhexane | 878 |
| 2,4-Dimethyl-3-ethylpentane | 880 |
| 2,2,4-Trimethylhexane | 885 |
| 2,4,4-Trimethylhexane | 886 |
| 2,3,5-Trimethylhexane | 890 |
| 3,3-Diethylpentane | 891 |
| 3,3,4-Trimethylhexane | 893 |
| 2,2-Dimethylheptane | 895 |
| 2,3-Dimethyl-3-ethylpentane | 896 |
| 2,2,3-Trimethylhexane | 900 |
| n-Nonane | 900 |
| 2,3,3-Trimethylhexane | 903 |
| 2,3-Dimethylheptane | 908 |
| 2,4-Dimethylheptane | 912 |
| 3-Ethyl-2-methylhexane | 915 |
| 2,5-Dimethylheptane | 918 |
| 3,4-Dimethylheptane | 920 |
| 3,5-Dimethylheptane | 925 |
| 4-Ethylheptane | 927 |
| 3-Ethylheptane | 929 |
| 3,3-Dimethylheptane | 930 |
| 2,6-Dimethylheptane | 932 |
| 4,4-Dimethylheptane | 935 |
| 3-Methyloctane | 940 |
| 4-Methyloctane | 942 |
| 2-Methyloctane | 945 |
Visualizations
Caption: Experimental workflow for the GC separation and identification of C9H20 isomers.
Caption: Logical relationships between key GC parameters and separation outcomes for C9H20 isomers.
References
Application Notes and Protocols for the Mass Spectrometry of 3-Ethyl-2,4-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,4-dimethylpentane is a saturated branched-chain alkane. The analysis of such non-polar, volatile compounds is crucial in various fields, including petrochemical analysis, environmental monitoring, and as reference standards in drug development and metabolomics. Gas chromatography coupled with mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of such molecules. Electron ionization (EI) mass spectrometry of branched alkanes yields characteristic fragmentation patterns that provide a unique fingerprint for structural elucidation.[1] This document provides a detailed analysis of the mass spectral fragmentation of this compound and a comprehensive protocol for its analysis.
Mass Spectrometry Fragmentation Pattern of this compound
Under electron ionization (EI) at a standard 70 eV, this compound (C9H20, molecular weight: 128.26 g/mol ) undergoes extensive fragmentation.[2][3][4][5][6] As is characteristic for branched alkanes, the molecular ion peak (M+) at m/z 128 is of very low abundance or entirely absent, due to the high propensity for fragmentation at the branching points.[7][8] This fragmentation is driven by the formation of more stable secondary and tertiary carbocations.[7][8]
The fragmentation of this compound is dominated by cleavage at the C3 and C4 positions, leading to the formation of characteristic fragment ions. The loss of larger alkyl groups is often favored.[7][8]
Key Fragmentation Pathways:
-
Loss of an ethyl radical (•CH2CH3): Cleavage of the C3-C(ethyl) bond results in a stable tertiary carbocation at m/z 99.
-
Loss of a propyl radical (•CH2CH2CH3): While not a primary cleavage, subsequent rearrangements can lead to fragments corresponding to the loss of a propyl group.
-
Loss of an isopropyl radical (•CH(CH3)2): Cleavage at the C3-C4 bond can result in the loss of an isopropyl radical, leading to a fragment ion at m/z 85.
-
Formation of smaller, stable carbocations: Further fragmentation of larger ions leads to the formation of a series of smaller carbocations, typically with high abundance for C3 and C4 fragments. The base peak, the most abundant ion in the spectrum, is often a C3 or C4 carbocation.
Quantitative Fragmentation Data
The following table summarizes the most significant ions observed in the electron ionization mass spectrum of this compound, with their corresponding mass-to-charge ratio (m/z) and relative abundance.
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 43 | 100 | [C3H7]+ |
| 57 | 85 | [C4H9]+ |
| 71 | 45 | [C5H11]+ |
| 85 | 30 | [C6H13]+ |
| 99 | 10 | [C7H15]+ |
| 128 | <1 | [C9H20]+• (Molecular Ion) |
Data is representative and may vary slightly based on instrumentation and experimental conditions.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a standard method for the analysis of this compound using gas chromatography-mass spectrometry with electron ionization.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as hexane or pentane.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.
-
If analyzing in a complex matrix, appropriate extraction and clean-up procedures (e.g., solid-phase extraction) may be necessary.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 6890N or equivalent.[9]
-
Column: HP-5ms fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.[9]
-
Hold: Hold at 200 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5973N or equivalent quadrupole mass spectrometer.[9]
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[9]
-
Ion Source Temperature: 230 °C.[9]
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Analyze the fragmentation pattern to confirm the structure, paying close attention to the base peak and the presence of key fragment ions as detailed in the quantitative data table.
Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.
Caption: Fragmentation of this compound.
Experimental Workflow
The logical flow of the experimental and data analysis process is depicted below.
Caption: GC-MS workflow for alkane analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentane, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 4. This compound | C9H20 | CID 14040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentane, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 6. Pentane, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 7. GCMS Section 6.9.2 [people.whitman.edu]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
Application of 3-Ethyl-2,4-dimethylpentane in Fuel Research
Application Note: AN-FUEL-C9H20-001
Introduction
3-Ethyl-2,4-dimethylpentane is a saturated acyclic hydrocarbon with the molecular formula C9H20. As a member of the nonane isomer family, its potential application as a fuel component or additive is of significant interest in the field of fuel research and development. The degree of branching in alkane structures is known to significantly influence their combustion properties, particularly the anti-knock characteristics, which are quantified by the Research Octane Number (RON) and Motor Octane Number (MON). Highly branched alkanes tend to have higher octane numbers, making them desirable components for gasoline to prevent engine knocking. This document provides an overview of the potential application of this compound in fuel research, including its physicochemical properties, a comparative analysis of octane numbers of its isomers, and detailed experimental protocols for its evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior as a fuel component, including its volatility and energy content.
| Property | Value | Unit |
| Molecular Formula | C9H20 | - |
| Molecular Weight | 128.26 | g/mol |
| Density (at 20°C) | ~0.746 | g/cm³ |
| Boiling Point | ~134 | °C |
| Melting Point | - | °C |
| Heat of Combustion | ~-6130 | kJ/mol |
Octane Number and Combustion Characteristics
Table of Octane Numbers for Selected C9H20 Isomers
| Isomer | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Nonane | -45 | - |
| 2-Methyl-octane | 19 | - |
| 3-Methyl-octane | 35 | - |
| 4-Methyl-octane | 39 | - |
| 2,2-Dimethyl-heptane | 69 | 68 |
| 2,3-Dimethyl-heptane | 63 | 58 |
| 2,4-Dimethyl-heptane | 56 | 54 |
| 2,5-Dimethyl-heptane | 60 | 58 |
| 2,6-Dimethyl-heptane | 40 | 44 |
| 3,3-Dimethyl-heptane | 84 | 79 |
| 3,4-Dimethyl-heptane | 67 | 62 |
| 3,5-Dimethyl-heptane | 55 | 56 |
| 4,4-Dimethyl-heptane | 77 | 74 |
| 3-Ethyl-heptane | 47 | 46 |
| 4-Ethyl-heptane | 41 | 41 |
| 2,2,3-Trimethyl-hexane | 97 | 89 |
| 2,2,4-Trimethyl-hexane | 96 | 93 |
| 2,2,5-Trimethyl-hexane | 79 | 79 |
| 2,3,3-Trimethyl-hexane | 102 | 93 |
| 2,3,4-Trimethyl-hexane | 93 | 88 |
| 2,3,5-Trimethyl-hexane | 80 | 79 |
| 2,4,4-Trimethyl-hexane | 95 | 92 |
| 3,3,4-Trimethyl-hexane | 101 | 94 |
| 2-Methyl-3-ethyl-hexane | 83 | 78 |
| 3-Methyl-3-ethyl-hexane | 96 | 91 |
| 2,2,3,3-Tetramethyl-pentane | 111 | 101 |
| 2,2,3,4-Tetramethyl-pentane | 103 | 96 |
| 2,2,4,4-Tetramethyl-pentane | 113 | 100 |
| 2,3,3,4-Tetramethyl-pentane | 109 | 99 |
| 3-Ethyl-2,2-dimethyl-pentane | 107 | 98 |
| 3-Ethyl-2,3-dimethyl-pentane | 106 | 96 |
| 3,3-Diethyl-pentane | 99 | 90 |
Note: The absence of data for this compound in this table highlights the need for experimental determination.
Based on its structure, which features a moderate level of branching, it is anticipated that the RON and MON of this compound would be significantly higher than linear or lightly branched nonanes, likely falling in the range of other dimethylheptanes or ethyl-methyl-hexanes.
Experimental Protocols
To accurately assess the fuel properties of this compound, the following standard experimental protocols are recommended.
Protocol 1: Determination of Research Octane Number (RON)
Methodology: ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.
Apparatus: A standard Cooperative Fuel Research (CFR) engine.
Procedure:
-
Engine Preparation: Calibrate and standardize the CFR engine according to the ASTM D2699 procedure. This involves checking and adjusting critical parameters such as compression ratio, ignition timing, and air-fuel ratio using primary reference fuels (isooctane and n-heptane).
-
Sample Preparation: Prepare a sufficient quantity of this compound for testing.
-
Test Execution:
-
Operate the CFR engine on the test sample (this compound).
-
Adjust the compression ratio of the engine until a standard level of knock intensity is observed.
-
Bracket the knock intensity of the sample by running two primary reference fuel blends, one that knocks more and one that knocks less than the sample.
-
The RON of the sample is then determined by interpolation between the octane numbers of the two bracketing reference fuels.
-
-
Data Recording: Record the final RON value, along with all engine operating conditions and calibration data.
Protocol 2: Determination of Motor Octane Number (MON)
Methodology: ASTM D2700 - Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.
Apparatus: A standard Cooperative Fuel Research (CFR) engine.
Procedure:
-
Engine Preparation: Calibrate and standardize the CFR engine according to the ASTM D2700 procedure. The key difference from the RON test is the more severe operating conditions, including a higher engine speed (900 rpm vs. 600 rpm for RON) and a higher intake mixture temperature.
-
Sample Preparation: Prepare a sufficient quantity of this compound for testing.
-
Test Execution:
-
Operate the CFR engine on the test sample under the specified MON test conditions.
-
Adjust the compression ratio to achieve the standard knock intensity.
-
Bracket the sample's knock intensity with two primary reference fuel blends.
-
The MON is determined by interpolation between the octane numbers of the bracketing reference fuels.
-
-
Data Recording: Record the final MON value and all relevant operating parameters.
Protocol 3: Evaluation as a Gasoline Additive
Methodology: This protocol outlines a general procedure for evaluating the effect of this compound as an additive in a base gasoline.
Procedure:
-
Base Fuel Characterization: Determine the RON and MON of the base gasoline without any additives.
-
Blend Preparation: Prepare several blends of the base gasoline with varying concentrations of this compound (e.g., 5%, 10%, 15% by volume).
-
Blend Characterization: Determine the RON and MON of each blend using the ASTM D2699 and ASTM D2700 methods, respectively.
-
Performance Analysis: Analyze the change in octane number as a function of the additive concentration. This will determine the blending octane value of this compound in the specific base fuel.
-
Optional Advanced Testing: For a more comprehensive evaluation, engine performance and emissions testing can be conducted on a multi-cylinder engine using the prepared fuel blends.
Visualizations
Logical Workflow for Fuel Component Evaluation
The following diagram illustrates the logical workflow for evaluating a new potential fuel component like this compound.
Caption: Workflow for evaluating a new fuel component.
Signaling Pathway of Fuel Knock
The following diagram illustrates a simplified conceptual pathway leading to fuel knock and how a high-octane component like this compound can mitigate it.
Caption: Simplified pathway of fuel knock and mitigation.
Application Note: Catalytic Hydrogenation of Ketone Precursors to Branched Alkanes
Audience: Researchers, scientists, and drug development professionals.
Abstract: The conversion of ketone precursors to branched alkanes is a critical transformation in the production of high-density fuels, lubricants, and fine chemicals from biomass-derived feedstocks. This process typically involves a multi-step catalytic sequence requiring bifunctional catalysts that possess both metal sites for hydrogenation and acid sites for dehydration and isomerization. This application note details the reaction pathways, summarizes key quantitative data from recent studies, and provides detailed experimental protocols for the catalytic hydrogenation of ketones to their corresponding branched alkanes.
Reaction Pathways and Mechanisms
The overall transformation of a ketone to a branched alkane is not a single-step reaction but a cascade of catalytic events. The process generally follows a hydrodeoxygenation (HDO) pathway, which can be summarized as follows:
-
Ketone Hydrogenation: The carbonyl group of the ketone is first hydrogenated on a metal catalytic site to form a secondary alcohol intermediate.[1]
-
Alcohol Dehydration: The secondary alcohol is then dehydrated on an acid catalytic site to yield an alkene intermediate.
-
Alkene Hydrogenation/Isomerization: The resulting alkene is subsequently hydrogenated to the corresponding alkane. Isomerization can also occur at the acid sites, leading to the formation of branched structures.
For the synthesis of larger, more complex branched alkanes, a preliminary C-C coupling step, such as aldol condensation, can be employed to convert smaller ketones into larger, branched ketone precursors before the hydrodeoxygenation sequence.[2] This is particularly relevant in upgrading biomass-derived mixtures.[2][3] Bifunctional catalysts, which combine a hydrogenation metal (e.g., Pt, Pd, Ru, Ni) with a solid acid support (e.g., zeolites, NbOPO₄, heteropoly acids), are highly effective for this one-pot transformation.[4][5][6]
Caption: Reaction pathway for the conversion of ketone precursors to branched alkanes.
Quantitative Data Summary
The efficiency of converting ketones to branched alkanes is highly dependent on the catalyst system, substrate, and reaction conditions. The following table summarizes quantitative data from various studies.
| Ketone Substrate | Catalyst System | Temp. (°C) | Pressure | Conversion (%) | Alkane Yield/Selectivity (%) | Reference |
| Methyl Isobutyl Ketone (MIBK) | Pt-Cs2.5H0.5PW12O40 | 100 | Gas Phase | - | 97-99 (Yield) | [5] |
| Diisobutyl Ketone (DIBK) | Pt-Cs2.5H0.5PW12O40 | 100 | Gas Phase | - | 97-99 (Yield) | [5] |
| Branched Ketones | 0.3% Pt/ZSM-5 | 200 | Atmospheric | 100 | 83 (Selectivity) | [6] |
| C₇-C₁₂ Ketones | Pt/NbOPO₄ | - | - | - | (Not specified) | [2][4] |
| Acetophenone | Pd(0)EnCat™ 30NP | RT | 1 atm H₂ | 100 | >98 (Alcohol Yield)¹ | [7] |
| Various Aryl Ketones | Iron(II) PNP Pincer Complex | 25 | 5 bar H₂ | >99 | >99 (Alcohol Yield)¹ | [8] |
| C₈-C₁₂ Branched Ketones | Pd/CeZrOₓ | 350 | - | ~60 | (Not specified) | [2] |
¹Data for the initial hydrogenation step to the corresponding alcohol, a key intermediate in the overall process.
Experimental Protocols
This section provides detailed methodologies for the catalytic hydrogenation of ketones. Protocol 1 covers the initial reduction to a secondary alcohol, while Protocol 2 describes a one-pot hydrodeoxygenation to the final branched alkane.
Protocol 1: Catalytic Hydrogenation of an Aromatic Ketone to a Secondary Alcohol
This protocol is adapted from a general procedure for the reduction of aromatic ketones using a heterogeneous palladium catalyst.[7]
Materials:
-
Aromatic ketone (e.g., Acetophenone)
-
Palladium Catalyst (e.g., Pd(0)EnCat™ 30NP or 10% Pd/C)
-
Ethanol (EtOH), reagent grade
-
Hydrogen (H₂) gas supply with balloon
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel or syringe filter)
Procedure:
-
Reactor Setup: Place a magnetic stir bar into a two-neck round-bottom flask equipped with a septum and a gas inlet valve.
-
Charge Reactants: To the flask, add the aromatic ketone (1.0 mmol).
-
Add Catalyst: Add the palladium catalyst (typically 5-10 mol%).
-
Add Solvent: Add ethanol (10 mL) to dissolve the substrate.
-
Inerting: Seal the flask and degas the mixture by applying a vacuum and refilling with H₂ gas. Repeat this process two to three times to ensure an inert atmosphere.
-
Reaction: Connect the flask to a balloon filled with H₂ gas. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 12-16 hours).
-
Work-up: Upon completion, carefully vent the excess H₂ in a fume hood.
-
Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst. Wash the catalyst with a small amount of ethanol.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude secondary alcohol product.
-
Analysis: Analyze the product purity and structure using ¹H-NMR, ¹³C-NMR, and GC-MS.
Protocol 2: One-Pot Hydrodeoxygenation of a Branched Ketone to a Branched Alkane
This protocol describes a representative procedure for the complete conversion of a branched ketone to its corresponding alkane using a bifunctional catalyst in a high-pressure reactor.
Materials:
-
Branched ketone (e.g., Methyl Isobutyl Ketone)
-
Bifunctional Catalyst (e.g., 0.5% Pt/H-ZSM-5)
-
Solvent (e.g., Dodecane, if required for liquid phase)
-
High-pressure autoclave reactor (e.g., Parr reactor) with gas inlet, outlet, pressure gauge, and mechanical stirrer
-
Hydrogen (H₂) gas, high purity
-
Inert gas (N₂ or Ar)
Procedure:
-
Catalyst Activation (if required): Pre-reduce the catalyst under H₂ flow at an elevated temperature (e.g., 300-400 °C) according to the manufacturer's or literature specifications.
-
Reactor Loading: Carefully load the activated bifunctional catalyst (e.g., 100 mg) and the branched ketone substrate (e.g., 5 mmol) into the high-pressure reactor vessel. If operating in the liquid phase, add the solvent (e.g., 20 mL).
-
Sealing and Purging: Seal the reactor. Purge the system several times with an inert gas (e.g., N₂) to remove air, followed by several purges with H₂.
-
Pressurization: Pressurize the reactor with H₂ to the desired reaction pressure (e.g., 20-50 bar).
-
Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 150-250 °C). Maintain constant temperature and pressure throughout the reaction.
-
Monitoring: Take periodic samples (if the reactor allows) to monitor the conversion of the ketone and the formation of intermediates (alcohol, alkene) and the final alkane product via GC analysis.
-
Shutdown and Recovery: After the desired reaction time or conversion is reached, stop heating and allow the reactor to cool to room temperature.
-
Depressurization: Slowly and carefully vent the excess H₂ gas in a well-ventilated fume hood.
-
Product Collection: Open the reactor and collect the liquid product mixture.
-
Catalyst Separation: Separate the solid catalyst from the liquid product by centrifugation or filtration.
-
Analysis: Analyze the composition of the product mixture using GC-MS to determine conversion and selectivity towards the branched alkane.
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting a catalytic hydrogenation experiment in a laboratory setting.
Caption: General laboratory workflow for catalytic hydrogenation experiments.
References
- 1. study.com [study.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic upgrading of biomass-derived methyl ketones to liquid transportation fuel precursors by an organocatalytic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct hydrodeoxygenation of raw woody biomass into liquid alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient hydrodeoxygenation of biomass-derived ketones over bifunctional Pt-polyoxometalate catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RU2605427C1 - Method for reduction of branched ketones - Google Patents [patents.google.com]
- 7. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Structural Elucidation of Branched Alkanes using 1H-NMR and 13C-NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of organic molecules, including branched alkanes. Due to the subtle differences in the electronic environments of protons and carbons in saturated hydrocarbon chains, the interpretation of their NMR spectra can be challenging. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to accurately determine the structure of branched alkanes.
The combination of ¹H-NMR, ¹³C-NMR, Distortionless Enhancement by Polarization Transfer (DEPT), and 2D correlation experiments like ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) allows for the unambiguous assignment of all proton and carbon signals, revealing the precise branching pattern and stereochemistry of the molecule.[1][2]
Principles of NMR Spectroscopy for Branched Alkanes
¹H-NMR Spectroscopy
Protons in alkanes typically resonate in the upfield region of the NMR spectrum, generally between 0.5 and 2.0 ppm.[1] The exact chemical shift is influenced by the degree of substitution on the carbon atom to which the proton is attached.
-
Primary (methyl, -CH₃): Protons on methyl groups are generally the most shielded and appear at the lowest chemical shifts.
-
Secondary (methylene, -CH₂-): Methylene protons are slightly deshielded compared to methyl protons.
-
Tertiary (methine, >CH-): Methine protons are the most deshielded among alkane protons.
Spin-spin coupling between neighboring, non-equivalent protons provides crucial information about the connectivity of the carbon skeleton. The multiplicity of a signal is determined by the "n+1 rule," where 'n' is the number of equivalent protons on adjacent carbon atoms.[3]
¹³C-NMR Spectroscopy
The chemical shift range for carbons in alkanes is typically between 5 and 60 ppm.[4] Similar to ¹H-NMR, the chemical shift is dependent on the substitution pattern:
-
Primary (methyl, -CH₃): Appear at the lowest chemical shifts.
-
Secondary (methylene, -CH₂-): Resonate at a slightly higher chemical shift.
-
Tertiary (methine, >CH-): Further downfield.
-
Quaternary (>C<): Appear at the highest chemical shifts for sp³ carbons, though their signals can be weak due to the lack of a Nuclear Overhauser Effect (NOE) enhancement.[5]
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT is an essential technique for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) groups.[6][7] By running a series of experiments (DEPT-45, DEPT-90, and DEPT-135), the type of each carbon atom can be determined:
-
DEPT-90: Only CH signals are observed as positive peaks.[7]
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.[7]
-
Quaternary carbons are not observed in any DEPT spectrum.[6]
Data Presentation: Characteristic NMR Data for Branched Alkanes
The following tables summarize typical chemical shift ranges for protons and carbons in branched alkanes.
Table 1: Typical ¹H-NMR Chemical Shifts for Branched Alkanes [1][8]
| Proton Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-CH ₃ | 0.7 - 1.3 |
| Secondary (methylene) | R₂-CH ₂ | 1.2 - 1.6 |
| Tertiary (methine) | R₃-CH | 1.4 - 1.8 |
Table 2: Typical ¹³C-NMR Chemical Shifts for Branched Alkanes [5][9][10]
| Carbon Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-C H₃ | 5 - 20 |
| Secondary (methylene) | R₂-C H₂ | 20 - 40 |
| Tertiary (methine) | R₃-C H | 25 - 50 |
| Quaternary | R₄-C | 30 - 50 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-20 mg of the branched alkane sample.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. For non-polar alkanes, deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are common choices.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.[5][8]
Protocol 2: Acquisition of 1D NMR Spectra (¹H, ¹³C, and DEPT)
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
¹H-NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
-
-
¹³C-NMR Acquisition (Proton Decoupled):
-
Set the spectral width to cover the range of 0 to 60 ppm (or wider if other functional groups are suspected).
-
Use a 45° pulse angle.
-
Employ broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.[11]
-
Set a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
DEPT-135 and DEPT-90 Acquisition:
-
Use standard DEPT pulse programs available on the spectrometer software.
-
The acquisition parameters will be similar to the standard ¹³C-NMR experiment.
-
Acquire both DEPT-90 and DEPT-135 spectra to differentiate all protonated carbon types.[12]
-
Protocol 3: Acquisition of 2D NMR Spectra (COSY and HSQC)
-
¹H-¹H COSY Acquisition:
-
Use a standard COSY pulse sequence.
-
Acquire data with a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.
-
Process the data using appropriate window functions (e.g., sine-bell) in both dimensions.
-
-
¹H-¹³C HSQC Acquisition:
-
Use a standard HSQC pulse sequence optimized for one-bond C-H coupling (~125-145 Hz).
-
The ¹H dimension parameters will be similar to the 1D ¹H experiment.
-
The ¹³C dimension will require a sufficient number of increments to resolve all carbon signals.
-
Mandatory Visualizations
Caption: Experimental workflow for branched alkane structural elucidation.
Caption: Logical relationships in NMR data for structural elucidation.
Data Interpretation
A systematic approach is crucial for interpreting the NMR data of branched alkanes:
-
Analyze the ¹H-NMR Spectrum:
-
Determine the number of unique proton environments from the number of signals.
-
Use the integration of each signal to determine the relative number of protons in each environment.
-
Analyze the multiplicity (splitting pattern) of each signal to deduce the number of neighboring protons.
-
-
Analyze the ¹³C-NMR and DEPT Spectra:
-
Count the number of signals in the broadband decoupled ¹³C spectrum to determine the number of unique carbon atoms.
-
Use the DEPT-90 and DEPT-135 spectra to classify each carbon as a CH, CH₂, or CH₃ group.[13]
-
Any signals present in the ¹³C spectrum but absent in the DEPT spectra correspond to quaternary carbons.[6]
-
-
Correlate with 2D NMR Spectra:
-
HSQC: Use the HSQC spectrum to directly link each proton signal to its attached carbon signal. This is a powerful tool for confirming assignments made from 1D spectra.[14][15]
-
COSY: Use the COSY spectrum to trace the proton-proton coupling network. Cross-peaks in the COSY spectrum indicate which protons are coupled to each other, allowing for the assembly of molecular fragments.[11][14]
-
-
Assemble the Structure:
-
Combine the information from all experiments to piece together the carbon skeleton and determine the positions of branching.
-
Start with a fragment identified from the COSY spectrum and use the HSQC data to map it onto the carbon backbone.
-
Use the information on CH, CH₂, CH₃, and quaternary carbons from the DEPT spectra to confirm the branching points.
-
By following these protocols and data interpretation strategies, researchers can confidently elucidate the complex structures of branched alkanes.
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. fiveable.me [fiveable.me]
- 7. Chapter 13 [www2.latech.edu]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chemistryconnected.com [chemistryconnected.com]
- 10. compoundchem.com [compoundchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 13. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 14. emerypharma.com [emerypharma.com]
- 15. analyzetest.com [analyzetest.com]
Application Notes and Protocols: Dehydration of Tertiary Alcohols for Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dehydration of tertiary alcohols is a fundamental and efficient acid-catalyzed elimination reaction in organic synthesis for the preparation of highly substituted alkenes.[1] These alkenes serve as crucial precursors in the development of pharmaceuticals, agrochemicals, and polymers. Tertiary alcohols undergo dehydration more readily than their secondary and primary counterparts due to the formation of a stable tertiary carbocation intermediate.[2] This reaction typically proceeds via an E1 (unimolecular elimination) mechanism.[3][4]
This document provides detailed application notes, experimental protocols, and quantitative data for the dehydration of various tertiary alcohols, facilitating the efficient synthesis of alkene precursors in a research and development setting.
Reaction Mechanism and Principles
The acid-catalyzed dehydration of tertiary alcohols follows the E1 mechanism, which involves three key steps:
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[4][5]
-
Formation of a Carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[3][4]
-
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.[2]
According to Zaitsev's rule, when there is a choice of protons to be removed, the reaction will favor the formation of the more substituted (and therefore more stable) alkene.[6]
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the dehydration of various tertiary alcohols.
Table 1: Dehydration of Acyclic Tertiary Alcohols
| Tertiary Alcohol | Catalyst | Temperature (°C) | Reaction Time | Product(s) | Yield/Conversion | Selectivity | Reference |
| tert-Butanol | Zeolite Beta | 50-120 | Continuous | Isobutylene | >99% Conversion | 95% | [7][8] |
| tert-Butanol | Y-Zeolite | 140-200 | Continuous | Isobutylene | 80-100% Conversion | 85-100% | [5] |
| tert-Butanol | Near-critical water | 225-250 | - | Isobutylene | - | - | [9] |
| 2-Methyl-2-butanol | 6M H₂SO₄ | Distillation | - | 2-Methyl-2-butene & 2-Methyl-1-butene | 28.4% | ~4:1 ratio | [3][10] |
| 2-Methyl-2-butanol | H₃PO₄ | Distillation | - | 2-Methyl-2-butene & 2-Methyl-1-butene | - | 84-85% (major) | [11] |
| 2-Phenyl-2-propanol | 85% H₃PO₄ | Gentle heating | - | α-Methylstyrene | - | - | [12] |
Table 2: Dehydration of Cyclic Tertiary Alcohols
| Tertiary Alcohol | Catalyst | Temperature (°C) | Reaction Time | Product(s) | Yield/Conversion | Reference |
| 1-Methylcyclohexanol | H₂SO₄ or H₃PO₄ | 90-115 (distillate) | - | 1-Methylcyclohexene & Methylenecyclohexane | - | [6] |
Experimental Protocols
Protocol 1: Dehydration of 2-Methyl-2-butanol to 2-Methyl-2-butene and 2-Methyl-1-butene
This protocol describes the acid-catalyzed dehydration of 2-methyl-2-butanol (tert-amyl alcohol) using sulfuric acid, followed by distillation to isolate the alkene products.[4]
Materials:
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
6 M Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sodium hydroxide (NaOH) pellets
-
Ice bath
-
Distillation apparatus (simple and fractional)
-
Separatory funnel
-
Round-bottom flasks
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add 15 mL of 2-methyl-2-butanol.
-
Cool the flask in an ice-water bath and slowly add 5 mL of 6 M sulfuric acid with swirling.
-
Add boiling chips and set up a fractional distillation apparatus.
-
Gently heat the mixture with a heating mantle. Collect the distillate in a receiver cooled in an ice bath.
-
Continue distillation until about half of the initial volume has been collected or the temperature of the distilling vapor rises significantly.
-
Transfer the distillate to a separatory funnel. Wash the organic layer with a small amount of 10% sodium hydroxide solution, followed by water, and then brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Perform a final simple distillation to purify the alkene products, collecting the fraction boiling in the appropriate range (2-methyl-1-butene: ~31°C, 2-methyl-2-butene: ~38°C).
-
Weigh the purified product to determine the yield. The product ratio can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[3]
Protocol 2: Synthesis of α-Methylstyrene from 2-Phenyl-2-propanol
This protocol details the dehydration of 2-phenyl-2-propanol to produce α-methylstyrene using phosphoric acid.[12]
Materials:
-
2-Phenyl-2-propanol
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask
-
Heating mantle
Procedure:
-
Place 2-phenyl-2-propanol and a catalytic amount (e.g., 5-10 mol%) of 85% phosphoric acid in a round-bottom flask.
-
Assemble a distillation apparatus and gently heat the mixture. The α-methylstyrene and water will co-distill.
-
Collect the distillate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.
-
Filter to remove the drying agent.
-
The crude α-methylstyrene can be purified by fractional distillation.
Alternative Dehydration Methods
While strong protic acids are commonly used, other reagents can also effect the dehydration of tertiary alcohols:
-
Alumina (Al₂O₃) at high temperatures: Passing the alcohol vapor over heated alumina can yield the corresponding alkene.[13]
-
Phosphorus oxychloride (POCl₃) in pyridine: This method is effective for the E2 elimination of tertiary alcohols under relatively non-acidic conditions.[1]
-
Copper at high temperatures: Heating tertiary alcohols with copper at 573 K can also lead to dehydration to form alkenes.[14]
Conclusion
The acid-catalyzed dehydration of tertiary alcohols is a reliable and versatile method for synthesizing substituted alkenes. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient production of important alkene precursors. Careful control of reaction temperature is crucial to prevent side reactions and maximize the yield of the desired alkene product.[1]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. homework.study.com [homework.study.com]
- 3. studylib.net [studylib.net]
- 4. sites.nvcc.edu [sites.nvcc.edu]
- 5. US6518474B1 - Process for producing isobutylene from tertiary butyl alcohol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 10. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby [bartleby.com]
- 11. scribd.com [scribd.com]
- 12. a-Methylstyrene Info.. , Hive Chemistry Discourse [chemistry.mdma.ch]
- 13. shokubai.org [shokubai.org]
- 14. Dehydration of tertiary alcohols with Cu at 573 K gives : (A) Alkyne (B) .. [askfilo.com]
Application Notes and Protocols: The Use of 3-Ethyl-2,4-dimethylpentane in Computational Chemistry Modeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for incorporating 3-Ethyl-2,4-dimethylpentane into computational chemistry models. This document outlines its potential applications, relevant physical and chemical data, and detailed protocols for its use in molecular simulations.
This compound, a branched alkane, serves as a valuable model compound in computational chemistry for several reasons. Its non-polar nature and well-defined conformational landscape make it an excellent candidate for calibrating and validating force fields, which are the cornerstone of molecular mechanics and dynamics simulations. In the context of drug development, understanding the behavior of such aliphatic moieties is crucial, as they frequently occur in drug candidates and play a significant role in their hydrophobic interactions with biological targets.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These parameters are essential for the parameterization and validation of computational models.
| Property | Value | Reference |
| Molecular Formula | C9H20 | [1][2][3][4] |
| Molecular Weight | 128.25 g/mol | [1][3][5] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1068-87-7 | [1][2][5] |
| Boiling Point | 136.1 °C | [5] |
| Melting Point | -122.2 °C | [5] |
| Canonical SMILES | CCC(C(C)C)C(C)C | [1][3] |
| InChIKey | VLHAGZNBWKUMRW-UHFFFAOYSA-N | [1][2][3][5] |
Applications in Computational Chemistry
While specific drug development studies focusing solely on this compound are not extensively documented, its structural characteristics make it a relevant model for several computational applications:
-
Force Field Parameterization and Validation: Branched alkanes are fundamental for testing the accuracy of force fields in predicting bulk properties like density and viscosity, as well as conformational energies.[6][7]
-
Modeling Hydrophobic Interactions: As a purely aliphatic molecule, it can be used in simulations to understand and quantify the hydrophobic effect, a key driver of drug-receptor binding.
-
Surrogate for Lipophilic Moieties: In coarse-grained simulations, it can represent lipophilic fragments of larger drug molecules, allowing for more efficient exploration of their interactions with lipid membranes or protein hydrophobic pockets.
-
Solvent and Co-solvent Studies: Understanding the behavior of small organic molecules in different environments is critical. This compound can be used as a non-polar solvent or co-solvent in simulations to study its effect on the conformation and dynamics of solutes.
Protocols for Computational Modeling
The following protocols provide a step-by-step guide for setting up and running molecular simulations involving this compound.
This protocol outlines the steps to identify low-energy conformers of this compound.
-
Structure Generation:
-
Generate a 3D structure of this compound using molecular building software (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a fast, low-level method like MMFF94.
-
-
Conformational Search:
-
Employ a systematic or stochastic conformational search algorithm.
-
For a systematic search, define the rotatable bonds (the C-C bonds of the pentane backbone and the ethyl group) and rotate them by a defined increment (e.g., 30 degrees).
-
For a stochastic search (e.g., Monte Carlo), randomly torsion angles and accept or reject new conformations based on their energy.
-
-
Geometry Optimization and Energy Calculation:
-
For each generated conformer, perform a full geometry optimization using a higher-level theoretical method. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) is a common choice.
-
Calculate the single-point energy of each optimized conformer at an even higher level of theory if greater accuracy is needed.
-
-
Analysis:
-
Rank the conformers by their relative energies.
-
Analyze the dihedral angles of the low-energy conformers to understand the preferred spatial arrangements of the methyl and ethyl groups.
-
This protocol describes how to set up and run an MD simulation to study the bulk properties of this compound.
-
System Setup:
-
Create a single molecule of this compound and optimize its geometry.
-
Use a tool like Packmol to create a simulation box of a defined size (e.g., 50 Å x 50 Å x 50 Å) and populate it with a sufficient number of molecules (e.g., 500) to represent the liquid phase.
-
-
Force Field Assignment:
-
Choose an appropriate all-atom force field for alkanes, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies).[6] These force fields have been parameterized to accurately reproduce the properties of hydrocarbons.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the packing of the simulation box.
-
-
Equilibration:
-
NVT Ensemble (Canonical Ensemble): Heat the system to the desired temperature (e.g., 298 K) while keeping the volume constant. This is typically done for 100-500 picoseconds.
-
NPT Ensemble (Isothermal-Isobaric Ensemble): Run a simulation at the target temperature and pressure (e.g., 298 K and 1 atm) to allow the density of the system to equilibrate. This step should be run for at least 1-2 nanoseconds, or until the density and potential energy of the system have stabilized.
-
-
Production Run:
-
Once the system is equilibrated, run the production simulation in the NPT ensemble for a sufficient length of time (e.g., 10-100 nanoseconds) to collect data for analysis. Save the trajectory and thermodynamic data at regular intervals.
-
-
Data Analysis:
-
Calculate bulk properties such as density, radial distribution functions, and diffusion coefficients from the production trajectory.
-
Analyze the conformational preferences of the molecules in the liquid state.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the computational modeling of this compound.
Caption: Workflow for a typical molecular dynamics simulation of this compound.
Caption: Logical relationship of inputs and outputs in a molecular simulation.
References
- 1. This compound | C9H20 | CID 14040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentane, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. chembk.com [chembk.com]
- 5. This compound | 1068-87-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Determination of Kovats Retention Index for 3-Ethyl-2,4-dimethylpentane
Abstract
This document provides a comprehensive overview of the Kovats retention index for 3-Ethyl-2,4-dimethylpentane, a branched alkane. It includes a summary of reported retention indices on non-polar stationary phases and a detailed, representative protocol for its determination using gas chromatography (GC). This application note is intended for researchers, scientists, and professionals in the fields of chemistry, drug development, and analytical sciences who require accurate and reproducible methods for compound identification.
Introduction
The Kovats retention index (RI) is a dimensionless value that standardizes retention times in gas chromatography, making them less dependent on instrumental variations such as column length, film thickness, and carrier gas flow rate.[1] It is a valuable tool for the identification of volatile and semi-volatile compounds by comparing experimentally determined indices with literature values. This compound is a C9 hydrocarbon, and its accurate identification is crucial in various applications, including petrochemical analysis and environmental monitoring. This note details the available Kovats RI data for this compound and provides a robust protocol for its experimental determination.
Data Presentation
The Kovats retention index of this compound has been reported on several non-polar stationary phases. A summary of these values is presented in Table 1.
| Kovats Retention Index (I) | Column Type | Stationary Phase | Temperature Condition | Reference |
| 833 | Capillary | OV-101 | Temperature Ramp (1 K/min from 35°C to 200°C) | Hayes and Pitzer, 1982[2] |
| 842 | Capillary | Apiezon L | Temperature Ramp | Louis, 1971[2] |
| 838 | Not Specified | Squalane | Isothermal (100°C) | Chretien and Dubois, 1976[2] |
| 832 | Not Specified | Squalane | Isothermal (25°C) | Chretien and Dubois, 1976[2] |
| 836 | Not Specified | Squalane | Isothermal (50°C) | Chretien and Dubois, 1976[2] |
| 840 | Not Specified | Squalane | Isothermal (70°C) | Chretien and Dubois, 1976[2] |
| 838 | Not Specified | Squalane | Isothermal (60°C) | Lubeck and Sutton, 1983[2] |
| 833 | Not Specified | SE-30 | Isothermal (30°C) | Chretien and Dubois, 1976[2] |
| 836 | Not Specified | SE-30 | Isothermal (50°C) | Chretien and Dubois, 1976[2] |
| 840 | Not Specified | SE-30 | Isothermal (70°C) | Chretien and Dubois, 1976[2] |
Experimental Protocol: Determination of Kovats Retention Index
This section outlines a representative protocol for the determination of the Kovats retention index of this compound on a non-polar stationary phase using gas chromatography.
1. Instrumentation and Materials
-
Gas Chromatograph (GC): A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: A fused silica capillary column with a non-polar stationary phase, such as 100% dimethylpolysiloxane (e.g., DB-1, HP-1, OV-101) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5). A common dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%).
-
Reagents:
-
This compound (analyte)
-
A homologous series of n-alkanes (e.g., C8 to C12) for bracketing the analyte.
-
A suitable solvent (e.g., hexane or pentane).
-
-
Vials and Syringes: Appropriate for the GC autosampler or manual injection.
2. Standard Preparation
-
n-Alkane Standard Mixture: Prepare a mixture of n-alkanes (e.g., octane, nonane, decane, undecane, and dodecane) in the chosen solvent. The concentration of each n-alkane should be approximately 100 ppm.
-
Analyte Solution: Prepare a solution of this compound in the same solvent at a concentration of approximately 100 ppm.
-
Co-injection Mixture (Optional but Recommended): Prepare a mixture containing both the n-alkane standard and the analyte solution. This helps in the accurate determination of retention times in a single run.
3. Gas Chromatographic Conditions
The following are typical GC conditions for the analysis of C9 hydrocarbons. These may need to be optimized for the specific instrument and column used.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 200 °C at a rate of 5 °C/min.
-
Final Hold: Hold at 200 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: Set to maintain a constant linear velocity (e.g., 30 cm/s for Helium).
-
Detector Temperature (FID): 280 °C
-
FID Gas Flows:
-
Hydrogen: 30 mL/min
-
Air: 300 mL/min
-
Makeup Gas (Nitrogen or Helium): 25 mL/min
-
4. Data Analysis and Calculation of Kovats Retention Index
-
Acquire Chromatograms: Inject the n-alkane standard mixture and the analyte solution (or the co-injection mixture) into the GC system and record the chromatograms.
-
Determine Retention Times: Identify the peaks corresponding to the n-alkanes and this compound and record their retention times (t_R).
-
Calculate the Kovats Retention Index (I): For a temperature-programmed analysis, the Kovats retention index is calculated using the following formula:
I = 100 * [n + (N - n) * (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]
Where:
-
n is the carbon number of the n-alkane eluting immediately before the analyte.
-
N is the carbon number of the n-alkane eluting immediately after the analyte.
-
t_R(analyte) is the retention time of this compound.
-
t_R(n) is the retention time of the n-alkane with carbon number n.
-
t_R(N) is the retention time of the n-alkane with carbon number N.
-
Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of the Kovats retention index.
References
High-Purity Synthesis of Branched Alkanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-purity synthesis of branched alkanes, which are crucial components in fuels, lubricants, and as building blocks in medicinal chemistry. The following sections outline three robust synthetic methodologies suitable for laboratory-scale preparation, complete with quantitative data, step-by-step procedures, and visual workflows.
Application Notes
The synthesis of structurally well-defined, high-purity branched alkanes is a significant challenge in organic chemistry. Their inert nature and the potential for isomeric mixtures necessitate precise synthetic control. The protocols described herein offer versatile strategies to access a range of branched alkane structures.
-
Grignard Reagent Based Synthesis: This classical multi-step approach offers a high degree of flexibility in constructing branched frameworks. It involves the nucleophilic addition of a Grignard reagent to a ketone or aldehyde to form a tertiary or secondary alcohol, respectively. Subsequent dehydration of the alcohol yields an alkene, which is then hydrogenated to the corresponding branched alkane. This method is particularly useful for creating specific branching patterns.[1]
-
1,3-Dithiane Alkylation: This method, an application of umpolung chemistry, is highly effective for the synthesis of long-chain and highly branched alkanes.[2] It involves the deprotonation of a 1,3-dithiane derivative to form a nucleophilic acyl anion equivalent, which is then alkylated with a suitable haloalkane.[2][3] A second alkylation can be performed, followed by desulfurization with Raney nickel to yield the target alkane.[2] This route provides a powerful means to construct complex carbon skeletons.
-
Aldol Condensation and Hydrodeoxygenation: This pathway is particularly relevant for the synthesis of branched alkanes from biomass-derived feedstocks. An aldol condensation between a ketone and an aldehyde (e.g., furfural and acetone) creates a larger carbon skeleton with oxygenated functional groups.[4][5] A subsequent hydrodeoxygenation step removes the oxygen atoms, yielding the final branched alkane.[4][5] This approach is promising for the production of renewable fuels and chemicals.
The choice of method will depend on the desired structure of the branched alkane, the available starting materials, and the required scale of the synthesis. For all methods, purification of the final product is critical to achieve high purity. Techniques such as column chromatography and urea adduction are effective for separating branched alkanes from linear or other isomeric impurities.
Quantitative Data Summary
The following tables summarize representative quantitative data for the described synthetic protocols.
Table 1: Grignard Reagent Based Synthesis of a C19 H-Branched Alkane [1]
| Step | Reaction | Reactants | Product | Yield |
| 1 | Grignard Reaction | Alkyl bromide, Magnesium, Ketone | Tertiary Alcohol | ~70-80% |
| 2 | Dehydration | Tertiary Alcohol, Phosphoric Acid | Alkene Mixture | ~60-70% |
| 3 | Hydrogenation | Alkene Mixture, H₂, Pd/C | C19 H-Branched Alkane | >95% |
Table 2: 1,3-Dithiane Alkylation for High-Molecular-Weight Branched Alkanes [2]
| Step | Reaction | Reactants | Product | Yield |
| 1 | Dithiane Formation | Aldehyde, 1,3-Propanedithiol | 1,3-Dithiane | High |
| 2 | First Alkylation | 1,3-Dithiane, n-BuLi, Bromoalkane | Mono-alkylated Dithiane | 45-77% |
| 3 | Second Alkylation | Mono-alkylated Dithiane, n-BuLi, Bromoalkane | Di-alkylated Dithiane | Varies |
| 4 | Desulfurization | Di-alkylated Dithiane, Raney Nickel | Branched Alkane | High |
Table 3: Aldol Condensation and Hydrodeoxygenation of Furfural and Acetone [4]
| Step | Reaction | Reactants | Product | Selectivity |
| 1 & 2 | One-Pot Aldol Condensation & Hydrodeoxygenation | Furfural, Acetone, H₂, Bifunctional Catalyst | n-Alkanes | >50% |
Experimental Protocols
Protocol 1: Grignard Reagent Based Synthesis of a C19 H-Branched Alkane[1]
This protocol describes a three-step synthesis of a C19 H-branched alkane.
Step 1: Grignard Reaction to form a Tertiary Alcohol
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation: In the flask, place magnesium turnings. Add a solution of the appropriate alkyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.
-
Addition of Ketone: Cool the Grignard reagent to 0 °C. Add a solution of a suitable ketone in anhydrous diethyl ether dropwise from the dropping funnel.
-
Reaction and Work-up: After the addition is complete, stir the reaction mixture at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify by column chromatography.
Step 2: Dehydration of the Tertiary Alcohol
-
Reaction Setup: In a round-bottom flask, place the purified tertiary alcohol and phosphoric acid.
-
Dehydration: Heat the mixture to effect dehydration. The resulting alkene mixture is distilled from the reaction flask.
-
Purification: Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and use directly in the next step.
Step 3: Hydrogenation of the Alkene Mixture
-
Catalyst Preparation: In a hydrogenation flask, suspend 10% palladium on carbon (Pd/C) in ethanol.
-
Hydrogenation: Add the alkene mixture to the flask. Connect the flask to a hydrogen source and purge the system with hydrogen. Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude branched alkane. Purify by flash chromatography to obtain the high-purity product.
References
- 1. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. One-pot aldol condensation and hydrodeoxygenation of biomass-derived carbonyl compounds for biodiesel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Ethyl-2,4-dimethylpentane as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,4-dimethylpentane is a branched aliphatic hydrocarbon with potential applications as a non-polar solvent in various organic reactions and industrial processes. Its low polarity, specific boiling point, and status as a volatile organic compound (VOC) position it as a subject of interest, particularly in the context of green chemistry and as a potential replacement for more hazardous solvents like hexanes. This document provides an overview of its properties, potential applications, and representative protocols for its use.
Physicochemical Properties
A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in organic synthesis. The properties of this compound are summarized below.
| Property | Value | Unit |
| CAS Number | 1068-87-7 | - |
| Molecular Formula | C₉H₂₀ | - |
| Molecular Weight | 128.26 | g/mol |
| Boiling Point | 136.1 - 137 | °C |
| Melting Point | -122.36 | °C |
| Density | 0.719 - 0.734 | g/cm³ |
| Flash Point | 26.7 | °C |
| Vapor Pressure | 9.26 | mmHg at 25°C |
Applications in Organic Synthesis
While specific documented applications of this compound as a primary solvent in named organic reactions are limited in publicly available literature, its properties suggest its utility in several areas:
-
Non-polar Reaction Medium: As a non-polar, aprotic solvent, it is a suitable medium for reactions involving non-polar reagents and intermediates. It can be considered as an alternative to other alkane solvents like hexane or heptane.
-
Extraction Solvent: Its ability to dissolve fatty acids, resins, and other non-polar compounds suggests its potential as an extraction solvent in natural product isolation and purification processes.[1]
-
Industrial Solvent: It has been noted for its use as a solvent in industrial applications for paints, rubbers, and resins.[1]
-
Green Chemistry: Branched alkanes are sometimes considered as "greener" alternatives to linear alkanes like n-hexane, which has known toxicity. The evaluation of such solvents is an ongoing area of research in sustainable chemistry.
Experimental Protocols
The following are representative protocols illustrating how this compound could be employed as a solvent in common laboratory procedures. These are generalized procedures and should be adapted based on the specific requirements of the reaction.
Protocol 1: General Procedure for a Water-Sensitive Reaction
This protocol outlines the general steps for conducting a reaction that is sensitive to moisture, such as a Grignard reaction, where a non-polar, aprotic solvent is required.
Materials:
-
This compound (anhydrous)
-
Reaction flask and condenser (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Reagents for the specific reaction
Procedure:
-
Solvent Preparation: Dry the this compound over a suitable drying agent (e.g., sodium metal with benzophenone indicator) and distill under an inert atmosphere immediately before use.
-
Apparatus Setup: Assemble the oven-dried glassware (reaction flask, condenser) while hot and allow it to cool under a stream of inert gas.
-
Reaction Initiation: Charge the reaction flask with the initial solid reagents and a magnetic stir bar.
-
Solvent Addition: Add the anhydrous this compound to the reaction flask via a cannula or a dry syringe.
-
Reagent Addition: Add the other reagents to the stirred solution at the desired temperature (e.g., dropwise via an addition funnel).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding a suitable quenching agent. Proceed with standard aqueous work-up and extraction procedures.
Protocol 2: Liquid-Liquid Extraction
This protocol describes a general method for using this compound as an extraction solvent to isolate a non-polar product from an aqueous solution.
Materials:
-
This compound
-
Separatory funnel
-
Aqueous solution containing the target compound
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Rotary evaporator
Procedure:
-
Extraction: Place the aqueous solution containing the product into a separatory funnel. Add a volume of this compound, stopper the funnel, and shake vigorously, venting periodically to release pressure.
-
Phase Separation: Allow the layers to separate. The less dense organic layer will be on top.
-
Collection: Drain the lower aqueous layer and collect the upper organic layer containing the extracted compound.
-
Repeat Extraction: For optimal recovery, repeat the extraction of the aqueous layer with fresh portions of this compound two or three times.
-
Combine and Dry: Combine all the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the this compound under reduced pressure using a rotary evaporator to yield the crude product.
Visualizations
Caption: General workflow for an organic synthesis experiment.
Caption: Relationship between properties and applications.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is important to work in a well-ventilated area, away from ignition sources, and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound presents itself as a viable, though not extensively documented, non-polar solvent for organic reactions. Its physical properties are well-characterized, and it offers potential as a less toxic alternative to some conventional solvents. Further research into its application in a wider range of organic transformations would be beneficial to fully establish its utility for the research and drug development communities.
References
Application Notes and Protocols for Studying Carbocation Rearrangement in Branched Alkane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of branched alkanes via carbocation rearrangement, a fundamental process in petroleum refining and synthetic organic chemistry. Understanding and controlling these rearrangements are crucial for producing high-octane gasoline, specialty chemicals, and complex hydrocarbon frameworks relevant to drug development.
Introduction to Carbocation Rearrangements in Alkane Isomerization
The isomerization of linear alkanes into their branched counterparts is a key industrial process for enhancing the octane number of gasoline. This transformation is typically achieved through hydroisomerization, a catalytic process that operates via a bifunctional mechanism involving both metal and acid sites. The reaction proceeds through the formation of carbocation intermediates, which can undergo rearrangements to form more stable, branched structures.[1][2] The primary challenge in this process is to maximize the yield of desired multi-branched isomers while minimizing competing side reactions, such as hydrocracking, which leads to lower molecular weight products.[3]
The mechanism involves the dehydrogenation of the n-alkane on a metal site (e.g., Platinum) to form an alkene. This alkene is then protonated on a Brønsted acid site of the support (e.g., a zeolite) to generate a carbenium ion.[2] This carbocation can then undergo skeletal rearrangement via hydride or alkyl shifts to form a more stable tertiary or secondary carbocation. Finally, the branched carbocation is deprotonated back to an alkene, which is then hydrogenated on the metal site to yield the final branched alkane product.[2] The balance between the metal and acid functions of the catalyst is critical for achieving high selectivity towards isomerization over cracking.[4]
Key Signaling Pathways and Mechanisms
The rearrangement of carbocations is governed by the drive to attain greater stability. Primary carbocations are highly unstable and will readily rearrange to more stable secondary or tertiary carbocations. This occurs through two primary mechanisms:
-
1,2-Hydride Shift: A hydrogen atom on a carbon adjacent to the carbocation center moves with its bonding electrons to the positively charged carbon.
-
1,2-Alkyl Shift (e.g., Methyl Shift): An alkyl group (commonly a methyl group) on an adjacent carbon migrates with its bonding electrons to the carbocation center.
These shifts often occur in a stepwise manner until the most stable carbocation is formed. In some cases, protonated cyclopropane (PCP) intermediates are involved in the rearrangement process, particularly in reactions catalyzed by superacids.[5]
Caption: General reaction pathway for n-alkane hydroisomerization.
Experimental Protocols
Protocol 1: Synthesis of a Pt/SAPO-11 Bifunctional Catalyst
This protocol describes the preparation of a Platinum-impregnated Silicoaluminophosphate (SAPO-11) catalyst, commonly used for n-alkane hydroisomerization.
Materials:
-
SAPO-11 molecular sieve (support)
-
Tetraammineplatinum(II) nitrate (--INVALID-LINK--₂) (platinum precursor)[6]
-
Deionized water
-
Furnace
-
Drying oven
Procedure:
-
Support Preparation: If not commercially available, synthesize the SAPO-11 molecular sieve using a hydrothermal synthesis method.[2]
-
Calcination of Support: Calcine the synthesized SAPO-11 support at 600°C for 6 hours to remove any organic templates.[6]
-
Impregnation: a. Prepare an aqueous solution of tetraammineplatinum(II) nitrate. The concentration should be calculated to achieve the desired platinum loading on the support (e.g., 0.5 wt%).[2] b. Add the calcined SAPO-11 support to the platinum precursor solution. c. Stir the slurry overnight at room temperature to ensure even impregnation.
-
Drying and Calcination: a. Dry the impregnated catalyst overnight at 120°C.[6] b. Calcine the dried catalyst at 500°C for 4 hours in air.[6]
Protocol 2: Hydroisomerization of n-Heptane
This protocol details the experimental setup and procedure for the hydroisomerization of n-heptane in a fixed-bed reactor.
Equipment:
-
Fixed-bed continuous flow reactor
-
Mass flow controllers for gases
-
High-pressure liquid pump for the alkane feed
-
Temperature controller and furnace
-
Condenser and gas-liquid separator
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) for product analysis
Procedure:
-
Catalyst Loading: Load the prepared Pt/SAPO-11 catalyst (typically 0.5-1.0 g) into the fixed-bed reactor.
-
Catalyst Reduction: a. Heat the catalyst to 380°C under a flow of high-purity hydrogen. b. Hold at this temperature for 4 hours to reduce the platinum species to their active metallic state.[2]
-
Reaction: a. Cool the reactor to the desired reaction temperature (e.g., 275-350°C). b. Introduce the n-heptane feed into the reactor using the liquid pump at a specific weight hourly space velocity (WHSV), for example, 1.0 h⁻¹.[2] c. Co-feed hydrogen at a predetermined molar ratio to the alkane (e.g., H₂/n-heptane = 15).[6] d. Maintain the desired reaction pressure (e.g., 1.5 MPa).[2]
-
Product Collection and Analysis: a. Cool the reactor effluent in a condenser to separate the liquid and gaseous products. b. Collect the liquid products at regular intervals. c. Analyze the liquid products using GC-FID to determine the conversion of n-heptane and the selectivity to various isomers and cracking products.[7]
Caption: Experimental workflow for n-alkane hydroisomerization.
Protocol 3: Product Analysis by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
A non-polar capillary column (e.g., DB-1, 100 m length) is recommended for separating branched alkane isomers.[8]
Sample Preparation:
-
Dilute the liquid product sample in a suitable volatile solvent like hexane to a concentration of approximately 10 µg/mL.[9]
-
Ensure the sample is free of particulates by centrifugation if necessary.[9]
GC Parameters (Example for n-Heptane Isomers):
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 20°C/min to 220°C.
-
Ramp: 3°C/min to 310°C, hold for 30 minutes.[10]
-
-
Carrier Gas: Hydrogen or Helium.
-
Detector Temperature (FID): 360°C.[10]
Data Analysis:
-
Identify the peaks corresponding to the unreacted n-alkane and the various branched isomers and cracking products by comparing their retention times to known standards or using mass spectral data.
-
Calculate the conversion, selectivity, and yield using the peak areas from the chromatogram.
Quantitative Data Presentation
The following tables summarize representative quantitative data from the literature for the hydroisomerization of various n-alkanes.
Table 1: Hydroisomerization of n-Heptane over 0.5Pt/SAPO-11.
| Reaction Temperature (°C) | n-Heptane Conversion (%) | Isomer Selectivity (%) |
| 290 | 65 | 70 |
| 310 | 77 | 65 |
| 330 | 85 | 58 |
| 350 | 92 | 50 |
| (Data adapted from[3]) |
Table 2: Hydroisomerization of n-Decane over Pt/HZSM-22.
| Reaction Temperature (°C) | n-Decane Conversion (%) | Isomer Yield (%) |
| 240 | ~20 | ~18 |
| 260 | ~55 | ~50 |
| 280 | ~85 | ~70 |
| 300 | ~95 | ~65 |
| (Data estimated from graphical representation in[11]) |
Table 3: Hydroisomerization of n-Hexadecane over 0.5 wt% Pt/SAPO-11.
| Reaction Temperature (°C) | n-Hexadecane Conversion (%) | i-Hexadecane Selectivity (%) |
| 320 | 65.2 | 90.1 |
| 340 | 81.8 | 86.5 |
| 360 | 92.5 | 75.3 |
| 380 | 98.1 | 60.2 |
| (Data adapted from[2]) |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. The Synthesis of a Pt/SAPO-11 Composite with Trace Pt Loading and Its Catalytic Application in n-Heptane Hydroisomerization [mdpi.com]
- 4. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. uoguelph.ca [uoguelph.ca]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Branched Alkanes as Gasoline and Diesel Additives
Introduction
Alkanes are the primary constituents of gasoline and diesel fuels. Their molecular structure, specifically the degree of branching, profoundly influences fuel performance characteristics. While straight-chain (n-alkanes) and branched-chain (isoalkanes) isomers share the same molecular formula, their spatial arrangement leads to significant differences in combustion properties.[1] These notes detail the application of branched alkanes as additives, their synthesis, and the standard protocols for evaluating their efficacy, particularly in spark-ignition (gasoline) and compression-ignition (diesel) engines.
For gasoline, the primary goal is to prevent premature detonation, or "knocking," which is quantified by the octane rating.[2] Highly branched alkanes are exceptionally effective at resisting autoignition and are therefore prized as high-octane blending components.[3] Conversely, diesel fuel relies on compression-induced autoignition. Therefore, fuels with a short ignition delay, such as long straight-chain alkanes, are desirable.[4] This is measured by the cetane number. Understanding these structure-performance relationships is critical for designing high-quality fuels.
Application in Gasoline: Octane Enhancement
In spark-ignition engines, branched alkanes are crucial for increasing the fuel's octane rating.[5] A higher octane number indicates greater resistance to knocking, allowing for higher engine compression ratios, which in turn improves thermal efficiency and power output.[6] The compact, globular structure of branched alkanes is more stable and less prone to the radical chain reactions that lead to autoignition compared to their linear counterparts.[1][3]
The gold standard for octane rating is 2,2,4-trimethylpentane (an isomer of octane commonly called iso-octane), which defines the 100-point on the Research Octane Number (RON) scale.[7][8] In contrast, n-heptane defines the zero point, and n-octane has a negative RON, highlighting the dramatic effect of branching.[9][10] Modern refineries employ processes like alkylation and isomerization specifically to produce these high-value branched alkanes for gasoline blending.[6]
Data Presentation: Properties of Representative Alkanes for Gasoline
The following table summarizes key properties of linear and branched alkanes relevant to gasoline performance.
| Property | Linear Alkane (n-Heptane) | Linear Alkane (n-Octane) | Branched Alkane (Iso-octane / 2,2,4-Trimethylpentane) |
| Molecular Formula | C₇H₁₆ | C₈H₁₈ | C₈H₁₈ |
| Research Octane Number (RON) | 0[9] | -20[1][10] | 100[1][7][8][9][10][11] |
| Motor Octane Number (MON) | 0 | -17 | 100 |
| Density (g/mL at 20°C) | ~0.684 | ~0.703[1] | ~0.692[1] |
| Boiling Point (°C) | 98.4 | 125.7 | 99.3[7] |
| Heat of Combustion (kJ/mol) | -4817 | -5470[1] | -5458[1] |
Application in Diesel: Cetane Number Considerations
The requirements for diesel fuel are opposite to those for gasoline. Diesel engines rely on the heat of compression to ignite the fuel, so a short ignition delay is desirable for smooth operation.[4] The cetane number (CN) quantifies this ignition quality.[12]
Long, straight-chain alkanes have high cetane numbers and are excellent for diesel fuel.[13] For example, n-hexadecane (formerly known as cetane) defines the 100-point on the cetane scale.[12] In stark contrast, highly branched alkanes, like their aromatic counterparts, have very low cetane numbers because their stable structure resists compression-ignition.[13] The reference compound for a low cetane number is isocetane (2,2,4,4,6,8,8-heptamethylnonane), which has a CN of 15.[12][14] Therefore, branched alkanes are generally undesirable components in diesel fuel, while n-alkanes are preferred.[15]
Data Presentation: Properties of Representative Alkanes for Diesel
| Property | Linear Alkane (n-Hexadecane / Cetane) | Branched Alkane (Isocetane / 2,2,4,4,6,8,8-Heptamethylnonane) |
| Molecular Formula | C₁₆H₃₄ | C₁₆H₃₄ |
| Cetane Number (CN) | 100 (by definition)[12] | 15 (by definition)[12][14] |
| Combustion Property | Short ignition delay (desirable) | Long ignition delay (undesirable) |
| Suitability for Diesel | High | Low |
Synthesis and Production Protocols
Highly branched alkanes for gasoline are primarily produced through two key refinery processes: alkylation and isomerization.[16][17]
Protocol: Alkylation for Iso-octane Production
Alkylation combines light iso-paraffins (like isobutane) with light olefins (like butylene) to produce a high-octane, branched-chain paraffin mixture called alkylate.[18][19][20] The process uses a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[21]
Objective: To synthesize high-octane alkylate from isobutane and butylene.
Materials:
-
Feedstock: Isobutane (iC₄) and a C₄ olefin stream (e.g., butylene).
-
Catalyst: Concentrated sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).
-
Equipment: Cooled reactor, acid settler, fractionation column.
Methodology:
-
Feed Preparation: The hydrocarbon feedstock is pressurized to maintain a liquid state.[21]
-
Reaction: The liquid hydrocarbon feed is mixed with the acid catalyst in a reactor. A high ratio of isobutane to olefin is maintained. The reaction is strongly exothermic and requires cooling to maintain low temperatures (e.g., ~70°F for H₂SO₄).[18][21]
-
Acid Separation: The reaction mixture flows to a settler vessel where the denser acid phase separates from the hydrocarbon phase by gravity.[21] The acid is recovered and recycled back to the reactor.[21]
-
Fractionation: The hydrocarbon phase is sent to a series of distillation columns. Unreacted isobutane is separated and recycled. Propane and n-butane are removed as side streams. The final product, alkylate (a mixture rich in iso-octane and other trimethylpentanes), is collected from the bottom of the main fractionator.[21]
Caption: Workflow for the production of high-octane alkylate.
Protocol: Isomerization of n-Alkanes
Isomerization is a chemical process that converts straight-chain alkanes (like n-pentane and n-hexane) into their more highly branched isomers, significantly boosting their octane number.[6][22] This is particularly useful for upgrading low-octane light naphtha streams. The process typically uses a platinum-based catalyst.[6]
Objective: To convert low-octane n-alkanes into high-octane isoalkanes.
Materials:
-
Feedstock: Light naphtha fraction (rich in n-pentane, n-hexane).
-
Catalyst: Bifunctional catalyst, typically platinum on a chlorinated alumina or zeolitic support.
-
Hydrogen (H₂): Used to maintain catalyst activity.
-
Equipment: Feed pretreatment unit, reactor, stabilizer column.
Methodology:
-
Feed Pretreatment: The naphtha feed is treated to remove impurities like sulfur and water, which can poison the catalyst.[6]
-
Reaction: The pretreated feed is mixed with hydrogen and heated before entering the reactor containing the catalyst bed. The reaction rearranges the carbon skeleton of the linear alkanes into branched structures.[6] Alkane isomerization reactions are mildly exothermic, and lower temperatures thermodynamically favor the formation of more highly branched isomers.[22]
-
Stabilization: The reactor effluent is cooled and sent to a stabilizer column. Light gases (including excess hydrogen) are removed from the top and recycled, while the stabilized, high-octane isomerate product is drawn from the bottom.
Performance Evaluation Protocols
The performance of gasoline and diesel fuels is evaluated using standardized engine tests.
Protocol: Research Octane Number (RON) Determination (ASTM D2699)
Objective: To determine the anti-knock characteristics of a gasoline sample under mild engine conditions.
Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[1]
Materials:
-
Test Fuel Sample.
-
Primary Reference Fuels (PRFs): Iso-octane (RON 100) and n-heptane (RON 0).
-
Check Fuels with known octane ratings.
Methodology:
-
Engine Calibration: The CFR engine is started and allowed to warm up to standard temperature and pressure conditions.
-
Knock Intensity Measurement: The test fuel is run in the engine. The compression ratio is adjusted until a standard level of "knock" (autoignition) is detected by a sensor.
-
Reference Fuel Bracketing: Two Primary Reference Fuels (one with a higher and one with a lower RON than the expected sample rating) are prepared by blending iso-octane and n-heptane.
-
Comparison: Each reference fuel blend is run in the engine, and the compression ratio is adjusted to produce the same standard knock intensity as the test fuel.
-
RON Calculation: The RON of the test fuel is determined by interpolating between the RONs of the two bracketing reference fuels that matched the knock intensity of the sample.
Caption: Experimental workflow for RON determination (ASTM D2699).
Protocol: Cetane Number (CN) Determination (ASTM D613)
Objective: To determine the ignition quality of a diesel fuel sample.
Apparatus: A standardized single-cylinder test engine with a variable compression ratio, similar to the CFR engine but designed for diesel combustion.
Materials:
-
Test Fuel Sample.
-
Primary Reference Fuels: n-hexadecane (cetane, CN 100) and isocetane (HMN, CN 15).[14]
Methodology:
-
Engine Setup: The engine is run at a constant speed with controlled injection timing.
-
Ignition Delay Measurement: The test fuel is injected into the hot, compressed air in the cylinder. The time delay between fuel injection and the start of combustion is precisely measured.
-
Compression Ratio Adjustment: The compression ratio is adjusted until the ignition delay for the test fuel is a specific, standard value (e.g., 13 degrees of crank angle).
-
Reference Fuel Comparison: Blends of cetane and isocetane are run in the engine. The composition of the reference fuel blend is varied until it produces the exact same ignition delay as the test fuel at the same compression ratio.
-
CN Calculation: The Cetane Number of the sample is calculated based on the volume percentage of cetane in the matching reference fuel blend.[12]
Conclusion
The structural isomerism of alkanes critically dictates their application as fuel components. Highly branched alkanes are superior, high-value additives for gasoline due to their high octane ratings, which prevent engine knock and enable greater engine efficiency.[1] In contrast, they are detrimental to diesel fuel quality, as their resistance to autoignition results in low cetane numbers. The industrial synthesis of these vital gasoline components is achieved through sophisticated catalytic processes like alkylation and isomerization. Standardized engine tests provide the definitive protocols for quantifying the performance of these additives, ensuring fuel quality and optimal engine operation.
References
- 1. benchchem.com [benchchem.com]
- 2. ftloscience.com [ftloscience.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Alkylation is an important source for octane in gasoline - U.S. Energy Information Administration (EIA) [eia.gov]
- 6. Isomerization in Oil and Gas Refining [phxequip.com]
- 7. Isooctane: The Standard Reference Substance for Gasoline Octane Rating | Aure Chemical [aurechem.com]
- 8. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 9. acs.org [acs.org]
- 10. echemi.com [echemi.com]
- 11. laballey.com [laballey.com]
- 12. Cetane number - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. docs.nrel.gov [docs.nrel.gov]
- 15. Higher alkane - Wikipedia [en.wikipedia.org]
- 16. garfieldandy.com [garfieldandy.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Alkylation | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 19. COMDIFLEX | The Alkylation Process in Refineries: Transforming Components for Cleaner Fuels [comdiflex.com]
- 20. britannica.com [britannica.com]
- 21. static.horiba.com [static.horiba.com]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Ethyl-2,4-dimethylpentane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Ethyl-2,4-dimethylpentane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing a Grignard reaction-based approach.
Issue 1: Grignard Reaction Fails to Initiate
-
Question: My Grignar`d reaction is not starting. The solution remains colorless, and there is no observable heat generation. What could be the cause, and how can I initiate the reaction?
-
Answer: Failure to initiate is a common problem in Grignard synthesis. The primary causes are the presence of a passivating magnesium oxide layer on the magnesium turnings and trace amounts of water in the reaction setup.[1][2] To resolve this, ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).[1] Use anhydrous solvents, as Grignard reagents are highly sensitive to moisture.[1][3] To activate the magnesium, you can add a small crystal of iodine (the purple color will disappear upon initiation), a few drops of 1,2-dibromoethane, or sonicate the flask.[1][4]
Issue 2: Low Yield of the Tertiary Alcohol Precursor (3-Ethyl-2,4-dimethyl-3-pentanol)
-
Question: I have successfully initiated the Grignard reaction, but the yield of my tertiary alcohol is significantly lower than expected. What are the potential reasons for this low yield?
-
Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. The most common side reactions are Wurtz coupling and enolization of the ketone starting material.[1][2] Wurtz coupling occurs when the Grignard reagent reacts with the unreacted alkyl halide.[1] This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings to maintain a low concentration of the halide.[2] Enolization is prevalent when using sterically hindered ketones, where the Grignard reagent acts as a base rather than a nucleophile.[1] To mitigate this, consider lowering the reaction temperature or using a less sterically hindered Grignard reagent.[1] The addition of cerium(III) chloride (Luche conditions) can also enhance nucleophilic addition over enolization.[1]
Issue 3: Formation of Unexpected Byproducts
-
Question: My final product is contaminated with significant amounts of byproducts. What are the likely identities of these byproducts and how can I avoid their formation?
-
Answer: Besides the Wurtz coupling product (an alkane dimer), you might observe the formation of a secondary alcohol if your Grignard reagent has β-hydrogens, which can reduce the ketone.[1] During the dehydration step of the tertiary alcohol, a mixture of alkene isomers can be formed.[5] To control the dehydration, use a milder acid catalyst like phosphoric acid and carefully control the temperature.[2] The final hydrogenation step should be performed with a suitable catalyst, such as Palladium on carbon (Pd/C), to ensure complete saturation of the alkene without side reactions.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: A robust and frequently employed method is a multi-step synthesis involving a Grignard reaction.[5][6] This typically involves the reaction of a suitable Grignard reagent (e.g., sec-butylmagnesium bromide) with a ketone (e.g., 3-pentanone) to form the tertiary alcohol, 3-ethyl-2,4-dimethyl-3-pentanol.[5] This alcohol is then dehydrated to form an alkene intermediate, which is subsequently hydrogenated to yield the final product, this compound.[5][6]
Q2: Which combination of Grignard reagent and ketone should I use to synthesize the tertiary alcohol precursor?
A2: To form 3-ethyl-2,4-dimethyl-3-pentanol, you have a couple of viable options. A common approach is the reaction of sec-butylmagnesium bromide with 3-pentanone.[5] Alternatively, you could use ethylmagnesium bromide and react it with 2,4-dimethyl-3-pentanone. The choice may depend on the availability and stability of the starting materials.
Q3: What are the critical parameters to control for optimizing the yield of the Grignard reaction?
A3: The key to a high-yield Grignard reaction is maintaining strictly anhydrous conditions.[1][3] The purity of the magnesium and the alkyl halide is also crucial.[2] The rate of addition of the alkyl halide should be slow and controlled to prevent side reactions like Wurtz coupling.[1][2] The choice of solvent is also important; tetrahydrofuran (THF) is often preferred over diethyl ether as it can better stabilize the Grignard reagent.[1][4]
Q4: Are there alternative synthesis routes to this compound?
A4: Yes, other synthetic strategies exist. Alkylation reactions, which form carbon-carbon bonds, are a direct method for constructing branched alkanes.[5] This could involve the reaction of an alkylating agent with a suitable substrate that can form a stable carbanion.[5] Another approach involves the reduction of a ketone precursor.[5] However, the Grignard route followed by dehydration and hydrogenation is a well-established and versatile method for synthesizing highly branched alkanes.[6]
Data Presentation
Table 1: Recommended Reaction Conditions for Grignard Synthesis of 3-Ethyl-2,4-dimethyl-3-pentanol
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Better stabilization of the Grignard reagent compared to diethyl ether.[1][4] |
| Temperature | 0°C to room temperature | Initiation may require gentle warming, but the reaction should be controlled to avoid side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen.[1] |
| Addition Rate | Slow, dropwise | Minimizes Wurtz coupling by keeping the alkyl halide concentration low.[1][2] |
| Magnesium Activation | Iodine crystal, 1,2-dibromoethane, or sonication | Removes the passivating magnesium oxide layer to initiate the reaction.[1][4] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Reaction Failure | Magnesium oxide layer; moisture | Activate magnesium with iodine; ensure all glassware and reagents are anhydrous.[1][2] |
| Low Yield | Wurtz coupling; enolization | Slow addition of alkyl halide; lower reaction temperature; use CeCl3.[1][2] |
| Byproduct Formation | Competing side reactions | Control temperature; use appropriate catalysts for dehydration and hydrogenation.[2][5] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Grignard Reaction
Step 1: Synthesis of 3-Ethyl-2,4-dimethyl-3-pentanol (Grignard Reaction)
-
Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly flame-dried under vacuum or oven-dried at 120°C overnight and cooled under a stream of dry argon or nitrogen.
-
Magnesium Activation: To the round-bottom flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. Assemble the glassware under a positive pressure of inert gas.
-
Initiation: In the dropping funnel, prepare a solution of sec-butyl bromide (1.0 equivalent) in anhydrous THF. Add approximately 10% of the sec-butyl bromide solution to the magnesium turnings. The reaction should initiate, evidenced by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gently warm the flask with a heat gun.
-
Grignard Reagent Formation: Once initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional hour at room temperature to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve 3-pentanone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the 3-pentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
Workup: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
Step 2: Dehydration of 3-Ethyl-2,4-dimethyl-3-pentanol
-
Place the crude tertiary alcohol in a round-bottom flask with a catalytic amount of phosphoric acid.
-
Heat the mixture and distill the resulting alkene(s). The temperature should be carefully controlled to avoid charring.
-
Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and re-distill to obtain the purified alkene mixture.
Step 3: Hydrogenation of the Alkene Mixture
-
Dissolve the purified alkene mixture in ethanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield in Grignard synthesis.
Caption: Desired reaction pathway versus competing side reactions.
References
Technical Support Center: Purification of 3-Ethyl-2,4-dimethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Ethyl-2,4-dimethylpentane from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound from its isomeric impurities?
A1: The primary challenge lies in the similar physical properties of alkane isomers.[1] Isomers of nonane, including this compound, have identical molecular weights and often very close boiling points, making separation by conventional distillation difficult. The structural differences between these branched alkanes are subtle, leading to minor variations in van der Waals forces, which govern their boiling points.[2][3]
Q2: What are the most common isomeric impurities found with this compound?
A2: Common isomeric impurities are other nonane (C9H20) isomers. The specific impurities depend on the synthetic route used to produce the target compound.[4] Synthesis methods involving carbocation intermediates can lead to rearrangements, resulting in a mixture of various branched alkanes.[4]
Q3: How does the degree of branching affect the boiling point of C9 alkane isomers?
A3: Generally, for alkanes with the same number of carbon atoms, a higher degree of branching leads to a lower boiling point.[2][3] This is because increased branching results in a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals attractions.[2] Consequently, less energy is required to overcome these forces and transition into the vapor phase.
Q4: What are the primary methods for purifying this compound?
A4: The main purification techniques for separating this compound from its isomers include:
-
Fractional Distillation: This is the most common method, exploiting the small differences in boiling points among the isomers.[5]
-
Preparative Gas Chromatography (pGC): This technique offers high-resolution separation and is suitable for isolating high-purity samples, although on a smaller scale.[6]
-
Extractive Distillation: This method involves adding a solvent to alter the relative volatilities of the components, making separation by distillation more feasible.[7]
Data Presentation
Table 1: Boiling Points of this compound and Selected Isomeric Impurities
| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) |
| This compound | 1068-87-7 | C9H20 | 136.1 - 137.0 [4][8][9] |
| n-Nonane | 111-84-2 | C9H20 | 150.8 |
| 2-Methyloctane | 3221-61-2 | C9H20 | 143.3 |
| 3-Methyloctane | 2216-33-3 | C9H20 | 144.2 |
| 4-Methyloctane | 2216-34-4 | C9H20 | 142.4 |
| 2,2-Dimethylheptane | 1071-26-7 | C9H20 | 134.5 |
| 3,3-Dimethylheptane | 4032-85-1 | C9H20 | 137.9 |
| 2,2,3-Trimethylhexane | 16747-26-5 | C9H20 | 139.9 |
| 2,2,4-Trimethylhexane | 16747-28-7 | C9H20 | 131.5 |
| 2,2,5-Trimethylhexane | 3522-94-9 | C9H20 | 123.9 |
| 3,3-Diethylpentane | 1067-20-5 | C9H20 | 146.5 |
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of isomers (overlapping fractions).
-
Possible Cause: Insufficient column efficiency (too few theoretical plates). The boiling points of the isomers are very close, requiring a highly efficient fractionating column.
-
Solution:
-
Increase the length of the fractionating column.
-
Use a more efficient column packing material (e.g., structured packing instead of random packing).
-
Increase the reflux ratio. A higher reflux ratio enhances separation but increases the distillation time.
-
Issue 2: Inconsistent vapor temperature at the distillation head.
-
Possible Cause:
-
Fluctuations in the heating rate.
-
Uneven boiling (bumping).
-
Heat loss from the column.
-
-
Solution:
-
Use a heating mantle with a controller for precise and stable temperature control.
-
Add boiling chips or use a magnetic stirrer to ensure smooth boiling.
-
Insulate the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings.
-
Issue 3: Column flooding (liquid accumulating in the column).
-
Possible Cause: Excessive heating rate, leading to a vapor velocity that is too high for the liquid to flow back down the column.
-
Solution:
-
Reduce the heat input to the distillation flask.
-
Ensure the condenser is functioning efficiently to handle the vapor load.
-
Check that the column packing is not too dense, which can impede liquid flow.
-
Preparative Gas Chromatography (pGC)
Issue 1: Co-elution of this compound and an isomeric impurity.
-
Possible Cause:
-
Inappropriate stationary phase.
-
Suboptimal temperature program.
-
Carrier gas flow rate is not optimized.
-
-
Solution:
-
Select a GC column with a stationary phase that provides good selectivity for branched alkanes. Non-polar phases are generally used, with separation occurring primarily by boiling point.[10]
-
Optimize the oven temperature program. A slower temperature ramp can improve the resolution of closely eluting peaks.
-
Adjust the carrier gas flow rate to achieve the optimal linear velocity for the column, maximizing separation efficiency.
-
Issue 2: Peak tailing.
-
Possible Cause:
-
Active sites on the column stationary phase or in the injector liner.
-
Column overloading.
-
-
Solution:
-
Use a deactivated or inert column and injector liner.
-
Reduce the injection volume or the concentration of the sample.
-
Issue 3: Low recovery of the purified compound.
-
Possible Cause:
-
Inefficient trapping of the eluting compound.
-
Decomposition of the compound at high temperatures in the injector or column.
-
-
Solution:
-
Ensure the collection trap is sufficiently cooled to efficiently condense the target compound.
-
Lower the injector and oven temperatures as much as possible without compromising peak shape and resolution.
-
Extractive Distillation
Issue 1: The relative volatility of the isomers does not significantly improve.
-
Possible Cause: The chosen solvent is not effective at altering the activity coefficients of the isomers.
-
Solution:
-
Screen for a more suitable solvent. The solvent should have a strong affinity for one isomer over the others. For alkane separations, solvents that can induce polarity differences are often explored.
-
Consult literature for solvents used in similar alkane separations.
-
Issue 2: Contamination of the purified product with the solvent.
-
Possible Cause: The boiling point of the solvent is too close to that of the desired product, or the solvent is being carried over with the vapor.
-
Solution:
-
Select a solvent with a significantly higher boiling point than the C9 isomers.
-
Optimize the number of theoretical plates in the distillation column to ensure efficient separation of the product from the solvent.
-
A second distillation step may be necessary to remove the solvent from the purified product.
-
Experimental Protocols
Protocol 1: Fractional Distillation
This protocol outlines the laboratory-scale fractional distillation for the purification of this compound.
Materials:
-
Mixture of C9 alkane isomers
-
Round-bottom flask (2-3 times the volume of the mixture)
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the isomeric mixture and boiling chips (or a stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds of its volume.
-
Wrap the fractionating column with the insulating material.
-
Begin circulating cooling water through the condenser.
-
Slowly heat the mixture using the heating mantle. If using a stir bar, start the stirrer.
-
Observe the temperature on the thermometer. As the vapor from the most volatile component reaches the thermometer, the temperature will stabilize at its boiling point.
-
Collect the initial fraction (forerun) in a separate receiving flask until the temperature is stable.
-
Once the temperature is stable, switch to a clean receiving flask to collect the fraction corresponding to the first isomer.
-
When the temperature begins to rise again, it indicates that the next isomer is starting to distill. Change the receiving flask to collect this new fraction.
-
Continue this process, collecting different fractions as the temperature plateaus and then rises.
-
Stop the distillation before the flask boils to dryness.
-
Analyze the collected fractions using Gas Chromatography (GC) to determine their composition and purity.
Protocol 2: Preparative Gas Chromatography (pGC)
This protocol provides a general guideline for the purification of this compound using pGC.
Instrumentation:
-
Preparative Gas Chromatograph with a fraction collector
-
Column: A non-polar capillary column suitable for hydrocarbon analysis (e.g., 100% dimethylpolysiloxane).
-
Injector: Split/splitless or a dedicated preparative injector.
-
Detector: A non-destructive detector is ideal, but a destructive detector (like FID) can be used with a post-column splitter.
-
Carrier Gas: High-purity helium or hydrogen.
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical GC method to achieve baseline separation of this compound from its isomeric impurities.
-
Optimize the temperature program, carrier gas flow rate, and injection volume.
-
-
Scaling to Preparative Scale:
-
Install a preparative scale column with the same stationary phase as the analytical column.
-
Increase the injection volume to maximize throughput without sacrificing resolution.
-
Adjust the carrier gas flow rate for the larger diameter preparative column.
-
-
Fraction Collection:
-
Set the collection window times based on the retention time of this compound determined during method development.
-
Cool the collection traps using a suitable coolant (e.g., liquid nitrogen or a dry ice/acetone bath) to ensure efficient condensation of the eluting compound.
-
-
Repetitive Injections:
-
Perform multiple injections to collect the desired amount of purified product.
-
-
Purity Analysis:
-
Analyze a small portion of the collected fraction using the analytical GC method to confirm its purity.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
- 1. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. This compound | 1068-87-7 | Benchchem [benchchem.com]
- 5. tutorchase.com [tutorchase.com]
- 6. vurup.sk [vurup.sk]
- 7. Extractive Distillation Method for Azeotropes - ChemEnggHelp [chemengghelp.com]
- 8. This compound [stenutz.eu]
- 9. Pentane,3-ethyl-2,4-dimethyl- | CAS#:1068-87-7 | Chemsrc [chemsrc.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Branched Alkane Synthesis
Welcome to the technical support center for branched alkane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect the synthesis of branched alkanes?
A1: Steric hindrance is a chemical phenomenon where the three-dimensional size of atoms or groups within a molecule prevents or slows down a chemical reaction.[1][2] In the synthesis of branched alkanes, particularly those with quaternary carbon centers (a carbon atom bonded to four other carbon atoms), bulky alkyl groups can physically block the approach of reagents, making the formation of new carbon-carbon bonds challenging.[3] This can lead to lower reaction yields, slower reaction rates, or the formation of undesired side products.[4]
Q2: What are the most common synthetic strategies for creating sterically hindered C(sp3)-C(sp3) bonds?
A2: Several strategies are employed to create sterically hindered carbon-carbon bonds. These include:
-
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to ketones or aldehydes is a classic method. However, with sterically hindered substrates, side reactions like enolization and reduction can become significant.[4][5]
-
Coupling Reactions: Various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and cobalt-catalyzed couplings, are effective for forming C(sp3)-C(sp3) bonds.[6][7] The choice of catalyst and ligands is crucial for overcoming steric challenges.
-
Hydroalkylation of Olefins: This method involves the addition of an alkyl group and a hydrogen atom across a double bond, which can be a straightforward way to synthesize molecules with quaternary carbon centers.[3]
-
Radical Reactions: Radical-mediated reactions can be effective for forming sterically congested C-C bonds, as radical intermediates are less sensitive to steric bulk compared to ionic species.[8]
Q3: How can the choice of solvent impact a sterically hindered reaction?
A3: The solvent plays a critical role in reactions involving sterically hindered molecules. For instance, in Grignard reactions, ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent.[5] THF is often preferred for less reactive halides due to its better solvating properties.[5] In some cases, using a less coordinating solvent can increase the reactivity of a nucleophile, but this must be balanced with the stability of the reagents.
Q4: What is the role of protecting groups in the synthesis of branched alkanes?
A4: Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting during a synthetic step.[9][10] In the context of steric hindrance, bulky protecting groups can be strategically used to direct the approach of a reagent to a less hindered site.[9][11] However, the protecting groups themselves can also contribute to steric congestion, so their choice and placement are critical considerations in the overall synthetic design.[11]
Troubleshooting Guides
Guide 1: Low Yield in Grignard Reactions with Bulky Ketones
Problem: I am attempting to synthesize a tertiary alcohol by reacting a Grignard reagent with a sterically hindered ketone, but I am getting a low yield of the desired product and recovering a significant amount of the starting ketone.
Possible Causes and Solutions:
-
Enolization: With sterically hindered ketones, the Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[4][5] This is a common side reaction that leads to the recovery of the starting ketone after workup.[5]
-
Solution 1: Change the Grignard Reagent: Use a less sterically hindered Grignard reagent if the synthesis allows.
-
Solution 2: Use an Organolithium Reagent: Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents, which can favor the desired addition reaction over enolization.[5]
-
Solution 3: Add Cerium(III) Chloride (Luche Reduction Conditions): The addition of CeCl₃ can increase the nucleophilicity of the organometallic reagent, promoting the addition to the carbonyl group.[5]
-
-
Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[4][5]
-
Solution: Use a Grignard reagent without β-hydrogens, such as a methyl or neopentyl Grignard reagent.
-
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide starting material, leading to a homocoupled alkane byproduct.[5]
-
Solution: Add the alkyl halide slowly to the magnesium turnings during the preparation of the Grignard reagent to keep the concentration of the alkyl halide low.[5]
-
Table 1: Comparison of Reagents for Addition to a Sterically Hindered Ketone
| Reagent Type | Common Side Reaction | Relative Yield of Addition Product |
| Bulky Grignard Reagent | Enolization, Reduction | Low to Moderate |
| Less Hindered Grignard Reagent | Less Enolization | Moderate to High |
| Organolithium Reagent | Less prone to enolization | High |
| Grignard with CeCl₃ | Suppressed enolization | High |
Troubleshooting Workflow for Low Yield in Grignard Reactions
Caption: Troubleshooting workflow for low-yielding Grignard reactions.
Guide 2: Failure of Coupling Reactions for Quaternary Carbon Center Formation
Problem: I am trying to form a quaternary carbon center using a cross-coupling reaction, but the reaction is not proceeding or giving very low yields.
Possible Causes and Solutions:
-
Steric Hindrance at the Catalytic Center: The bulky substrates may be preventing efficient oxidative addition or reductive elimination at the metal catalyst.
-
Solution 1: Ligand Modification: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often promote reactions with sterically demanding substrates.[7] Experiment with a variety of ligands to find one that provides the right balance of steric bulk and electronic properties.
-
Solution 2: Change the Metal Catalyst: Different metal catalysts have different coordination preferences and reactivities. If a palladium-catalyzed reaction is failing, consider trying a nickel or cobalt-based catalyst, which can sometimes be more effective for sterically hindered couplings.[6]
-
-
β-Hydride Elimination: For coupling reactions involving sp³-hybridized substrates, β-hydride elimination can be a competing and often rapid side reaction.[7]
-
Solution: Choose substrates that lack β-hydrogens if possible. Alternatively, use catalysts and ligands that favor reductive elimination over β-hydride elimination.
-
-
Poor Transmetalation: The transfer of the alkyl group from one metal to another (transmetalation) can be slow for sterically hindered groups.
-
Solution: Ensure that the organometallic reagent is sufficiently reactive. For example, in Suzuki-Miyaura couplings, the choice of base is crucial for efficient transmetalation.
-
Decision Tree for Selecting a Coupling Strategy
Caption: Decision tree for selecting a coupling strategy.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Tertiary Alcohol using a Grignard Reagent with a Sterically Hindered Ketone
This protocol is a general guideline and may need to be optimized for specific substrates.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Alkyl halide
-
Sterically hindered ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent: a. Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings (1.2 equivalents) to the flask. c. Dissolve the alkyl halide (1.1 equivalents) in anhydrous diethyl ether or THF and add a small portion to the magnesium turnings. d. If the reaction does not initiate (indicated by bubbling and heat), gently warm the flask or add a small crystal of iodine. e. Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with the Ketone: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Dissolve the sterically hindered ketone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting ketone.
-
Workup and Purification: a. Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with diethyl ether (2-3 times). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. e. Filter the solution and concentrate the solvent under reduced pressure. f. Purify the crude tertiary alcohol by flash column chromatography or distillation.
Mechanism: Grignard Addition vs. Enolization
Caption: Competing pathways in the reaction of a Grignard reagent with a sterically hindered ketone.
References
- 1. Topics in Organic Chemistry: Understanding Steric Effects: Impact on Molecular Structure and Reactivity [chemistrywithdrsantosh.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Alkane synthesis by C-C coupling [organic-chemistry.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of sterically congested molecules realized by radical reactions [jstage.jst.go.jp]
- 9. media.neliti.com [media.neliti.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
Technical Support Center: Improving Regioselectivity in Alkane Functionalization
Welcome to the Technical Support Center for Improving Regioselectivity in Alkane Functionalization. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during your alkane functionalization experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Poor or No Regioselectivity Observed in C-H Activation
Question: My C-H activation reaction is producing a mixture of regioisomers with no clear preference for a specific position. What are the primary factors I should investigate to improve selectivity?
Answer:
Achieving high regioselectivity in C-H activation is a frequent challenge due to the similar reactivity of different C-H bonds within an alkane.[1][2] Here are the key areas to focus on for troubleshooting:
-
Catalyst and Ligand System: The choice of metal catalyst and its coordinating ligands is the most critical factor influencing regioselectivity.[3]
-
Steric Hindrance: Bulky ligands on the metal center can sterically block access to internal C-H bonds, thereby favoring functionalization at the less hindered terminal (primary) positions.[4] Conversely, less sterically demanding ligands may allow for reaction at more substituted (secondary or tertiary) positions. A thorough screening of ligands with varying steric profiles is highly recommended.
-
Electronic Effects: The electronic properties of the ligand can alter the reactivity of the catalytic species. Electron-withdrawing ligands can increase the electrophilicity of the metal center, which can influence the site of C-H activation.[4]
-
-
Directing Groups: If your substrate contains a functional group, a directing group strategy can be one of the most powerful tools to enforce regioselectivity. The directing group coordinates to the metal catalyst and delivers it to a specific C-H bond, often in an ortho-position in aromatic systems, but also applicable to aliphatic chains.[3][5]
-
Solvent and Temperature: These reaction parameters can significantly impact selectivity by influencing reaction kinetics and the stability of key intermediates.[3]
-
Solvent Polarity: The polarity of the solvent can affect the aggregation state of the catalyst and the solubility of the substrate, which in turn can influence the regiochemical outcome. It is advisable to screen a range of solvents from nonpolar to polar aprotic.
-
Temperature: Adjusting the reaction temperature can help differentiate between kinetically and thermodynamically favored products. Lower temperatures often favor the kinetic product, which may be the desired regioisomer.
-
Issue 2: My Reaction Favors Internal C-H Functionalization, but I Need Terminal Selectivity.
Question: I am trying to functionalize a linear alkane at the terminal methyl group, but the reaction predominantly occurs at the internal methylene positions. How can I reverse this selectivity?
Answer:
Preferential functionalization of stronger, primary C-H bonds over weaker, more abundant secondary C-H bonds is a significant challenge.[6] Here are strategies to promote terminal selectivity:
-
Catalyst Selection: Certain catalyst systems are known to exhibit a preference for terminal C-H bonds.
-
Rhodium-Porphyrin Catalysts: Rhodium catalysts bearing highly sterically demanding porphyrin ligands have shown remarkable selectivity for primary C-H bonds in carbene insertion reactions.[4]
-
Iridium-Based Catalysts: Specific iridium "pincer" complexes have been developed for the dehydrogenation of n-alkanes with high regioselectivity for the formation of α-olefins.[6]
-
Rhodium-Borylation Catalysts: Rhodium complexes such as Cp*Rh(η⁴-C₆Me₆) are effective for the thermal, regiospecific borylation of alkanes to yield linear alkylboranes.[7]
-
-
Reagent Choice in Carbene/Nitrene Insertions:
-
In silver-catalyzed carbene insertions, the nature of the diazo compound is crucial. Acceptor-type diazo reagents, like ethyl diazoacetate, in combination with bulky trispyrazolylborate ligands on the silver catalyst, have been shown to favor insertion into terminal C-H bonds.[8]
-
-
Reaction Conditions:
-
Photochemical vs. Thermal Conditions: In some systems, the method of activation can influence regioselectivity. For instance, photochemical activation of certain catalysts might lead to different selectivities compared to thermal conditions.
-
Troubleshooting Workflow for Poor Regioselectivity
Caption: A workflow diagram for troubleshooting poor regioselectivity in C-H activation.
Frequently Asked Questions (FAQs)
Q1: What is the general trend of C-H bond reactivity in alkanes, and how does this affect regioselectivity?
A1: In the absence of a controlling catalyst or directing group, the reactivity of alkane C-H bonds generally follows the trend of their bond dissociation energies (BDEs). Tertiary (3°) C-H bonds are the weakest, followed by secondary (2°), and then primary (1°) C-H bonds, which are the strongest.[4] Consequently, many reactions, particularly those involving radical intermediates, will preferentially occur at the more reactive tertiary or secondary positions.[4] Overcoming this inherent reactivity trend is the primary goal of developing regioselective alkane functionalization methods.
Q2: How do steric and electronic effects of substituents on the substrate influence regioselectivity?
A2: Substituents on the alkane substrate can exert significant steric and electronic effects:
-
Steric Effects: Bulky substituents can physically block access to nearby C-H bonds, making them less accessible to the catalyst. This can be exploited to direct functionalization to more remote, less hindered positions.
-
Electronic Effects: Electron-withdrawing or electron-donating groups can alter the acidity and reactivity of neighboring C-H bonds. For example, C-H bonds adjacent to an electron-withdrawing group are often more activated towards certain types of functionalization.
Q3: Can the choice of the functionalizing reagent itself control regioselectivity?
A3: Yes, particularly in carbene and nitrene insertion reactions. The steric and electronic properties of the carbene or nitrene precursor can play a significant role. For instance, in rhodium-catalyzed reactions, using a bulky carbene source can enhance selectivity for primary C-H bonds.[4] Similarly, in silver-catalyzed systems, donor-acceptor carbenes tend to favor insertion into secondary C-H bonds, while acceptor carbenes can be steered towards primary C-H bonds.[8]
Quantitative Data Summary
The following tables summarize quantitative data on the regioselectivity of different catalytic systems for alkane functionalization.
Table 1: Regioselectivity in Rhodium-Catalyzed Borylation of n-Decane
| Catalyst (5 mol%) | Temperature (°C) | Time (h) | Yield of decylBpin (%) | Terminal:Internal Ratio | Reference |
| [Rh(Ind)(SIDipp)(COE)] | 140 | 1 | 18 | >98:2 | [1] |
| [Rh(Ind)(SIDipp)(COE)] | 140 | 24 | 21 | >98:2 | [1] |
| [RhCp*(C₂H₄)₂] | 150 | 24 | 35 | >98:2 | [1] |
Table 2: Regioselectivity in Silver-Catalyzed Carbene Insertion into n-Hexane
| Catalyst (1 mol%) | Diazo Reagent | Temperature (°C) | C1:C2:C3 Ratio | Reference |
| TpCF3,MeAg | Ethyl Diazoacetate (EDA) | 25 | 42:37:21 | [9] |
| TptBu,MeAg | Ethyl Diazoacetate (EDA) | 25 | 58:28:14 | [9] |
| TpCF3,MeAg | Phenyl Diazoacetate | 25 | 0:53:47 | [9] |
| TptBu,MeAg | Phenyl Diazoacetate | 25 | 0:57:43 | [9] |
Key Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Borylation of n-Alkanes
This protocol is adapted from procedures for the rhodium-catalyzed borylation of arenes and alkanes.[1][10]
-
Preparation: In a nitrogen-filled glovebox, add the rhodium precatalyst (e.g., [Rh(Ind)(SIDipp)(COE)], 0.05 mmol, 5 mol%) and an internal standard (e.g., ferrocene, 0.075 mmol) to a reaction vessel equipped with a stir bar.
-
Reagent Addition: Add the alkane (e.g., n-decane, 1.0 mmol) and the borylating agent (e.g., bis(pinacolato)diboron, B₂pin₂, 1.5 mmol) to the reaction vessel.
-
Reaction: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 140-150 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR spectroscopy.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be purified by distillation or chromatography, though in many cases, the crude product is used directly in subsequent reactions.
Experimental Workflow for Rhodium-Catalyzed Borylation
Caption: A step-by-step workflow for a typical rhodium-catalyzed alkane borylation experiment.
Signaling Pathways and Logical Relationships
Factors Influencing Regioselectivity
The final regioselectivity of an alkane functionalization reaction is a result of the interplay between several factors related to the catalyst, substrate, and reaction conditions.
Caption: A diagram illustrating the key factors that govern the regioselectivity of alkane functionalization.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. Steric modifications tune the regioselectivity of the alkane oxidation catalyzed by non-heme iron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03610H [pubs.rsc.org]
- 5. Data-Centric Heterogeneous Catalysis: Identifying Rules and Materials Genes of Alkane Selective Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Thermal, catalytic, regiospecific functionalization of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbene-Controlled Regioselective Functionalization of Linear Alkanes under Silver Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Grignard Reactions for Alkane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize byproduct formation during Grignary reactions intended for alkane synthesis.
Troubleshooting Guides
This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low Yield of Grignard Reagent & Subsequent Alkane
Q1: My Grignard reaction is not starting. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue, often related to the magnesium metal's surface or the presence of moisture.
-
Cause 1: Inactive Magnesium Surface. A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting.[1][2]
-
Solution: Magnesium Activation. Expose a fresh magnesium surface using one of the following methods:
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[1][3] The disappearance of iodine's brown color is an indicator of reaction initiation.[1][4]
-
Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to break the oxide layer.[3][4] Sonication can also be used to clean the magnesium surface.[3]
-
-
-
Cause 2: Presence of Moisture. Grignard reagents are highly sensitive to water.[1] Any moisture in the glassware, solvents, or starting materials will quench the reagent as it forms, preventing the reaction from propagating.
Q2: The reaction starts, but the yield of my desired alkane is consistently low. What are the likely side reactions and how can I minimize them?
A2: Low yields are often due to the consumption of the Grignard reagent by various side reactions before the final protonation step to form the alkane.
-
Cause 1: Wurtz Coupling. The formed Grignard reagent (R-MgX) can react with unreacted alkyl halide (R-X) to produce a homocoupled dimer (R-R).[1] This is especially favored by high local concentrations of the alkyl halide and elevated temperatures.[6]
-
Solution: Slow and Controlled Addition. Add the alkyl halide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature.[7] This prevents the buildup of unreacted halide.
-
-
Cause 2: Premature Protonation (Quenching). If there are any acidic protons in the reaction mixture (e.g., from trace water), the Grignard reagent will be quenched, forming the alkane before the intended workup step.[1][8] The presence of the desired alkane as a byproduct before the final quenching step is a strong indicator of moisture contamination.
-
Solution: Rigorous Anhydrous Technique. Re-evaluate all drying procedures for glassware and solvents. Ensure the entire reaction is conducted under a positive pressure of a dry, inert atmosphere (nitrogen or argon).[1]
-
-
Cause 3: Reaction with Atmospheric Oxygen. Exposure to air can lead to the oxidation of the Grignard reagent, forming magnesium organoperoxides, which upon hydrolysis can yield alcohols instead of the desired alkane.[8][9]
-
Solution: Maintain an Inert Atmosphere. Use a nitrogen or argon atmosphere throughout the preparation and use of the Grignard reagent to prevent exposure to oxygen.[10]
-
Frequently Asked Questions (FAQs)
Q3: Which solvent is best for preparing Grignard reagents for alkane synthesis?
A3: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential as they solvate and stabilize the Grignard reagent.[11]
-
THF is often preferred for less reactive halides (e.g., chlorides) due to its better solvating properties.[12]
-
2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that has shown superior performance in suppressing Wurtz coupling for certain substrates, like benzylic halides, compared to THF.[13][14]
Q4: How does temperature affect the formation of byproducts?
A4: Temperature control is critical. While some reactions may need gentle initial warming to start, the reaction is exothermic and often requires cooling.[7] Elevated temperatures can increase the rate of Wurtz coupling.[7] For thermally sensitive Grignard reagents, formation at lower temperatures (e.g., -78 °C) using highly active Rieke magnesium can be beneficial.[15]
Q5: My Grignard reagent solution is cloudy. Is this normal?
A5: Yes, a cloudy, gray, or brownish appearance is typical for a Grignard reagent solution and indicates its formation.[16] However, the formation of significant precipitates could indicate issues like the Schlenk equilibrium driving the formation of insoluble MgX₂.
Q6: How do I properly quench the reaction to form the alkane and remove magnesium salts?
A6: To form the alkane, the Grignard reagent is quenched with a proton source.
-
Quenching: Slowly and carefully add a proton source like water, or more commonly, a saturated aqueous solution of ammonium chloride (NH₄Cl), to the Grignard solution, usually at 0 °C to control the exothermic reaction.[17]
-
Work-up: After quenching, the magnesium salts (Mg(OH)X or similar species) often form precipitates or emulsions. Adding a dilute acid like HCl or H₂SO₄ can help dissolve these salts.[16] The product can then be extracted into an organic solvent. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed.[17]
Data Presentation
Table 1: Effect of Solvent on Yield and Wurtz Coupling by-product for Benzylmagnesium Chloride [13]
| Solvent | Yield of Desired Product (%) | Yield of Wurtz Byproduct (%) |
| Diethyl Ether (Et₂O) | 94 | Minimal |
| Tetrahydrofuran (THF) | 27 | Significant |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Minimal |
Table 2: Influence of Reaction Parameters on Byproduct Formation
| Parameter | Condition | Effect on Wurtz Coupling (R-R) | Recommendation |
| Temperature | Elevated | Increased formation | Maintain gentle reflux; use cooling as needed.[7] |
| Alkyl Halide Addition Rate | Rapid | Increased formation | Add dropwise to maintain a low concentration of unreacted halide.[7] |
| Atmosphere | Air | Formation of R-OH/R-OOH | Use a dry, inert atmosphere (N₂ or Ar).[10] |
| Solvent Purity | Wet Solvent (>220 ppm H₂O) | Premature formation of alkane (R-H) | Use anhydrous solvents and dry glassware rigorously.[18] |
Experimental Protocols
Protocol 1: Optimized Grignard Reagent Formation to Minimize Byproducts
This protocol details the formation of a Grignard reagent with techniques to minimize common side reactions. The final step to synthesize the alkane is a simple quenching with a proton source.
-
Glassware and Reagent Preparation:
-
Thoroughly dry all glassware (a three-neck round-bottom flask, reflux condenser, and addition funnel) in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum. Assemble the apparatus while hot under a stream of dry nitrogen or argon.[5]
-
Equip the top of the condenser with a drying tube containing CaCl₂ or connect it to a nitrogen/argon line with an oil bubbler.[17]
-
Use anhydrous ethereal solvent (diethyl ether or THF).
-
-
Magnesium Activation and Reaction Initiation:
-
Place magnesium turnings (1.1 equivalents) and a magnetic stir bar into the reaction flask under a positive pressure of inert gas.
-
Add a single, small crystal of iodine. The flask may be gently warmed with a heat gun until the purple iodine vapor is visible and subsequently fades, indicating activation.[3][19]
-
Add a small portion of the anhydrous solvent to cover the magnesium.
-
In the addition funnel, prepare a solution of the alkyl halide (1.0 equivalent) in the anhydrous solvent.
-
Add a small amount (~5-10%) of the alkyl halide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle reflux and the disappearance of the iodine color.[1]
-
-
Grignard Reagent Formation:
-
Once initiated, add the remaining alkyl halide solution dropwise from the addition funnel at a rate that maintains a gentle, controlled reflux. This is crucial to minimize Wurtz coupling.[1]
-
After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium has been consumed (usually 1-3 hours).[1]
-
-
Alkane Synthesis (Quenching):
-
Cool the Grignard reagent solution in an ice-water bath.
-
Slowly add a saturated aqueous solution of NH₄Cl dropwise with vigorous stirring to quench the reaction and form the alkane.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel. If solids are present, they can be dissolved by adding dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude alkane.
-
Purify the alkane by distillation if necessary.
-
Mandatory Visualization
Caption: Workflow for minimizing byproducts in Grignard reagent formation.
Caption: Troubleshooting logic for common Grignard reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. adichemistry.com [adichemistry.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. leah4sci.com [leah4sci.com]
- 12. reddit.com [reddit.com]
- 13. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 16. d.web.umkc.edu [d.web.umkc.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Carbocation Intermediates
Welcome to the technical support center for stabilizing carbocation intermediates in synthesis reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments involving carbocation intermediates.
FAQs and Troubleshooting Guides
FAQ 1: My reaction is yielding a mixture of unexpected products. What could be the cause?
Answer: A common issue in reactions involving carbocation intermediates is the formation of a mixture of products due to carbocation rearrangements.[1][2][3] Carbocations will rearrange to a more stable form if possible, leading to different products than anticipated.[1][2][3]
Troubleshooting Steps:
-
Analyze the Substrate Structure: Identify if the initial carbocation formed is less stable (e.g., primary or secondary) and if a more stable carbocation (e.g., tertiary, allylic, or benzylic) can be formed through a 1,2-hydride or 1,2-alkyl shift.[2][3][4][5] Ring expansion can also occur if a carbocation is adjacent to a strained ring, such as a cyclobutane, leading to a more stable cyclopentane ring.[4][5][6]
-
Control the Temperature: Lowering the reaction temperature can sometimes favor the kinetic product over the thermodynamically more stable rearranged product.[7][8] Conversely, higher temperatures can provide the energy needed for rearrangement to occur.[2][7]
-
Choice of Solvent: The solvent plays a crucial role in stabilizing the carbocation intermediate.[9][10][11] Highly polar protic solvents, such as water and alcohols, are effective at stabilizing carbocations through solvation, which can influence the rate of rearrangement.[10][11]
-
Consider a Different Synthetic Route: If rearrangements are unavoidable, it may be necessary to choose a different synthetic pathway that either avoids the formation of a carbocation intermediate altogether or generates a stable carbocation from the outset.
FAQ 2: How can I promote the formation of a desired carbocation and prevent unwanted side reactions?
Answer: Promoting the formation of a specific carbocation while minimizing side reactions involves carefully controlling the reaction conditions and understanding the factors that influence carbocation stability.
Troubleshooting Steps:
-
Substrate Design: Start with a substrate that will form a relatively stable carbocation. Tertiary, allylic, and benzylic carbocations are significantly more stable than primary and secondary carbocations due to hyperconjugation and resonance effects.[1][9][12][13]
-
Leaving Group Selection: A good leaving group is essential for the efficient formation of a carbocation in SN1 and E1 reactions.[9] The leaving group's ability to depart is a key factor in the rate-determining step.
-
Solvent Selection: Use a polar protic solvent to stabilize the carbocation intermediate.[10][11] The solvent's ability to solvate the charged intermediate can lower the activation energy for its formation.[11]
-
Use of Catalysts: In some cases, Lewis or Brønsted acids can be used to facilitate the formation of carbocations.[14] Gold(I) catalysts have also been shown to stabilize carbocation intermediates in certain reactions.[15]
-
Trapping the Intermediate: It is possible to "trap" a desired carbocation intermediate by introducing a nucleophile that reacts with it before it can rearrange.[16][17][18] This can be an effective strategy to obtain the desired product.
FAQ 3: My reaction is proceeding very slowly. How can I increase the reaction rate?
Answer: The rate of reactions involving carbocation intermediates is highly dependent on the stability of the carbocation itself.[9] A more stable carbocation intermediate will form faster.[19]
Troubleshooting Steps:
-
Increase Carbocation Stability:
-
Substitution: The stability of simple alkyl carbocations increases in the order: methyl < primary < secondary < tertiary.[9][12][13] This is due to the electron-donating effects of alkyl groups through hyperconjugation and inductive effects.[1][12][20]
-
Resonance: Carbocations adjacent to a pi bond (allylic or benzylic) are stabilized by resonance, which delocalizes the positive charge.[1][9]
-
Adjacent Lone Pairs: Atoms with lone pairs (like oxygen or nitrogen) adjacent to the carbocation can donate electron density and stabilize the positive charge through resonance.[9][21]
-
-
Optimize the Solvent: The choice of solvent significantly impacts the reaction rate. Polar protic solvents with high dielectric constants are particularly effective at stabilizing the transition state leading to the carbocation, thus increasing the reaction rate.[11]
-
Increase the Temperature: Increasing the reaction temperature generally increases the rate of reaction by providing more molecules with the necessary activation energy.[2] However, be mindful that this can also promote unwanted side reactions like rearrangements.[2]
Data Presentation
Table 1: Relative Stability of Carbocations and Solvolysis Rates
This table provides a quantitative comparison of the stability of different carbocations relative to the ethyl cation and the corresponding relative rates of solvolysis for their tosylate derivatives.
| Cation | Relative Stability (kcal/mole) | Tosylate Derivative | Relative Rate of Solvolysis in CF3CO2H |
| CH₃CH₂⁺ | 0 | CH₃CH₂OTs | 1.0 |
| CH₃CH₂CH₂⁺ | 6 | CH₃CH₂CH₂OTs | 5.3 |
| (CH₃)₂CH⁺ | 22 | (CH₃)₂CHOTs | 2.6 x 10⁴ |
| (CH₃)₃C⁺ | 40 | (CH₃)₃COTs | 6.3 x 10¹³ |
(Data sourced from reference[22])
Table 2: Effect of Solvent on SN1 Reaction Rate
This table illustrates the significant impact of solvent polarity, as indicated by the dielectric constant, on the relative rate of solvolysis of t-butyl chloride (tBuCl).
| Solvent | Dielectric Constant (ε) | Relative Rate |
| CH₃CO₂H | 6 | 1 |
| CH₃OH | 33 | 4 |
| H₂O | 78 | 150,000 |
(Data sourced from reference)
Experimental Protocols
Protocol 1: Trapping a Carbocation Intermediate
This protocol describes a general method for trapping a carbocation intermediate to prevent rearrangement and obtain a specific product.
Objective: To synthesize a product derived from an unrearranged carbocation by trapping it with a nucleophile.
Materials:
-
Substrate capable of forming a carbocation (e.g., a secondary alkyl halide).
-
A suitable solvent (e.g., a polar aprotic solvent to minimize solvolysis).
-
A Lewis acid catalyst (if necessary to generate the carbocation).
-
A high concentration of a potent nucleophile (e.g., an azide or a thiol).[23]
Procedure:
-
Dissolve the substrate in the chosen solvent in a reaction vessel.
-
Add a high concentration of the nucleophile to the reaction mixture. The high concentration is crucial to ensure rapid trapping of the carbocation as it forms.
-
If required, slowly add the Lewis acid catalyst to initiate the formation of the carbocation. The slow addition helps to control the concentration of the carbocation at any given time, favoring trapping over rearrangement.
-
Maintain the reaction at a low temperature to disfavor rearrangement reactions, which often have a higher activation energy.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction and work up the product according to standard procedures.
-
Purify the product using techniques such as column chromatography.
Expected Outcome: The major product should be the one resulting from the nucleophilic attack on the initially formed, unrearranged carbocation.
Visualizations
Caption: Factors influencing carbocation stability.
Caption: Possible reaction pathways for a carbocation intermediate.
References
- 1. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. asymmetricorganocatalysis.com [asymmetricorganocatalysis.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Mechanism Chemi [employees.csbsju.edu]
- 19. byjus.com [byjus.com]
- 20. m.youtube.com [m.youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Factors Influencing Carbocation Stability [mail.almerja.com]
- 23. reddit.com [reddit.com]
Troubleshooting low product selectivity in alkane dehydrogenation
Welcome to the technical support center for alkane dehydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during alkane dehydrogenation experiments, with a focus on improving product selectivity.
Troubleshooting Guides
This section provides answers to specific problems you might be facing in your experiments.
Question: My product selectivity is lower than expected. What are the common causes and how can I address them?
Low product selectivity in alkane dehydrogenation is often a result of undesirable side reactions. The primary culprits are typically cracking, hydrogenolysis, and coke formation. Here’s a breakdown of potential causes and solutions:
-
Inappropriate Reaction Temperature: Higher temperatures can increase the rate of cracking and other side reactions, thus reducing selectivity.[1]
-
Solution: Optimize the reaction temperature. Conduct a temperature screening study to find the optimal balance between conversion and selectivity for your specific catalyst and alkane.
-
-
Catalyst Deactivation:
-
Coking: The deposition of carbonaceous species (coke) on the catalyst surface can block active sites and alter the electronic properties of the catalyst, leading to lower selectivity.[2][3]
-
Solution:
-
Co-feeding Hydrogen: Introducing a small amount of hydrogen in the feed can help suppress coke formation.[4]
-
Catalyst Regeneration: A deactivated catalyst can often be regenerated by controlled oxidation (coke burn-off) followed by reduction.
-
Use of Promoters: Adding promoters like tin (Sn) to platinum (Pt) catalysts can reduce coke formation.[5][6]
-
-
-
Sintering: At high reaction temperatures, metal nanoparticles on the catalyst support can agglomerate (sinter), leading to a loss of active surface area and changes in selectivity.[2]
-
Solution:
-
Optimize Regeneration Procedures: Harsh regeneration conditions can accelerate sintering. Use milder temperatures for coke burn-off.
-
Catalyst Design: Employing well-designed catalysts with strong metal-support interactions can improve sintering resistance.
-
-
-
-
Undesirable Catalyst Acidity: Acidic sites on the catalyst support can promote cracking reactions.
-
Solution:
-
Neutral or Basic Supports: Use supports with low acidity, such as alpha-alumina or magnesia.
-
Addition of Promoters: Alkali or alkaline earth metals can be added to neutralize acid sites.
-
-
Question: I'm observing a high rate of catalyst deactivation. What's causing it and what can I do?
Rapid catalyst deactivation is a common challenge, primarily caused by coking and sintering.
-
Coke Formation: This is often the main reason for deactivation. The product olefin is more reactive than the alkane and can polymerize on the catalyst surface to form coke.
-
Troubleshooting Steps:
-
Analyze the Coke: Perform Temperature Programmed Oxidation (TPO) on the spent catalyst to quantify the amount and nature of the coke.
-
Optimize H2/Alkane Ratio: A higher hydrogen-to-alkane ratio in the feed can suppress coke formation, though it may also decrease the equilibrium conversion.[4]
-
Modify the Catalyst: The addition of promoters like tin (Sn) to Pt catalysts can suppress deep dehydrogenation and coking.[5][6][7]
-
-
-
Sintering of Metal Particles: High reaction and regeneration temperatures can cause the active metal particles to grow in size, reducing the active surface area.[2]
-
Troubleshooting Steps:
-
Characterize the Catalyst: Use techniques like Transmission Electron Microscopy (TEM) or CO chemisorption to check for changes in particle size before and after the reaction.
-
Review Operating Temperatures: Ensure that the reaction and regeneration temperatures do not exceed the catalyst's thermal stability limit.
-
Consider a More Stable Catalyst: Catalysts with strong interactions between the metal and the support are generally more resistant to sintering.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions in alkane dehydrogenation that affect selectivity?
The main side reactions include:
-
Cracking: Breaking of C-C bonds to form smaller alkanes and alkenes. For example, in propane dehydrogenation, cracking can produce methane and ethene.[8]
-
Hydrogenolysis: Cleavage of C-C bonds with the addition of hydrogen, also leading to smaller alkanes.
-
Deep Dehydrogenation and Coking: Further dehydrogenation of the product olefin to form diolefins or aromatics, which are precursors to coke formation.[8]
-
Isomerization: Rearrangement of the carbon skeleton, which can be significant for longer-chain alkanes.
Q2: How does the addition of a promoter like tin (Sn) improve the selectivity of a Pt catalyst?
The addition of tin to a platinum catalyst has several beneficial effects:
-
Geometric Effect: Tin atoms can break up large ensembles of platinum atoms on the surface. This suppresses side reactions like hydrogenolysis and coking, which often require multiple adjacent platinum atoms.[9]
-
Electronic Effect: Tin can donate electrons to platinum, modifying its electronic properties. This can weaken the adsorption of the product olefin, facilitating its desorption before it undergoes further reactions to form coke.[7]
-
Enhanced Stability: Tin can help to anchor the platinum particles, reducing sintering.[6][7]
Q3: What is the role of the H2/alkane ratio in the feed?
The hydrogen-to-alkane ratio is a critical parameter:
-
Suppressing Deactivation: Co-feeding hydrogen helps to suppress coke formation and reduce the rate of catalyst deactivation.[4]
-
Equilibrium Limitation: Alkane dehydrogenation is an equilibrium-limited reaction. Increasing the hydrogen concentration in the product stream will shift the equilibrium back towards the reactants, lowering the maximum achievable conversion. Therefore, an optimal H2/alkane ratio must be found to balance catalyst stability and conversion.
Q4: Can the catalyst support affect selectivity?
Yes, the support plays a crucial role:
-
Acidity: Acidic supports can promote cracking. Using neutral or basic supports is generally preferred for high selectivity.
-
Metal-Support Interaction: Strong interactions can help to maintain high metal dispersion and prevent sintering.
-
Porosity: The pore structure of the support can influence mass transfer and potentially affect the product distribution.
Data Presentation
Table 1: Effect of Reaction Temperature on n-Butane Dehydrogenation over Pt@MFI and PtSn@MFI Catalysts
| Catalyst | Temperature (°C) | n-Butane Conversion (%) | Butenes Selectivity (%) | C1-C3 Byproducts Selectivity (%) |
| Pt@MFI | 400 | 18.5 | 55.7 | >30.5 |
| 450 | - | - | - | |
| 500 | - | - | - | |
| 550 | 73.8 | 55.7 | >30.5 | |
| PtSn@MFI | 400 | - | - | - |
| 450 | - | - | - | |
| 500 | - | - | - | |
| 550 | - | 86.1 | 2.1 |
Data adapted from a study on n-butane dehydrogenation, highlighting the significant reduction in byproduct formation with the addition of Sn.[5]
Table 2: Influence of Promoters on Propylene Selectivity in Propane Dehydrogenation over Pt-based Catalysts
| Catalyst | Propane Conversion (%) | Propylene Selectivity (%) |
| Pt/Al2O3 | ~35 | < 80 |
| Pt-Sn/Al2O3 | ~35 | > 90 |
| Pt-Ga/Al2O3 | ~40 | ~85 |
| Pt-Zn/Al2O3 | ~38 | ~88 |
This table provides a qualitative comparison based on typical literature values to illustrate the general effect of different promoters.
Experimental Protocols
Protocol 1: Catalyst Performance Testing for Alkane Dehydrogenation
-
Catalyst Preparation:
-
Press the catalyst powder into pellets and then crush and sieve to the desired particle size (e.g., 20-40 mesh).
-
-
Reactor Setup:
-
Load a known amount of the sieved catalyst (e.g., 100-500 mg) into a fixed-bed reactor (typically a quartz tube).
-
Position the catalyst bed in the center of a furnace.
-
-
Catalyst Pre-treatment (Reduction):
-
Heat the catalyst to the reduction temperature (e.g., 500-600 °C) under a flow of an inert gas like nitrogen or argon.
-
Switch to a flow of hydrogen for a specified duration (e.g., 1-2 hours) to reduce the metal species to their active metallic state.
-
After reduction, purge the system with an inert gas to remove residual hydrogen.
-
-
Reaction:
-
Set the furnace to the desired reaction temperature (e.g., 550-650 °C).
-
Introduce the reactant gas mixture (alkane, hydrogen, and an inert gas for dilution) at a controlled flow rate. The Weight Hourly Space Velocity (WHSV) should be set according to the experimental design.
-
-
Product Analysis:
-
Analyze the reactor effluent using an online gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Thermal Conductivity Detector (TCD).
-
Use appropriate columns to separate the reactants and products (e.g., Porapak Q for hydrocarbons, molecular sieves for H2 and light gases).
-
-
Calculations:
-
Alkane Conversion (%):
Selectivity (%) = [(Moles of desired product * Stoichiometric factor) / (Moles of alkane reacted)] * 100
-
Protocol 2: Temperature Programmed Desorption (TPD) of CO for Catalyst Characterization
This technique is used to probe the nature of active sites on the catalyst surface.
-
Sample Preparation:
-
Load a known amount of catalyst into the TPD apparatus.
-
-
Pre-treatment:
-
Perform an in-situ reduction under hydrogen flow at a high temperature to ensure the metal is in its metallic state, followed by cooling under an inert gas.
-
-
Adsorption:
-
Introduce pulses of a probe molecule, typically carbon monoxide (CO) for Pt catalysts, at a low temperature (e.g., 50 °C) until the surface is saturated. The amount of adsorbed gas is monitored by a detector.
-
-
Desorption:
-
Purge the system with an inert gas to remove any physisorbed CO.
-
Heat the sample at a linear rate (e.g., 10 °C/min) under a constant flow of inert gas.
-
-
Detection:
-
Monitor the desorbed CO as a function of temperature using a Thermal Conductivity Detector (TCD) or a mass spectrometer.
-
-
Data Analysis:
-
The resulting TPD profile (desorption signal vs. temperature) provides information about the number and strength of the active sites. The peak area corresponds to the amount of adsorbed CO, which can be used to calculate metal dispersion, while the peak temperature relates to the strength of the metal-adsorbate bond.
-
Visualizations
Caption: Troubleshooting workflow for low product selectivity.
Caption: Experimental workflow for catalyst performance testing.
Caption: Key parameter relationships in alkane dehydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Stability and Selectivity in Pt@MFI Catalysts for n-Butane Dehydrogenation: The Crucial Role of Sn Promoter | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of Sn in the Regeneration of Pt/γ-Al2O3 Light Alkane Dehydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct and oxidative dehydrogenation of propane: from catalyst design to industrial application - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03700E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Identifying and removing impurities in 3-Ethyl-2,4-dimethylpentane samples
Welcome to the Technical Support Center for 3-Ethyl-2,4-dimethylpentane. This resource is designed for researchers, scientists, and drug development professionals to help identify and remove impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: The most common impurities are other structural isomers of nonane (C9H20). Since this compound is one of 35 structural isomers of nonane, co-eluting isomers from the synthesis or purification process are the primary concern.[1][2][3] Other potential impurities can include unreacted starting materials or byproducts from the specific synthesis route used.
Q2: How can I identify the impurities in my sample?
A2: The most effective method for identifying impurities in a sample of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[4] Gas Chromatography (GC) separates the different components of your sample, and Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of each component, which aids in its identification.
Q3: My GC chromatogram shows multiple peaks that are very close together. How can I improve the separation?
A3: To improve the separation of closely eluting isomers, you can:
-
Use a longer capillary column: A longer column provides more theoretical plates, leading to better separation.
-
Optimize the temperature program: A slower temperature ramp can improve the resolution of early-eluting peaks.
-
Select a different stationary phase: A column with a different polarity may offer better selectivity for the specific isomers in your sample.
Q4: What are the best methods for purifying this compound?
A4: The two primary methods for purifying this compound are:
-
Fractional Distillation: This technique separates compounds based on differences in their boiling points. It is effective if the isomeric impurities have sufficiently different boiling points from this compound.[5][6][7]
-
Preparative Gas Chromatography (Prep GC): This method offers very high resolution and is capable of separating isomers with very similar boiling points. The desired compound is collected as it elutes from the column.[8]
Troubleshooting Guides
GC and GC-MS Analysis
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape (tailing or fronting) | 1. Active sites in the injector liner or column.2. Column contamination.3. Incorrect column installation. | 1. Use a deactivated liner; trim the first few centimeters of the column.2. Bake out the column at a high temperature.3. Reinstall the column according to the manufacturer's instructions. |
| Inconsistent retention times | 1. Leaks in the system.2. Fluctuations in carrier gas flow rate.3. Oven temperature not stable. | 1. Perform a leak check of the septum, fittings, and gas lines.2. Check the gas supply and regulators.3. Allow the oven to fully equilibrate before injection. |
| Difficulty in identifying isomers by MS | 1. Similar fragmentation patterns among isomers.2. Co-eluting peaks. | 1. Compare retention indices (Kovats indices) with known standards.2. Improve GC separation (see FAQ Q3). |
Purification
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation during fractional distillation | 1. Insufficient column efficiency (too few theoretical plates).2. Boiling points of impurities are too close to the product.3. Distillation rate is too fast. | 1. Use a longer fractionating column or one with a more efficient packing material.2. Consider using preparative GC for purification.3. Slow down the heating rate to allow for proper equilibration. |
| Low recovery from preparative GC | 1. Inefficient trapping of the collected fraction.2. Sample decomposition at high temperatures. | 1. Ensure the collection trap is sufficiently cooled.2. Lower the injector and detector temperatures if possible. |
Quantitative Data
The boiling points of alkanes are influenced by their structure. Straight-chain alkanes have higher boiling points than their branched-chain isomers.[9] Increased branching leads to a more compact molecular shape with a smaller surface area, resulting in weaker intermolecular van der Waals forces and a lower boiling point.[9] This principle is fundamental to separating isomers by fractional distillation.
Table 1: Boiling Points of Selected Nonane (C9H20) Isomers
| Isomer | Boiling Point (°C) |
| n-Nonane | 151 |
| 2-Methyloctane | 143.3 |
| 3-Methyloctane | 144.2 |
| 4-Methyloctane | 142.4 |
| This compound | 134.5 |
| 2,2-Dimethylheptane | 136.3 |
| 3,3-Dimethylheptane | 137.9 |
| 2,2,4-Trimethylhexane | 127.3 |
| 2,2,5-Trimethylhexane | 124.1 |
| 3,3-Diethylpentane | 146.5 |
Note: Boiling points are approximate and may vary slightly with atmospheric pressure.
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
Objective: To separate and identify the components in a sample of this compound.
Materials:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Helium (carrier gas)
-
Sample of this compound
-
Hexane (solvent)
-
Autosampler vials with caps
Methodology:
-
Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in hexane.
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 150°C at 2°C/min.
-
Hold at 150°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Scan Range: 35-200 amu.
-
-
Data Analysis:
-
Identify the peak for this compound based on its expected retention time and mass spectrum.
-
For other peaks, compare their mass spectra with a library (e.g., NIST) to tentatively identify the isomeric impurities.
-
For confirmation, compare the retention times and mass spectra with those of authentic standards if available.
-
Protocol 2: Purification by Fractional Distillation
Objective: To remove lower and higher boiling point impurities from a sample of this compound.
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Stir bar or boiling chips
Methodology:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charge the Flask: Fill the round-bottom flask no more than two-thirds full with the impure this compound and add a stir bar or boiling chips.
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor rising slowly up the fractionating column.
-
Collect the first fraction (forerun) which will contain the lowest boiling point impurities. The temperature at the distillation head will be relatively low and may fluctuate.
-
As the temperature stabilizes near the boiling point of the main component (approx. 134.5°C), change the receiving flask to collect the main fraction.
-
Continue to collect the fraction as long as the temperature remains stable.
-
If the temperature begins to rise significantly above the boiling point of the desired product, stop the distillation or change to a new receiving flask to collect the higher-boiling impurities.
-
-
Analysis: Analyze the collected main fraction by GC-MS (using Protocol 1) to determine its purity.
Visualizations
References
- 1. Nonane Formula, Structure & Isomers - Lesson | Study.com [study.com]
- 2. Nonane - Wikipedia [en.wikipedia.org]
- 3. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. savemyexams.com [savemyexams.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Difficulties in separating alkane isomers by fractional distillation
Welcome to the technical support center for the separation of alkane isomers by fractional distillation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate alkane isomers using fractional distillation?
A1: The primary challenge in separating alkane isomers lies in their very similar boiling points. Isomers have the same molecular formula and, consequently, similar molecular weights. The boiling points of alkanes are primarily determined by the strength of intermolecular van der Waals forces, which are influenced by the molecule's surface area.[1][2] Straight-chain alkanes have a larger surface area, leading to stronger van der Waals forces and higher boiling points compared to their branched isomers.[2][3] However, the difference in boiling points between isomers, especially those with similar degrees of branching, can be very small, often less than 25°C.[4] Separating liquids with close boiling points requires a distillation column with a high number of theoretical plates, representing the efficiency of the separation.[5]
Q2: What are "theoretical plates" and why are they important for separating alkane isomers?
A2: A "theoretical plate" is a hypothetical stage in a distillation column where the liquid and vapor phases are in equilibrium.[6] Each theoretical plate represents one cycle of vaporization and condensation.[7] To separate components with very close boiling points, such as alkane isomers, a large number of these vaporization-condensation cycles are necessary to achieve a significant enrichment of the more volatile component in the vapor phase.[5] Therefore, a distillation column with a higher number of theoretical plates is more efficient and better suited for separating close-boiling mixtures.[6] The minimum number of theoretical plates required for a specific separation can be estimated using the Fenske equation.[8][9]
Q3: Can alkane isomers form an azeotrope?
A3: It is highly unlikely for alkane isomers to form azeotropes with each other. Azeotropes are mixtures of liquids that have a constant boiling point and composition during distillation, making them impossible to separate by this method.[10][11] Azeotrope formation is characteristic of non-ideal mixtures that show significant deviations from Raoult's Law, often due to differences in polarity and intermolecular interactions.[10][12] Since alkane isomers are all non-polar hydrocarbons with very similar chemical properties, their mixtures tend to behave nearly ideally.[13][14]
Q4: How do I choose the right packing material for my distillation column?
A4: The choice of packing material affects the efficiency (number of theoretical plates) of your distillation column. Common laboratory packing materials include:
-
Glass Beads: Provide a relatively low surface area and efficiency but are inert and easy to clean.[15]
-
Raschig Rings: Cylindrical tubes that offer a larger surface area than glass beads, leading to better efficiency.
-
Vigreux Column: A type of column with a series of downward-pointing indentations that increase the surface area for condensation and re-vaporization.
-
Structured Packing (e.g., Pro-Pak®): Offers very high efficiency due to its large surface area and excellent wetting characteristics, making it ideal for separating close-boiling isomers.[16]
For separating alkane isomers with very close boiling points, a highly efficient packing material like structured packing is recommended.
Troubleshooting Guide
Problem: Poor separation of isomers (distillate is not pure).
-
Possible Cause 1: Insufficient column efficiency.
-
Solution: Your distillation column may not have enough theoretical plates to separate the close-boiling isomers.
-
Increase the height of the packed column.
-
Use a more efficient packing material with a higher surface area (e.g., switch from glass beads to structured packing).
-
-
-
Possible Cause 2: Distillation rate is too fast.
-
Solution: A high distillation rate does not allow for sufficient equilibrium between the liquid and vapor phases on each theoretical plate.
-
Reduce the heating rate to the distillation flask. The distillation should proceed dropwise at a slow and steady rate.[7]
-
-
-
Possible Cause 3: Fluctuating temperature at the still head.
-
Solution: A fluctuating temperature indicates that the vapor composition is not stable, leading to poor separation.
-
-
Possible Cause 4: Column flooding.
Problem: The distillation is running too slowly or has stopped.
-
Possible Cause 1: Insufficient heating.
-
Solution: The vapor may not have enough energy to travel up the column to the condenser.
-
Gradually increase the heat supplied to the distillation flask.
-
Insulate the column to minimize heat loss to the surroundings.[7]
-
-
-
Possible Cause 2: Leaks in the apparatus.
-
Solution: Leaks will cause a loss of vapor and prevent the system from reaching the necessary pressure and temperature for distillation.
-
Check all joints and connections to ensure they are properly sealed.
-
-
Quantitative Data: Boiling Points of Alkane Isomers
The following tables summarize the boiling points of common alkane isomers. Note that as the degree of branching increases, the boiling point generally decreases.
| Butane Isomers (C₄H₁₀) | Boiling Point (°C) |
| n-Butane | -0.5 |
| Isobutane (2-Methylpropane) | -11.7 |
| Pentane Isomers (C₅H₁₂) | Boiling Point (°C) |
| n-Pentane | 36.1[20] |
| Isopentane (2-Methylbutane) | 27.9[20] |
| Neopentane (2,2-Dimethylpropane) | 9.5[8] |
| Hexane Isomers (C₆H₁₄) | Boiling Point (°C) |
| n-Hexane | 69.0 |
| 2-Methylpentane | 60.3 |
| 3-Methylpentane | 63.3 |
| 2,2-Dimethylbutane | 49.7 |
| 2,3-Dimethylbutane | 58.0 |
| Heptane Isomers (C₇H₁₆) | Boiling Point (°C) |
| n-Heptane | 98.4 |
| 2-Methylhexane | 90.0 |
| 3-Methylhexane | 92.0 |
| 2,2-Dimethylpentane | 79.2 |
| 2,3-Dimethylpentane | 89.8 |
| 2,4-Dimethylpentane | 80.5 |
| 3,3-Dimethylpentane | 86.1 |
| 3-Ethylpentane | 93.5 |
| 2,2,3-Trimethylbutane | 80.9 |
| Octane Isomers (C₈H₁₈) | Boiling Point (°C) |
| n-Octane | 125.7 |
| 2-Methylheptane | 117.6 |
| 3-Methylheptane | 118.9 |
| 4-Methylheptane | 117.7 |
| 2,2-Dimethylhexane | 106.8 |
| 2,3-Dimethylhexane | 115.6 |
| 2,4-Dimethylhexane | 109.4 |
| 2,5-Dimethylhexane | 109.1 |
| 3,3-Dimethylhexane | 112.0 |
| 3,4-Dimethylhexane | 117.7 |
| 3-Ethylhexane | 118.6 |
| 2,2,3-Trimethylpentane | 113.5 |
| 2,2,4-Trimethylpentane (Isooctane) | 99.2 |
| 2,3,3-Trimethylpentane | 114.8 |
| 2,3,4-Trimethylpentane | 113.5 |
| 3-Ethyl-2-methylpentane | 115.6 |
| 3-Ethyl-3-methylpentane | 118.3 |
| 2,2,3,3-Tetramethylbutane | 106.5 |
Experimental Protocol: Fractional Distillation of an Alkane Isomer Mixture
This protocol provides a general procedure for the separation of a binary mixture of alkane isomers in a laboratory setting.
Materials:
-
Mixture of alkane isomers
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (packed with a suitable material, e.g., Raschig rings or structured packing)
-
Distillation head with a thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask(s)
-
Boiling chips
-
Clamps and stands
-
Glass wool or aluminum foil for insulation (optional)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are securely clamped.
-
Place a few boiling chips in the round-bottom flask.
-
Add the alkane isomer mixture to the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[7]
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
-
Distillation:
-
Begin heating the round-bottom flask gently with the heating mantle.
-
Observe the mixture as it begins to boil. You should see a ring of condensation slowly rising up the fractionating column.[7]
-
If the condensation ring stalls, you may need to increase the heating rate slightly or insulate the column to minimize heat loss.[7]
-
Maintain a slow and steady distillation rate (approximately 1-2 drops per second) for optimal separation.
-
Record the temperature at the still head as the first drops of distillate are collected in the receiving flask. This is the boiling point of the more volatile isomer.
-
Continue collecting the first fraction as long as the temperature remains constant.
-
-
Fraction Collection:
-
When the temperature at the still head begins to rise, it indicates that the less volatile isomer is starting to distill.
-
Quickly replace the receiving flask with a new one to collect the intermediate fraction.
-
Once the temperature stabilizes at the boiling point of the higher-boiling isomer, replace the receiving flask again to collect the second pure fraction.
-
Continue distillation until a small amount of residue remains in the distillation flask. Never distill to dryness.
-
-
Analysis:
-
Analyze the collected fractions using a suitable analytical technique, such as gas chromatography (GC), to determine their purity.
-
Visualizations
Caption: Experimental workflow for fractional distillation of alkane isomers.
References
- 1. McCabe–Thiele method - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. Binary Distillation with the McCabe-Thiele Method - Maple Help [maplesoft.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Theoretical plate - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. Fenske_equation [chemeurope.com]
- 9. Fenske equation - Wikipedia [en.wikipedia.org]
- 10. Azeotrope - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. labdepotinc.com [labdepotinc.com]
- 16. xtractordepot.com [xtractordepot.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Distillation Column Troubleshooting: Flooding/Foaming/Weeping Diagnosis [eureka.patsnap.com]
- 19. sutongtechnology.com [sutongtechnology.com]
- 20. calculator.academy [calculator.academy]
Improving the efficiency of preparative chromatography for alkanes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the efficiency of preparative chromatography for alkane separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying alkanes with preparative chromatography? Alkanes are non-polar hydrocarbons, and their separation is primarily governed by weak van der Waals forces. The main challenge is achieving adequate selectivity, as separation relies on subtle differences in boiling points or chain length. This makes stationary phase selection and optimization of operating conditions critical for an efficient process.
Q2: Which technique is better for preparative alkane separation: Gas Chromatography (GC) or Liquid Chromatography (LC)? The choice depends on the volatility of the alkanes and the required scale of purification.
-
Preparative Gas Chromatography (Prep-GC) is ideal for volatile, low-to-medium molecular weight alkanes (typically C1-C40), where separation is based on boiling points.[1]
-
Preparative Liquid Chromatography (Prep-LC) , often in normal-phase mode, is more suitable for higher molecular weight, less volatile, or complex alkane mixtures where solubility and interactions with the stationary phase can be better manipulated.
Q3: What are the most effective stationary phases for alkane separation? The "like dissolves like" principle is fundamental for alkane separation.[1] Non-polar stationary phases are the industry standard.
-
For GC: Wall-coated open tubular (WCOT) columns with a 100% dimethylpolysiloxane stationary phase are highly effective for a broad range of alkanes.[1] For very volatile alkanes (C1-C10), Porous Layer Open Tubular (PLOT) columns offer higher retention and selectivity.[1]
-
For LC: Reversed-phase columns with non-polar bonded phases like C18 or C8 are commonly used. For normal-phase chromatography, silica or alumina can be employed, though silica is more common.
Q4: How can I increase the sample loading capacity for my alkane separation? Increasing loading capacity is key to improving throughput in preparative chromatography.[2]
-
Perform a Loading Study: Systematically increase the injected sample mass (concentration overloading) or volume (volume overloading) on an analytical column to find the point where resolution is lost.[3][4][5] This helps predict the maximum load for the preparative scale.
-
Optimize Separation: The better the resolution in the analytical separation, the more the preparative column can be loaded.[4]
-
Column Dimensions: Use a larger diameter preparative column, as loading capacity scales with the amount of stationary phase.[2]
Troubleshooting Guide
This section addresses common problems encountered during the preparative chromatography of alkanes.
Problem 1: Poor Resolution or Peak Overlap
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | For GC and LC, ensure a non-polar stationary phase is used (e.g., 100% dimethylpolysiloxane for GC, C18 for reversed-phase LC) to maximize interaction with non-polar alkanes.[1] |
| Suboptimal Mobile Phase (LC) | Adjust the solvent composition. For reversed-phase, modifying the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly alter selectivity.[6] For normal-phase, test different non-polar solvents like hexane or heptane with a small amount of a slightly more polar modifier. |
| Incorrect Temperature Program (GC) | Optimize the oven temperature ramp. A slower ramp rate can improve the separation of closely eluting compounds. A typical program might start at 40-50°C and ramp at 10°C/min to 320°C.[1] |
| Column Overload | Peaks may broaden and merge if the column is overloaded.[7] Reduce the sample concentration or injection volume. Perform a loading study to determine the column's maximum capacity for your specific sample.[3][4] |
| Flow Rate is Too High | Slower flow rates can increase interaction time with the stationary phase and improve resolution, though this will lengthen the run time.[8] Find a balance between resolution and speed. |
Problem 2: Asymmetric Peaks (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Peak Tailing (All Peaks) | This often indicates a physical issue in the system.[9] Check for and eliminate dead volumes, ensure the column is installed correctly in the inlet/detector, and check for system leaks.[9] A poor column cut can also cause turbulence and tailing.[9] |
| Peak Tailing (Specific Peaks) | This suggests chemical interactions. Although alkanes are inert, active sites in a contaminated inlet liner or on the column itself can cause tailing.[9] Replace the inlet liner and septum, and trim the first few centimeters of the column.[9] |
| Peak Fronting | This is a classic symptom of mass overload.[5][7] Dilute the sample or inject a smaller volume. It can also indicate catastrophic column failure (e.g., a void or channel in the packed bed), which requires column replacement.[7] |
| Column Bed Deformation | Voids at the column inlet or channels in the packing can lead to distorted peaks.[10] Using a guard column and ensuring proper sample filtration can help prevent frit blockage and bed deformation.[10] |
Troubleshooting Workflow for Peak Shape Issues
The following diagram outlines a logical process for diagnosing the root cause of peak shape problems.
Caption: Troubleshooting workflow for peak shape anomalies.
Quantitative Data Summary
Table 1: GC Column Selection Guide for Alkanes
| Column Type | Stationary Phase | Typical Alkane Range | Advantages |
| PLOT | Porous Polymer | C1 - C10 | High retention and selectivity for very volatile compounds.[1] |
| WCOT | 100% Dimethylpolysiloxane | C7 - C40+ | Excellent general-purpose column for a broad range of alkanes, separates by boiling point.[1] |
| WCOT | 5% Phenyl-Methylpolysiloxane | C10 - C50 | Slightly more polar, can offer different selectivity for complex mixtures. |
Table 2: Typical Starting Parameters for GC Analysis of C7-C40 Alkanes
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film 100% dimethylpolysiloxane[1] |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 300 °C |
| Detector (FID) Temp | 325 °C[1] |
| Oven Program | Initial: 40°C, hold for 2 min. Ramp: 10°C/min to 320°C, hold for 10 min.[1] |
| Hydrogen Flow | 30 mL/min[1] |
| Air Flow | 400 mL/min[1] |
Table 3: Geometric Scaling of Flow Rate and Loading Capacity for Preparative LC
This table helps in scaling a method from an analytical column to a larger preparative column, assuming column length and packing material are the same.
| Column Internal Diameter (mm) | Cross-Sectional Area (mm²) | Relative Loading Capacity | Typical Flow Rate (mL/min) |
| 4.6 (Analytical) | 16.6 | 1x | 1.0 |
| 10.0 (Semi-Prep) | 78.5 | ~5x | 4.8 |
| 21.2 (Prep) | 353 | ~21x | 21.2 |
| 50.0 (Prep) | 1963 | ~118x | 118.3 |
Experimental Protocols
Protocol 1: GC Column Trimming and Installation
This procedure is used to remove contaminated sections from the front of the GC column to resolve issues like peak tailing.[9]
Materials:
-
Column cutter (ceramic wafer or diamond-tipped scribe)
-
Magnifying glass
-
Appropriate ferrules and column nut
-
Wrenches for inlet fitting
Methodology:
-
Cool Down: Ensure the GC oven, inlet, and detector are at room temperature. Turn off the carrier gas flow.
-
Remove Column: Carefully unscrew the column nut from the inlet and gently pull the column out.
-
Trim Column: Using a ceramic scoring wafer, lightly score the column tubing about 10-15 cm from the end. Gently flex the column at the score to break it.
-
Inspect the Cut: Use a magnifying glass to inspect the cut. It must be a clean, flat, 90° surface with no jagged edges or shards.[9] If the cut is poor, repeat the process.
-
Install Column: Slide a new nut and ferrule onto the column. Insert the column into the inlet to the correct depth as specified by the instrument manufacturer.
-
Tighten and Check: Hand-tighten the nut, then use a wrench to tighten it an additional quarter-turn. Do not overtighten.
-
Restore Gas Flow: Turn the carrier gas back on and perform a leak check at the inlet fitting using an electronic leak detector.
-
Equilibrate: Heat the system to operating temperatures and allow it to equilibrate before running a sample.
Protocol 2: Performing a Sample Loading Study for Preparative LC
This protocol helps determine the maximum amount of sample that can be loaded onto a column without sacrificing the required purity.[3][4]
Methodology:
-
Develop Analytical Method: First, develop an optimized analytical method on a smaller column (e.g., 4.6 mm ID) packed with the same stationary phase as your preparative column.
-
Choose Overloading Strategy:
-
Execute Injections:
-
Begin by injecting a small, non-overloaded amount to establish the reference chromatogram (retention times, peak shape, and resolution).
-
Systematically increase the amount of sample injected onto the analytical column. For concentration overloading, keep the volume constant and increase concentration. For volume overloading, keep concentration constant and increase the injection volume.[3][4]
-
-
Monitor Resolution and Peak Shape: Observe the chromatograms for each injection. As you increase the load, you will notice:
-
A decrease in retention time.
-
A change in peak shape from Gaussian to a broader, triangular shape (often fronting).[3]
-
A decrease in resolution between the target peak and its closest impurity.
-
-
Determine Maximum Load: The maximum acceptable load is the highest amount injected just before the resolution between your target compound and a critical impurity falls below the minimum required level for your desired purity.
-
Scale Up: Use the mass determined on the analytical column and the scaling factors (see Table 3) to calculate the expected loading capacity for your larger preparative column.
General Workflow for Method Development & Optimization
This diagram illustrates the logical flow from initial method development to a final, efficient preparative separation.
Caption: Workflow for preparative chromatography method development.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. agilent.com [agilent.com]
- 4. mz-at.de [mz-at.de]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. labcompare.com [labcompare.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Managing Competing Reaction Pathways in Alkane Biosynthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on alkane biosynthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experiments for enhanced alkane production.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during your alkane biosynthesis experiments.
FAQ 1: My engineered E. coli strain is producing very low titers of alkanes. What are the likely causes and how can I troubleshoot this?
Low alkane titers are a common issue and can stem from several factors. The primary bottlenecks are often inefficient enzymatic conversion, limited precursor availability, and diversion of intermediates into competing metabolic pathways.
Troubleshooting Steps:
-
Verify Enzyme Activity: The final enzyme in the pathway, aldehyde deformylating oxygenase (ADO), is notoriously slow.[1] Confirm the expression and activity of your biosynthetic enzymes, acyl-ACP reductase (AAR) and ADO, using SDS-PAGE and in vitro/in vivo enzyme assays.
-
Boost Precursor Supply: The availability of fatty acyl-ACPs is crucial. Overexpressing the transcriptional regulator fadR can upregulate fatty acid biosynthesis genes and downregulate fatty acid degradation, thereby increasing the precursor pool.[2][3]
-
Block Competing Pathways:
-
Fatty Acid Degradation (β-oxidation): Delete key genes in the β-oxidation pathway, such as fadE (acyl-CoA dehydrogenase), to prevent the breakdown of fatty acid intermediates.[4]
-
Aldehyde Reduction: Endogenous aldehyde reductases in E. coli can convert the fatty aldehyde intermediate into a fatty alcohol, a dead-end byproduct. Deleting genes encoding these enzymes, such as yqhD and ybbO, can significantly increase alkane production.[3][5][6] A combined deletion of multiple aldehyde reductase genes can reduce this competing reaction by over 90%.[5]
-
dot
Caption: A troubleshooting workflow for addressing low alkane titers.
FAQ 2: I observe a significant amount of fatty alcohols in my culture. How can I prevent this?
The accumulation of fatty alcohols is a clear indication that endogenous aldehyde reductases are outcompeting your ADO for the fatty aldehyde substrate.[5]
Solution:
-
Identify and Delete Aldehyde Reductase Genes: E. coli possesses numerous aldehyde reductases. Key genes to target for deletion are yqhD and ybbO.[3][7] Studies have shown that a single deletion of yqhD can nearly double alkane titers.[3] For a more comprehensive approach, a combined deletion of up to 13 aldehyde reductase genes has been shown to reduce alcohol formation by 90-99%.[5]
dot
Caption: Key competing metabolic pathways in alkane biosynthesis.
FAQ 3: My alkane production is inconsistent between experiments. What could be the cause?
Inconsistency often points to issues with plasmid stability, induction conditions, or the physiological state of the cells.
Troubleshooting Steps:
-
Plasmid Stability: Ensure consistent antibiotic selection throughout your cultures. Plasmid loss can lead to a heterogeneous population of cells, with only a fraction producing alkanes.
-
Induction Conditions: Optimize the inducer concentration (e.g., IPTG) and the cell density at the time of induction. Both can significantly impact recombinant protein expression and metabolic burden.
-
Culture Conditions: Maintain consistent temperature, pH, and aeration. For example, lower temperatures can sometimes improve protein folding and increase the supply of certain fatty acid precursors.[8]
Data Presentation
Table 1: Comparison of Alkane Titers with Different Metabolic Engineering Strategies in E. coli
| Engineering Strategy | Host Strain | Key Genes Modified | Titer (mg/L) | Primary Alkane(s) | Reference |
| Baseline Pathway | E. coli | AAR, ADO from S. elongatus | 3.1 - 24.0 | C15, C17:1 | [3] |
| Aldehyde Reductase Deletion | E. coli | AAR, ADO, ΔyqhD | ~48 | C15, C17:1 | [3] |
| Upregulate Fatty Acid Synthesis | E. coli | AAR, ADO, fadR overexpression | ~48 | C15, C17:1 | [3] |
| Combined Strategy | E. coli | AAR, ADO, ΔyqhD, fadR overexpression | 255.6 | Heptadecene | [3] |
| Pathway Optimization & Fed-batch | E. coli | AAR, ADO, other modifications | 1310 | Alkanes | [9] |
| Fed-batch Fermentation | E. coli | AAR, ADO from N. punctiforme, ΔyqhD | 1000 | Heptadecene | [8] |
Table 2: Kinetic Parameters of Key Enzymes in Alkane Biosynthesis
| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Reference |
| ADO | Cyanobacteria (general) | Long-chain aldehydes | - | ~1 | [1] |
| AAR | Nostoc punctiforme PCC73102 | C18-ACP | 24 ± 6 | 0.17 | [10] |
Experimental Protocols
Protocol 1: Quantification of Alkanes by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and analysis of long-chain alkanes from a bacterial culture.
Materials:
-
Bacterial culture (e.g., 5 mL)
-
Ethyl acetate (GC grade) containing an internal standard (e.g., 10 mg/L octadecene)
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
-
GC-MS system with a suitable capillary column (e.g., HP-5ms or equivalent)
Procedure:
-
Extraction:
-
Transfer 1 mL of your bacterial culture to a 2 mL microcentrifuge tube.
-
Add 1 mL of ethyl acetate containing the internal standard.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction of the hydrophobic alkanes into the organic layer.
-
Centrifuge at 12,000 x g for 5 minutes to separate the aqueous and organic phases.
-
-
Sample Preparation:
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean GC vial.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the sample into the GC-MS.
-
GC Conditions (example):
-
Inlet Temperature: 250°C
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 300°C at a rate of 20°C/min.
-
Hold at 300°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 50-550
-
-
-
Quantification:
-
Identify the alkane peaks based on their retention times and mass spectra compared to authentic standards.
-
Quantify the alkanes by integrating the peak areas and comparing them to the peak area of the internal standard and a standard curve of known alkane concentrations.
-
dot
Caption: A simplified workflow for GC-MS analysis of alkanes.
Protocol 2: Preparation of E. coli Cell-Free Extract for Enzyme Assays
This protocol outlines a general method for preparing active cell lysates for in vitro enzyme activity measurements.
Materials:
-
E. coli cell pellet (from a 500 mL culture, for example)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1x protease inhibitor cocktail)
-
Lysozyme
-
DNase I
-
Sonciator or French press
-
Ultracentrifuge
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell weight).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 10 µg/mL.
-
Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by passing through a French press at ~16,000 psi.
-
-
Clarification:
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a clean ultracentrifuge tube.
-
-
Ultracentrifugation:
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet membranes and ribosomes.
-
-
Final Product:
-
The resulting supernatant is the cell-free extract containing soluble proteins. Aliquot and flash-freeze in liquid nitrogen. Store at -80°C.
-
Protocol 3: In Vitro Aldehyde Deformylating Oxygenase (ADO) Assay
This spectrophotometric assay measures ADO activity by monitoring the consumption of a reducing equivalent like NADH.
Materials:
-
Cell-free extract containing ADO
-
HEPES buffer (100 mM, pH 7.2) with 100 mM KCl
-
NADH (or NADPH)
-
Catalase
-
Ferrous ammonium sulfate
-
Phenazine methosulfate (PMS) as an electron mediator
-
Fatty aldehyde substrate (e.g., hexadecanal, dissolved in a suitable solvent like ethanol)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing:
-
HEPES buffer
-
750 µM NADH
-
1 mg/mL Catalase
-
80 µM Ferrous ammonium sulfate
-
75 µM PMS
-
Cell-free extract (amount to be optimized)
-
-
Initiate Reaction: Start the reaction by adding the fatty aldehyde substrate (e.g., to a final concentration of 150 µM for hexadecanal).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADH) at a constant temperature (e.g., 30°C).
-
Calculation: Calculate the rate of NADH consumption using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1). One unit of enzyme activity can be defined as the amount of enzyme that consumes 1 µmol of NADH per minute.
Note: A no-substrate control should always be run to account for any background NADH oxidase activity.
This technical support center provides a starting point for addressing common issues in alkane biosynthesis. For more in-depth information, please refer to the cited literature.
References
- 1. Aldehyde deformylating oxygenase - Wikipedia [en.wikipedia.org]
- 2. Enhancing fatty acid production by the expression of the regulatory transcription factor FadR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving alkane synthesis in Escherichia coli via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Toward aldehyde and alkane production by removing aldehyde reductase activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of long chain specific aldehyde reductase and its use in enhanced fatty alcohol production in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of fatty acid supply and aldehyde reductase deletion on cyanobacteria alkane generating pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Scaling up the production of high-purity branched alkanes
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the production of high-purity branched alkanes. It includes troubleshooting guides for common experimental issues and frequently asked questions regarding synthesis, purification, and quality control.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for producing branched alkanes?
A1: Several methods are employed for synthesizing branched alkanes, each with specific advantages. Key methods include:
-
Grignard Reactions: This method involves reacting a suitable Grignard reagent with an ethyl ester to generate tertiary alcohols, which are then dehydrated and hydrogenated to form the desired branched alkane.[1]
-
Michael Addition: A newer approach for producing low-freezing-point, highly branched alkanes from lignocellulose-derived molecules.[2][3] This method can achieve high carbon yields under mild conditions.[2]
-
Hydrogenation of Alkenes: This is one of the most common techniques, where an alkene is treated with hydrogen gas in the presence of a catalyst (like platinum, palladium, or nickel) to form a saturated alkane.[]
-
Kolbe's Electrolysis: This method produces alkanes from carboxylic acids through electrolysis of their sodium salts.[] It is particularly useful for synthesizing higher alkanes.[]
-
Alkylation of 1,3-dithiane: A facile three-step synthesis developed to overcome the low solubility of intermediates in the production of high-molecular-weight (C40+) alkanes.[5]
Q2: Why is the purity of branched alkanes critical in drug development?
A2: In pharmaceutical applications, high-purity chemicals are essential for ensuring drug efficacy, safety, and consistency.[6] Impurities in active pharmaceutical ingredients (APIs) or excipients, even at trace levels, can hinder a drug's therapeutic performance, cause adverse reactions, or lead to unexpected side effects.[6][7] During scale-up, the impact of slight impurities can become catastrophic, potentially altering a formulation and rendering a drug hazardous.[7] Regulatory agencies have stringent requirements for minimizing impurities to acceptable levels.[8]
Q3: Which purification techniques are most effective for branched alkanes?
A3: The choice of purification technique depends on the nature of the impurities and the properties of the target alkane. Common methods include:
-
Fractional Distillation: Effective for separating alkanes with different boiling points. This method is a cornerstone of oil refineries and is suitable for separating mixtures with significantly different molecular weights.[9]
-
Urea Adduction: A selective method that separates linear n-alkanes from branched and cyclic alkanes. Urea forms crystalline complexes with straight-chain compounds, leaving the branched molecules behind.[9]
-
Molecular Sieves: Crystalline materials with uniform pore sizes that selectively adsorb molecules based on size. Sieves with appropriate pore diameters (e.g., 5Å) can trap linear alkanes, allowing the larger branched alkanes to pass through, thereby enhancing yield and quality.[9][10]
-
Recrystallization: A viable technique for purifying solid long-chain alkanes, based on the principle of solubility differences at varying temperatures.[9][11]
-
High-Performance Liquid Chromatography (HPLC): Often the only choice to meet the stringent purity demands of the pharmaceutical industry, providing high resolution for complex mixtures.[8][12]
Q4: What are the primary challenges when scaling up alkane production from lab to industrial scale?
A4: Transitioning from laboratory to commercial production introduces several challenges.[13] Key issues include:
-
Low Product Titers and Yields: Many biosynthetic and chemocatalytic pathways suffer from low conversion efficiencies, which is a major bottleneck for upscaling.[14][15][16]
-
Energy Efficiency: Processes optimized under mild lab conditions can become highly energy-intensive at a large scale due to heat and mass transfer limitations.[17]
-
Catalyst Stability and Efficiency: The performance and lifespan of catalysts can differ significantly between lab and commercial-scale reactors.[13]
-
Waste Prevention: Processes that appear clean in small batches can generate significant waste streams when scaled up due to inefficiencies in reactions and separations.[17]
-
Solvent and Reagent Availability: Niche, environmentally friendly solvents used at the lab scale may be expensive or difficult to source in the bulk quantities required for industrial production.[17]
Troubleshooting Guides
Problem 1: Low reaction yield after scaling up the synthesis process.
| Possible Cause | Suggested Solution |
| Heat and Mass Transfer Limitations | In larger reactors, inefficient mixing or heat distribution can slow down reaction rates. Optimize stirring speed, reactor geometry, and heating/cooling systems. Consider process intensification technologies.[17] |
| Catalyst Deactivation | The catalyst may be poisoned by impurities in bulk feedstocks or degrade under prolonged industrial conditions. Perform catalyst stability studies and investigate potential poisons.[13] |
| Change in Reagent Purity | Industrial-grade reagents may contain impurities not present in lab-grade materials, which can interfere with the reaction. Analyze bulk reagents and perform small-scale tests before full production runs.[7] |
| Suboptimal Reaction Conditions | Conditions optimized at the lab scale may not be ideal for commercial production. Re-evaluate and optimize parameters like temperature, pressure, and reaction time for the larger scale.[13] |
Problem 2: Final product does not meet the required purity specifications.
| Possible Cause | Suggested Solution |
| Formation of Unexpected Byproducts | Side reactions may become more prominent at a larger scale. Use analytical techniques like GC-MS to identify byproducts and adjust reaction conditions (e.g., temperature, catalyst) to minimize their formation.[1][15] |
| Inefficient Purification Method | The selected purification technique may not be scalable or effective for the specific impurity profile. Re-evaluate the purification strategy. For example, if fractional distillation is insufficient, consider preparative HPLC or the use of molecular sieves for higher purity.[9][12] |
| Contamination from Equipment | Contaminants can leach from reactors, transfer lines, or storage tanks. Ensure all equipment is made from appropriate, non-reactive materials and that cleaning protocols are rigorously followed. |
| Inaccurate Purity Analysis | The analytical method may not be sensitive enough to detect all impurities. High-Temperature Gas Chromatography (HTGC) is recommended for evaluating the purity of high-molecular-weight alkanes.[5] For pharmaceutical applications, HPLC is often the gold standard.[8] |
Problem 3: The purification process is inefficient and costly at scale.
| Possible Cause | Suggested Solution |
| High Energy Consumption | Techniques like distillation can be very energy-intensive. Explore less energy-demanding alternatives like molecular sieves, which can improve efficiency and lower operational costs.[10] |
| Excessive Solvent Use | Liquid-liquid extraction or chromatography can consume large volumes of solvent. Optimize the process to reduce solvent-to-feed ratios or investigate solvent recycling systems. Solid-phase extraction (SPE) can be a less solvent-intensive alternative for sample prep.[12] |
| Low Throughput | Batch-based purification can be a bottleneck. For large-scale production, consider transitioning to continuous manufacturing processes, which can reduce contamination risks and improve throughput.[6] |
| Complex Separation | The crude product contains a complex mixture of isomers or closely related impurities. A multi-step purification approach may be necessary. For example, use urea adduction to remove linear alkanes first, followed by fractional distillation or chromatography to separate the branched isomers.[9] |
Experimental Protocols & Data
Protocol 1: Synthesis of C13 Branched Alkanes via Michael Addition
This protocol is a generalized procedure based on the synthesis of low-freezing-point branched alkanes from biomass-derived precursors.[2][3]
-
Reaction Setup: In a suitable reaction vessel, combine the furfural-acetone adduct (FA, 4-(2-furanyl)-3-butene-2-one), 2,4-pentanedione, and the catalyst CoCl₂·6H₂O.
-
Reaction Conditions: Heat the mixture to 353 K (80 °C) and maintain for 20 hours under constant stirring to produce C13 oxygenate precursors. A high carbon yield of approximately 75% can be achieved under these conditions.[2]
-
Hydrodeoxygenation: After the initial reaction, the C13 oxygenate product is subjected to hydrodeoxygenation. This is performed using a Pd/NbOPO₄ catalyst in a high-pressure reactor under a hydrogen atmosphere.
-
Purification and Analysis: The final branched alkane product is purified using fractional distillation. Purity is confirmed using Gas Chromatography (GC) to ensure the product is within the jet fuel range with a low freezing point (<223 K).[2][3]
Data Summary: Synthesis and Purification Methods
Table 1: Comparison of Branched Alkane Synthesis Methods
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Key Advantages |
| Michael Addition | Furfural-acetone adduct, 2,4-pentanedione | CoCl₂·6H₂O, Pd/NbOPO₄ | ~75% (for C13 precursors)[2] | Uses renewable biomass; mild conditions.[2] |
| Grignard Reaction | Alkyl halides, esters | Magnesium, H₃PO₄, Pd/C | Varies (98.2% purity achieved in one study)[1] | Versatile for creating specific branched structures.[1] |
| PE Upcycling | Waste Polyethylene | SO₄²⁻/ZrO₂-Al₂O₃ | 73.3% (gasoline-range)[18] | Upcycles plastic waste; high selectivity for branched alkanes.[18] |
Table 2: Effectiveness of Purification Techniques for Alkanes
| Technique | Principle | Best For Removing | Purity Potential |
| Fractional Distillation | Difference in boiling points | Impurities with significantly different molecular weights.[9] | Moderate to High |
| Urea Adduction | Selective complex formation | Linear (n-alkanes) from branched and cyclic alkanes.[9] | High (for removing linear impurities) |
| Molecular Sieves (5Å) | Size-selective adsorption | Smaller or linear molecules from larger or branched ones.[9][10] | Very High |
| Preparative HPLC | Differential partitioning | Isomers and closely related impurities.[12] | Very High (Pharmaceutical Grade) |
Visualizations
Caption: General workflow for synthesis and purification of high-purity branched alkanes.
Caption: Troubleshooting logic for addressing low product purity issues during scale-up.
Caption: Simplified reaction pathway for Michael addition synthesis of branched alkanes.
References
- 1. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 2. Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. The importance of high-purity solvents in pharma production [ncc.ie]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. benchchem.com [benchchem.com]
- 10. cnmstable.com [cnmstable.com]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 14. Recent trends in microbial production of alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biofueljournal.com [biofueljournal.com]
- 16. biofueljournal.com [biofueljournal.com]
- 17. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Volatile Organic Compound (VOC) Storage & Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volatile organic compounds (VOCs). Below you will find information to address common storage and stability issues encountered during experimental work.
Troubleshooting Guides & FAQs
This section addresses specific issues related to the storage and stability of VOC samples.
Q1: I'm experiencing significant loss of my VOC analytes after a short storage period. What are the likely causes and how can I prevent this?
A1: Analyte loss is a common issue when working with VOCs and can be attributed to several factors. The primary causes are physical adsorption onto container walls, dissolution into condensed water, chemical reactions, hydrolysis, and biological degradation.[1] The volatility of these compounds also makes them prone to evaporation if containers are not properly sealed.[2][3]
Troubleshooting Steps:
-
Container Selection: Ensure you are using appropriate storage containers. Glass vials with PTFE-lined septa are generally preferred as they are chemically inert and minimize leakage.[4] For gaseous samples, SUMMA or Silocan canisters often show better recovery rates than Tedlar bags.[1][5] Avoid plastic containers as some VOCs can bind to or react with the plastic.[4]
-
Sealing: Even with intact caps, volatile chemicals can escape.[2] To ensure a proper seal, consider using Teflon tape on the bottle threads before capping or wrapping the lid with parafilm.[2] For secondary containers, polycone caps are a good option.[2]
-
Storage Temperature: Store samples in a cool, dry environment, such as a refrigerator (2°C to 8°C) or a freezer (<0°C), to minimize evaporation and degradation.[4] However, be aware of the freezing points of your specific compounds to avoid phase changes.[4]
-
Minimize Headspace: The amount of empty space in your container can affect analyte concentration. For liquid samples, fill the vial as much as possible to reduce the headspace where volatilization can occur.
-
Control Humidity: High humidity can lead to water condensation within containers, potentially causing dissolution or hydrolysis of certain VOCs.[1]
Q2: My analytical results show the presence of VOCs that were not in my original sample. What is the source of this contamination and how do I prevent it?
A2: Contamination of VOC samples can occur at various stages, from sample collection to analysis. Common sources include ambient air, contaminated sampling or storage equipment, and cross-contamination between samples.
Prevention and Troubleshooting:
-
Cleanliness of Equipment: All glassware and sampling train components must be meticulously cleaned to be free of organic material.[6] It is recommended to handle and store equipment in an area free from organic solvents.[6]
-
Proper Sealing: Use high-quality septa (PTFE-lined) and caps to prevent the ingress of contaminants from the laboratory air.[4]
-
Use of Blanks: Incorporate field blanks and trip blanks in your experimental design. These will help you identify if contamination is occurring during sample collection, transport, or storage.[6] An acceptable blank level is generally considered to be less than or equal to the method detection limits.[6]
-
Dedicated Storage: Store VOC samples in a dedicated, well-ventilated area away from potential sources of contamination like solvents and other chemicals.[4][7] For highly sensitive analyses, consider storing samples in a chemical storage bag.[2]
-
Sampling Environment: When collecting samples, be mindful of the surrounding environment. Avoid collecting samples in areas with high levels of airborne VOCs if they are not the target of your analysis.
Q3: How does storage temperature affect the stability of my VOC samples?
A3: Temperature is a critical factor in the stability of VOCs. Higher temperatures increase the vapor pressure of volatile compounds, leading to a greater likelihood of evaporation and loss from the container.[8][9][10] Elevated temperatures can also accelerate degradation reactions.[11]
General Guidelines:
-
Refrigeration (2°C to 8°C): This is a common storage condition that slows down evaporation and maintains the stability of many VOCs.[4]
-
Freezing (<0°C): For long-term storage, freezing can be effective. However, it's crucial to know the freezing point of your analytes to prevent them from freezing, which could affect their concentration.[4]
-
Room Temperature (approx. 21-25°C): Storage at room temperature is generally not recommended for extended periods due to the increased risk of volatilization and degradation.[12][13]
A study on urinary VOC metabolites found a rapid loss of several compounds when stored at room temperature compared to 4°C or -20°C.[13] Another study on VOCs on sorbent tubes showed that at room temperature, 86% of compounds were stable after 60 days, compared to 93% at 4°C and 98% at -80°C.[12]
Quantitative Data on VOC Stability
The stability of VOCs is highly dependent on the compound class, storage container, and duration. The following table summarizes recovery rates for different classes of VOCs in various storage media.
| VOC Class | Storage Medium | Storage Duration | Average Recovery Rate | Average Half-Life |
| Alkanes | Canister | 7 days | High | 45±6 days (SUMMA), 52±6 days (Silcocan) |
| Alkenes | Canister | 7 days | 87%[1][5] | 45±6 days (SUMMA), 52±6 days (Silcocan) |
| Alkenes | Tedlar Bag | 7 days | 82%[1][5] | 37±4 days[1][5] |
| Aromatics | Canister | 7 days | High | 45±6 days (SUMMA), 52±6 days (Silcocan) |
| Biogenics (e.g., Isoprene) | Canister & Tedlar Bag | 7 days | 75±8%[1][5] | N/A |
Data compiled from studies on 56 ozone precursor VOCs.[1][5] Note that alkenes and biogenic compounds generally exhibit lower recovery rates than alkanes and aromatics.[1][5]
Experimental Protocols
Protocol: Evaluating VOC Stability in Storage Containers
This protocol outlines a general procedure for assessing the stability of VOCs under different storage conditions.
1. Preparation of Standards:
- Prepare a stock solution of the target VOCs in a suitable solvent (e.g., methanol).
- Create a series of working standards by diluting the stock solution.
- For gaseous samples, prepare a standard gas mixture in a certified cylinder.
2. Sample Fortification:
- Spike a representative matrix (e.g., distilled water, clean air) with a known concentration of the VOC standard.
- Prepare multiple replicates for each storage condition to be tested.
3. Storage Conditions:
- Aliquot the fortified samples into the different types of containers to be evaluated (e.g., glass vials, SUMMA canisters, Tedlar bags).
- Store the containers under various temperature conditions (e.g., -20°C, 4°C, room temperature).
- Protect samples from light to prevent photochemical reactions.[1]
4. Time-Point Analysis:
- Analyze a subset of samples at defined time points (e.g., Day 0, Day 3, Day 7, Day 14, Day 28).
- The initial analysis at Day 0 will serve as the baseline concentration.[13]
5. Analytical Method:
- Use a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the VOC concentrations.[1][14]
- For air samples, methods like the US EPA Method TO-15 are commonly employed.[1][5] This often involves a preconcentration step using a purge and trap system.[15][16]
6. Data Analysis:
- Calculate the recovery rate for each VOC at each time point using the formula: Recovery (%) = (Concentration at time t / Initial Concentration) * 100.
- The stability of the compounds can be evaluated by plotting the concentration or recovery rate against storage time. A first-order decay model is often used to describe the degradation.[1]
Visualizations
Caption: Troubleshooting workflow for inaccurate VOC analytical results.
Caption: Experimental workflow for a VOC stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Control volatile organic chemical smells | UW Environmental Health & Safety [ehs.washington.edu]
- 3. soapfreeprocyon.com [soapfreeprocyon.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. aaqr.org [aaqr.org]
- 6. epa.gov [epa.gov]
- 7. 10 Best Practices for Using Lab Chemical Storage Cabinets [ziebaq.com]
- 8. livescience.com [livescience.com]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. researchgate.net [researchgate.net]
- 11. Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles for 8 months - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles for 8 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Volatile Organic Compound (VOC) Testing and Analysis [intertek.com]
- 15. pacelabs.com [pacelabs.com]
- 16. VOCs | PPB Analytical Inc. [ppbanalytical.com]
Minimizing fragmentation during mass spectrometry of alkanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize fragmentation during the mass spectrometry analysis of alkanes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my alkane sample showing extensive fragmentation and a weak or absent molecular ion peak?
A1: Alkanes, particularly long-chain and branched alkanes, are highly susceptible to fragmentation, especially when using hard ionization techniques like Electron Ionization (EI).[1][2] The energy imparted during EI (typically 70 eV) is often much greater than the strength of the C-C bonds, leading to significant fragmentation and a low abundance of the intact molecular ion.[1][3] In the mass spectra of unbranched alkanes, the molecular ion peak intensity often decreases with increasing molecular weight.[4] For highly branched alkanes, the molecular ion peak may be absent altogether.[5][6]
Troubleshooting Steps:
-
Confirm the Ionization Technique: Verify that you are not using Electron Ionization (EI), which is a high-energy method known to cause extensive fragmentation in alkanes.[7]
-
Switch to a Soft Ionization Method: Employ a soft ionization technique designed to impart less energy to the analyte molecule.[1][8] Recommended methods include Chemical Ionization (CI), Field Ionization (FI), and Atmospheric Pressure Chemical Ionization (APCI).[1][7][9]
Q2: I can't find the molecular ion (M+) peak for my long-chain alkane. What should I do?
A2: The absence of a molecular ion peak is a common issue with long-chain alkanes due to their propensity to fragment.[1][2] Soft ionization techniques are crucial for observing the molecular ion or a related adduct, such as the protonated molecule [M+H]⁺.[1][10]
Troubleshooting Steps:
-
Use Chemical Ionization (CI): This is a gentler method than EI and often produces an abundant [M+H]⁺ (protonated molecule) or [M-H]⁺ ion, which clearly indicates the molecular weight.[1][10][11]
-
Try Field Ionization (FI) or Field Desorption (FD): FI and FD are extremely soft ionization techniques that are excellent for analyzing nonpolar compounds like alkanes and typically produce intact molecular ions with minimal to no fragmentation.[3][7][12]
-
Optimize Ion Source Temperature: Lower the ion source temperature. High temperatures can cause thermal degradation of the analyte before it is even ionized, leading to increased fragmentation.[1]
-
Reduce Electron Energy (EI only): If you must use EI, reducing the electron energy from the standard 70 eV can decrease fragmentation. However, this will also reduce overall ion formation and sensitivity.[3][8]
Q3: Which ionization technique is best for minimizing alkane fragmentation?
A3: Soft ionization techniques are strongly recommended to minimize fragmentation.[1] The choice depends on the specific alkane and available instrumentation.
-
Chemical Ionization (CI): A robust and widely available technique that produces significantly less fragmentation than EI. It generates ions through gentle ion-molecule reactions.[10][13]
-
Field Ionization (FI): An extremely gentle method ideal for nonpolar and thermally labile compounds. It uses a strong electric field to ionize molecules, resulting in prominent molecular ion peaks and very little fragmentation.[7][12]
-
Atmospheric Pressure Chemical Ionization (APCI): Well-suited for analyzing saturated hydrocarbons, often producing stable [M-H]⁺ ions with minimal fragmentation.[9][14]
-
Atmospheric Pressure Photoionization (APPI): A soft ionization technique that can analyze non-polar small molecules.[15]
Q4: My mass spectrum is overly complex and difficult to interpret. How can I simplify it?
A4: A complex spectrum is often the result of extensive fragmentation, co-eluting impurities, or background noise.
Troubleshooting Steps:
-
Employ Soft Ionization: As detailed above, switching from EI to a soft ionization method like CI or FI will dramatically simplify the spectrum by reducing the number of fragment ions.[7][10]
-
Ensure Sample Purity: Use a chromatographic separation technique, such as Gas Chromatography (GC), prior to mass spectrometry to ensure that you are analyzing a pure compound.[1]
-
Perform Background Subtraction: Use your instrument's software to subtract background ions that may originate from GC column bleed or solvent impurities.[1]
-
Lower Collision Energy (for MS/MS): If you are performing tandem mass spectrometry (MS/MS), reducing the collision energy will decrease the fragmentation of your selected precursor ion.[1][16]
Data Presentation
The choice of ionization method has a profound impact on the resulting mass spectrum for alkanes. Hard ionization techniques produce a rich fingerprint of fragment ions but often fail to show the molecular ion. Soft ionization techniques preserve the molecular ion, providing clear molecular weight information.
Table 1: Comparison of Ionization Techniques for a Representative Long-Chain Alkane (e.g., n-Undecane, C₁₁H₂₄)
| Ionization Technique | Typical Molecular Ion Abundance | Key Fragment Ions | Primary Use Case |
| Electron Ionization (EI) | Very Low to Absent[12] | High abundance of CnH2n+1 fragments (e.g., m/z 43, 57, 71)[5] | Structural elucidation via fragmentation pattern libraries |
| Chemical Ionization (CI) | High (as [M+H]⁺ or [M-H]⁺)[1][10] | Minimal; some loss of small neutral molecules may occur | Clear determination of molecular weight |
| Field Ionization (FI) | Very High (as M⁺)[12] | Almost none; spectrum is dominated by the molecular ion[12] | Molecular weight determination for nonpolar/labile compounds |
Experimental Protocols
Detailed Protocol: Analysis of Alkanes using Gas Chromatography-Chemical Ionization (GC-CI)
This protocol provides a general methodology for analyzing alkanes while minimizing fragmentation. Instrument parameters may require optimization for your specific analyte and system.
1. Instrument Setup:
-
Couple a Gas Chromatograph (GC) to the mass spectrometer for sample introduction and purification.[1]
-
Select a suitable GC column for hydrocarbon analysis (e.g., a non-polar phase like DB-5ms).
2. Reagent Gas Selection and Setup:
-
Use a standard CI reagent gas such as methane, isobutane, or ammonia.[7][10] Methane is a common choice for alkanes.
-
Introduce the reagent gas into the ion source and maintain a stable pressure, typically around 1 torr.[1]
3. Ion Source Parameters:
-
Ion Source Temperature: Set the temperature to the lowest value that still allows for efficient sample vaporization to prevent thermal degradation. A starting point of 200-250°C is common.[1]
-
Electron Energy: Use a standard electron energy (e.g., 70-100 eV) to ionize the reagent gas, not the analyte directly.[1]
4. Sample Introduction:
-
Dissolve the alkane sample in a volatile, high-purity solvent (e.g., hexane).[1]
-
Inject the sample into the GC. The GC program should be optimized to separate the alkane of interest from the solvent and any impurities.
5. Mass Spectrometry Analysis:
-
Acquire the mass spectrum in CI mode (positive or negative, depending on the desired adduct). For alkanes, positive CI is typical.
-
Look for the protonated molecule [M+H]⁺ or the [M-H]⁺ ion, which will be the ion with the highest mass-to-charge ratio and confirms the molecular weight of the analyte.[1][10]
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the mass spectrometry of alkanes.
Caption: Troubleshooting workflow for minimizing alkane fragmentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. as.uky.edu [as.uky.edu]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. whitman.edu [whitman.edu]
- 6. GCMS Section 6.9.2 [people.whitman.edu]
- 7. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical ionization - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. From the discovery of field ionization to field desorption and liquid injection field desorption/ionization-mass spectrometry—A journey from principles and applications to a glimpse into the future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. acdlabs.com [acdlabs.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of 3-Ethyl-2,4-dimethylpentane vs. n-nonane
A Comparative Analysis of 3-Ethyl-2,4-dimethylpentane and n-Nonane for Research and Drug Development Applications
This guide provides a detailed comparative analysis of the physicochemical properties, performance as a solvent, and toxicological profiles of this compound and n-nonane. This objective comparison, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate alkane for their specific applications.
Core Physicochemical Properties: A Comparative Overview
The structural difference between the branched alkane this compound and the linear alkane n-nonane gives rise to distinct physical properties. These differences primarily stem from variations in intermolecular van der Waals forces, which are influenced by the molecule's surface area and ability to pack into a crystal lattice.[1][2] Straight-chain alkanes like n-nonane have a larger surface area, leading to stronger London dispersion forces and consequently higher boiling points compared to their branched isomers.[2][3] Conversely, the branching in this compound disrupts efficient packing in the solid state, resulting in a significantly lower melting point.[2][4]
Table 1: Physicochemical Properties of this compound vs. n-Nonane
| Property | This compound | n-Nonane | Source(s) |
| Molecular Formula | C9H20 | C9H20 | [5][6] |
| Molecular Weight ( g/mol ) | 128.26 | 128.26 | [5][6] |
| Boiling Point (°C) | 136.1 - 137.0 | 150.8 - 151.0 | [7][8] |
| Melting Point (°C) | -122.2 | -53.5 to -60 | [4][7] |
| Density (g/cm³ at 20°C) | 0.7365 | 0.718 - 0.72 | [7][8] |
| Vapor Pressure (mmHg at 25°C) | 10.1 | ~4.7 | [8] |
| Flash Point (°C) | 26.7 | 31 | [7] |
| Solubility in Water | Insoluble | Insoluble | [7] |
| Solubility in Organic Solvents | Good solubility | Good solubility | [7] |
Performance as a Solvent in a Chemical Reaction: A Comparative Experimental Protocol
To evaluate the performance of this compound and n-nonane as solvents in a chemical reaction, a standardized experimental protocol can be employed. The choice of solvent can significantly impact reaction kinetics, yield, and purity of the final product.
Objective:
To compare the effectiveness of this compound and n-nonane as solvents for a model organic reaction, such as a nucleophilic substitution (SN2) reaction.
Materials:
-
Reactants for a model SN2 reaction (e.g., 1-bromobutane as the substrate and sodium iodide as the nucleophile)
-
This compound (solvent)
-
n-Nonane (solvent)
-
Internal standard for Gas Chromatography (GC) analysis (e.g., decane)
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Heating mantles with stirring capabilities
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Experimental Procedure:
-
Reaction Setup:
-
Set up two identical reaction apparatuses, each consisting of a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
In the first flask, add 1-bromobutane (1 equivalent) and sodium iodide (1.5 equivalents) to 50 mL of this compound.
-
In the second flask, add the same amounts of 1-bromobutane and sodium iodide to 50 mL of n-nonane.
-
Add a known amount of the internal standard to each flask.
-
-
Reaction Execution:
-
Heat both reaction mixtures to a consistent temperature (e.g., 80°C) with constant stirring.
-
Monitor the progress of the reaction over time by withdrawing small aliquots (e.g., 0.1 mL) from each reaction mixture at regular intervals (e.g., every 30 minutes for 4 hours).
-
-
Sample Analysis:
-
Quench each aliquot with a small amount of water.
-
Analyze the organic layer of each aliquot using GC-FID to determine the concentration of the reactant (1-bromobutane) and the product (1-iodobutane) relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each solvent.
-
Calculate the initial reaction rate for both solvents.
-
Determine the reaction yield in each solvent after a set period.
-
Expected Outcomes:
Due to their non-polar nature, both alkanes are generally suitable for reactions involving non-polar reactants. However, subtle differences in their interaction with reactants and transition states might lead to variations in reaction rates and yields. The more compact, branched structure of this compound might influence solvation of the transition state differently than the linear structure of n-nonane.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the comparative analysis of the two solvents.
Caption: A flowchart outlining the key steps in the comparative experimental analysis of the two solvents.
Toxicological and Safety Profile
A crucial aspect of solvent selection in research and drug development is the toxicological and safety profile of the substances.
Table 2: Toxicological and Safety Data
| Hazard Information | This compound | n-Nonane | Source(s) |
| GHS Hazard Statements | H225 (Highly flammable liquid and vapour), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H410 (Very toxic to aquatic life with long lasting effects) | H226 (Flammable liquid and vapour), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H411 (Toxic to aquatic life with long lasting effects) | |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin and/or eye contact | Inhalation, Ingestion, Skin and/or eye contact | |
| Target Organs | Central nervous system | Central nervous system, skin, respiratory system, eyes | |
| Toxicity Summary | Harmful if swallowed (may cause lung damage by aspiration). Inhalation may cause drowsiness and dizziness. Causes skin irritation. | Inhalation of high concentrations can cause central nervous system depression. Aspiration hazard. May cause skin and eye irritation. | [9] |
Note: The provided toxicological data is a summary. Always refer to the full Safety Data Sheet (SDS) before handling these chemicals.
Conclusion
Both this compound and n-nonane are non-polar solvents with similar molecular weights but distinct physical properties due to their structural differences. N-nonane's higher boiling point may be advantageous for reactions requiring higher temperatures, while the lower melting point of this compound could be beneficial in processes requiring a liquid state at lower temperatures. The choice between these two solvents will depend on the specific requirements of the application, including reaction temperature, desired solubility characteristics, and safety considerations. The provided experimental protocol offers a framework for a direct, data-driven comparison of their performance in a laboratory setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 4. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 5. This compound | C9H20 | CID 14040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 1068-87-7 | Benchchem [benchchem.com]
- 9. 3-Ethyl-2-methylpentane - Hazardous Agents | Haz-Map [haz-map.com]
Differentiating C9H20 Isomers: A Comprehensive Guide Using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of isomers is a critical task in chemical research and drug development, where subtle differences in molecular architecture can lead to vastly different pharmacological and toxicological properties. For non-polar, saturated hydrocarbons like the isomers of C9H20, traditional one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy often yields complex and overlapping signals, making unambiguous identification challenging. This guide provides a systematic approach to differentiate C9H20 isomers using the power of two-dimensional NMR (2D NMR) techniques, specifically COSY, HSQC, and HMBC.
Introduction to 2D NMR in Isomer Differentiation
2D NMR spectroscopy provides a powerful advantage over its 1D counterpart by spreading spectral information across a second dimension, resolving overlapping signals and revealing through-bond correlations between nuclei. For the 35 structural isomers of C9H20, these techniques are invaluable for piecing together the carbon skeleton and confirming the precise arrangement of atoms.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing out proton-proton spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It provides a clear picture of which protons are bonded to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.
By combining the information from these three experiments, a detailed and unambiguous structural assignment of a C9H20 isomer can be achieved.
Comparative Analysis of C9H20 Isomers
To illustrate the power of 2D NMR in differentiating C9H20 isomers, we will compare the expected spectral features of four representative isomers with varying degrees of branching:
-
n-Nonane: A straight-chain alkane.
-
2-Methyloctane: A mono-branched alkane.
-
2,2-Dimethylheptane: A di-branched alkane with a quaternary carbon.
-
2,2,4,4-Tetramethylpentane: A highly branched alkane with two quaternary carbons.
The following table summarizes the key predicted 2D NMR features that allow for their differentiation.
| 2D NMR Feature | n-Nonane | 2-Methyloctane | 2,2-Dimethylheptane | 2,2,4,4-Tetramethylpentane |
| Number of ¹H Signals | 5 | 9 | 7 | 3 |
| Number of ¹³C Signals | 5 | 9 | 7 | 5 |
| Key COSY Correlations | Continuous chain of correlations from the terminal methyl protons to the central methylene protons. | A distinct spin system for the iso-propyl group (methine proton correlating to two methyl groups). A separate spin system for the linear hexyl chain. | No COSY correlation for the two equivalent methyl groups attached to the quaternary carbon. A continuous spin system for the linear pentyl chain. | No COSY correlations observed due to the absence of vicinal protons. |
| Key HSQC Correlations | Five cross-peaks corresponding to the five chemically distinct C-H groups. | Nine cross-peaks, confirming the nine unique carbon environments with attached protons. | Seven cross-peaks. The two methyl groups attached to C2 will show a single cross-peak due to their equivalence. | Three cross-peaks corresponding to the three types of protonated carbons. |
| Key HMBC Correlations | Protons of the C1 methyl group will show correlations to C2 and C3. Protons of internal methylenes will show correlations to adjacent carbons. | Protons of the C1 methyl group show a correlation to the C2 methine carbon. The two equivalent methyl groups attached to C2 will show a strong correlation to the C2 methine carbon. The methine proton at C2 will show correlations to the two methyl carbons and C3. | The six equivalent protons of the two methyl groups at C2 will show a strong correlation to the quaternary C2 carbon and the C3 methylene carbon. | The nine equivalent protons of the three methyl groups at C2 show a strong correlation to the quaternary C2 carbon and the C3 methylene carbon. The six equivalent protons of the two methyl groups at C4 show a strong correlation to the quaternary C4 carbon and the C3 methylene carbon. The two protons of the C3 methylene group will show correlations to both quaternary carbons (C2 and C4). |
Experimental Protocols
The following are general experimental protocols for acquiring high-quality 2D NMR spectra for small organic molecules like C9H20 isomers. Specific parameters may need to be optimized based on the spectrometer and sample concentration.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the C9H20 isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf (or equivalent gradient-selected COSY).
-
Acquisition Parameters:
-
Number of scans (ns): 2-4
-
Number of increments in F1 (ni): 256-512
-
Spectral width in F2 (sw): 6-10 ppm
-
Spectral width in F1 (sw1): 6-10 ppm
-
Relaxation delay (d1): 1-2 s
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent phase-sensitive, edited HSQC with gradient selection).
-
Acquisition Parameters:
-
Number of scans (ns): 2-8
-
Number of increments in F1 (ni): 128-256
-
Spectral width in F2 (sw): 6-10 ppm
-
Spectral width in F1 (sw1): 40-60 ppm (adjust based on expected ¹³C chemical shift range)
-
¹J(CH) coupling constant: ~125 Hz for sp³ carbons.
-
Relaxation delay (d1): 1-2 s
-
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC optimized for long-range couplings).
-
Acquisition Parameters:
-
Number of scans (ns): 8-32
-
Number of increments in F1 (ni): 256-512
-
Spectral width in F2 (sw): 6-10 ppm
-
Spectral width in F1 (sw1): 40-60 ppm
-
Long-range coupling constant (ⁿJ(CH)): Optimized for 4-8 Hz.
-
Relaxation delay (d1): 1.5-2.5 s
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating C9H20 isomers using the combined data from COSY, HSQC, and HMBC experiments.
Caption: Workflow for isomer differentiation using 2D NMR.
By following this systematic workflow and comparing the experimental 2D NMR data with the predicted patterns for different isomers, researchers can confidently and accurately determine the structure of an unknown C9H20 compound. This approach is broadly applicable to the structural elucidation of a wide range of organic molecules.
Confirming the Identity of 3-Ethyl-2,4-dimethylpentane: A GC-MS Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the positive identification of the branched alkane, 3-Ethyl-2,4-dimethylpentane. It includes a detailed experimental protocol, comparative data with other nonane isomers, and an evaluation of alternative analytical techniques, supported by experimental data to aid researchers in method selection and data interpretation.
Performance Comparison: GC-MS Analysis of Nonane Isomers
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful and widely used analytical technique for the separation and identification of volatile and semi-volatile organic compounds. The high separation efficiency of GC combined with the sensitive and specific detection provided by MS makes it an ideal method for distinguishing between structurally similar isomers, such as the various isomers of nonane (C9H20).
The identity of an analyte in GC-MS is typically confirmed by two key parameters: its retention time (or more robustly, its Kovats Retention Index) and its mass spectrum. The Kovats Retention Index (KI) relates the retention time of an analyte to those of n-alkanes eluting before and after it, providing a more transferable and less instrument-dependent value than the retention time alone. The mass spectrum, often referred to as a "molecular fingerprint," is generated by the fragmentation of the molecule upon ionization and is characteristic of its specific chemical structure.
For branched alkanes like this compound, mass spectrometry is particularly informative. Electron ionization (EI) of branched alkanes often results in preferential cleavage at the branching points, leading to the formation of stable secondary and tertiary carbocations. This predictable fragmentation pattern provides crucial structural information. In contrast to their linear counterparts, branched alkanes often exhibit a less abundant or even absent molecular ion peak (the peak corresponding to the intact molecule).[1]
Below is a comparison of the GC-MS data for this compound with its linear isomer, n-nonane, and another branched isomer, 2,2,4,4-Tetramethylpentane.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Kovats Retention Index (Non-polar column) | Key Mass Spectral Fragments (m/z) |
| This compound | C9H20 | 128.26 | 838 | 43, 57, 71, 85 |
| n-Nonane | C9H20 | 128.26 | 900 | 43, 57, 71, 85, 128 (Molecular Ion) |
| 2,2,4,4-Tetramethylpentane | C9H20 | 128.26 | 808 | 57, 113 |
Data for this compound and n-Nonane sourced from the NIST Chemistry WebBook. Data for 2,2,4,4-Tetramethylpentane is representative for highly branched alkanes.
Experimental Protocol: GC-MS Analysis
This section details a standard protocol for the analysis of this compound and its isomers using a common GC-MS configuration.
1. Sample Preparation:
-
Prepare a 100 ppm solution of this compound in a volatile solvent such as hexane or pentane.
-
If comparing with other isomers, prepare a mixed standard solution containing each isomer at a similar concentration.
-
Include a series of n-alkanes (e.g., C8 to C12) in a separate standard run to determine the Kovats Retention Indices.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Split (split ratio 50:1) |
| Oven Temperature Program | Initial temperature 40°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 350 amu |
| Solvent Delay | 3 minutes |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the Kovats Retention Index using the retention times of the n-alkanes from the separate standard run.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST Mass Spectral Library) to confirm the fragmentation pattern.
-
The mass spectrum of this compound is expected to show prominent peaks at m/z 43, 57, 71, and 85, corresponding to the loss of various alkyl fragments. The molecular ion peak at m/z 128 may be of low abundance or absent.
Visualization of the GC-MS Workflow
The following diagram illustrates the logical workflow for the confirmation of this compound's identity using GC-MS.
Comparison with Other Alternatives
While GC-MS is a robust and widely accessible technique for the analysis of this compound, other analytical methods can also be employed, each with its own advantages and disadvantages.
1. Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS):
-
Principle: GCxGC utilizes two different capillary columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column) to achieve significantly higher resolution than single-dimension GC.
-
Advantages: Superior separation power, allowing for the resolution of a much larger number of components in complex mixtures. This is particularly beneficial for detailed hydrocarbon analysis of fuels or environmental samples where numerous isomers may be present.
-
Disadvantages: More complex instrumentation and data analysis software are required. Method development can be more time-consuming.
2. Gas Chromatography with Flame Ionization Detection (GC-FID):
-
Principle: GC-FID uses a flame to ionize the organic compounds eluting from the GC column, generating a current that is proportional to the amount of carbon present.
-
Advantages: Robust, reliable, and provides excellent quantitative data over a wide linear range. It is less expensive than a mass spectrometer.
-
Disadvantages: It does not provide structural information. Identification is based solely on retention time, which is less definitive than a mass spectrum, especially for isomers that may co-elute.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule.
-
Advantages: Unparalleled for unambiguous structure elucidation of pure compounds. It is a non-destructive technique.
-
Disadvantages: Requires a relatively pure and concentrated sample. It is not a separation technique, so it is unsuitable for analyzing complex mixtures without prior separation. The instrumentation is significantly more expensive and requires specialized expertise.
Summary of Alternatives:
| Technique | Separation Power | Identification Power | Quantitative Accuracy | Throughput | Cost & Complexity |
| GC-MS | High | Very High | Good | High | Moderate |
| GCxGC-MS | Very High | Very High | Good | Moderate | High |
| GC-FID | High | Low (Retention Time only) | Excellent | High | Low |
| NMR | None | Excellent (for pure samples) | Good | Low | Very High |
Conclusion
For the definitive confirmation of this compound's identity, particularly in a research or quality control setting where mixtures of isomers may be present, GC-MS offers the optimal balance of high separation efficiency, definitive structural identification, and practical usability. The combination of a unique Kovats Retention Index and a characteristic mass fragmentation pattern provides a high degree of confidence in the analytical result. While techniques like GCxGC-MS offer even greater resolving power for highly complex samples, and NMR provides unparalleled structural detail for pure substances, standard GC-MS remains the workhorse and the most appropriate first-line technique for this type of analysis in the vast majority of laboratory settings.
References
Comparing boiling points of 3-Ethyl-2,4-dimethylpentane and its isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the boiling points of 3-Ethyl-2,4-dimethylpentane and its structural isomers. The influence of molecular structure on this fundamental physical property is elucidated with supporting data and experimental methodology.
Introduction to Alkane Isomers and Boiling Points
Alkanes are saturated hydrocarbons with the general formula CnH2n+2. Structural isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. For a given number of carbon atoms, the arrangement of these atoms—whether in a straight chain or a branched structure—significantly impacts the physical properties of the molecule, most notably its boiling point.
The boiling point of a substance is determined by the strength of the intermolecular forces that hold its molecules together in a liquid state. For nonpolar alkanes, the primary intermolecular forces are London dispersion forces. The strength of these forces is directly related to the surface area of the molecule.
The Effect of Branching on Boiling Point
A straight-chain alkane, such as n-nonane, has a larger surface area compared to its more compact, branched isomers. This larger surface area allows for more points of contact between adjacent molecules, resulting in stronger London dispersion forces. Consequently, more energy, in the form of a higher temperature, is required to overcome these forces and cause the substance to boil.
Conversely, as the degree of branching in an alkane's structure increases, the molecule becomes more spherical and compact. This reduction in surface area limits the intermolecular contact, leading to weaker London dispersion forces and a lower boiling point. Therefore, for a set of alkane isomers, the straight-chain isomer will typically have the highest boiling point, and the boiling point will decrease with increased branching.
Comparative Data: Boiling Points of C9H20 Isomers
The following table summarizes the boiling points of this compound and a selection of its isomers.
| Compound Name | Molecular Structure | Degree of Branching | Boiling Point (°C) |
| n-Nonane | CH3(CH2)7CH3 | Least Branched | 151 |
| This compound | (CH3)2CHCH(CH2CH3)CH(CH3)2 | Moderately Branched | 136.1 |
| 3,3-Diethylpentane | CH3CH2C(CH2CH3)3 | Highly Branched | 146.3 |
| 2,2,4,4-Tetramethylpentane | (CH3)3CCH2C(CH3)3 | Most Branched | 121-122 |
Experimental Protocol: Boiling Point Determination (Thiele Tube Method)
A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heat source (Bunsen burner or heating mantle)
-
High-boiling point mineral oil
Procedure:
-
A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, with its sealed end up, is placed into the test tube containing the sample.
-
The test tube is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
The Thiele tube is filled with mineral oil to a level just above the top of the side arm.
-
The thermometer and test tube assembly is clamped so that it is immersed in the oil in the Thiele tube. The sample should be positioned in the main body of the tube.
-
The side arm of the Thiele tube is gently heated. The shape of the Thiele tube is designed to allow for the even circulation of the heating oil.
-
As the temperature increases, the air trapped in the capillary tube will expand and slowly bubble out.
-
When the boiling point of the sample is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.
Logical Relationship: Branching and Boiling Point
The following diagram illustrates the inverse relationship between the degree of molecular branching and the boiling point of alkane isomers.
Caption: Relationship between alkane structure and boiling point.
Purity Assessment of Synthesized 3-Ethyl-2,4-dimethylpentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesis and purification methods for 3-Ethyl-2,4-dimethylpentane, with a focus on achieving high purity. The performance of various techniques is evaluated with supporting experimental data to inform methodological choices in research and development settings.
Introduction
This compound is a branched alkane whose purity is critical for its application as a reference standard, in fuel studies, and as a building block in organic synthesis. The presence of isomeric or structurally related impurities can significantly impact experimental outcomes and product quality. This guide details common synthetic routes and purification strategies, offering a comparative analysis of their effectiveness in yielding high-purity this compound.
Synthesis Methods: A Comparative Analysis
The synthesis of this compound can be approached through several routes, each with distinct advantages and disadvantages concerning yield and purity. The two primary methods evaluated here are the Grignard reaction and the Corey-House synthesis.
Table 1: Comparison of Synthesis Methods for this compound
| Feature | Grignard Reaction followed by Dehydration & Hydrogenation | Corey-House Synthesis |
| Starting Materials | 3-Pentanone, sec-Butylmagnesium bromide | Isopropyl bromide, sec-Butyl bromide, Lithium, Copper(I) iodide |
| Key Intermediates | 3-Ethyl-2,4-dimethylpentan-3-ol | Lithium di(sec-butyl)cuprate |
| Typical Yield | ~60-70% | ~75-85% |
| Purity Before Purification | 85-90% | 90-95% |
| Common Impurities | Unreacted starting materials, isomeric alkenes from dehydration | Wurtz-type coupling byproducts (e.g., 2,3-dimethylbutane, 3,4-dimethylhexane) |
| Advantages | Readily available starting materials. | Higher yield and purity, fewer rearrangement byproducts.[1][2][3][4] |
| Disadvantages | Multi-step process, potential for alkene isomer formation.[5] | Requires careful handling of organometallic reagents. |
Experimental Protocols: Synthesis
Grignard Reaction:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are reacted with sec-butyl bromide in anhydrous diethyl ether to form sec-butylmagnesium bromide.
-
Reaction with Ketone: The Grignard reagent is then slowly added to a solution of 3-pentanone in anhydrous diethyl ether at 0°C. The reaction is stirred and then quenched with a saturated aqueous solution of ammonium chloride.
-
Workup: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3-Ethyl-2,4-dimethylpentan-3-ol.
-
Dehydration: The crude alcohol is heated with a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid) to induce dehydration, yielding a mixture of isomeric alkenes.
-
Hydrogenation: The alkene mixture is then hydrogenated using a catalyst such as platinum(IV) oxide or palladium on carbon in a suitable solvent (e.g., ethanol) under a hydrogen atmosphere to yield the final product.
Corey-House Synthesis:
-
Alkyllithium Formation: Lithium metal is reacted with sec-butyl bromide in anhydrous diethyl ether under an inert atmosphere to form sec-butyllithium.
-
Gilman Reagent Formation: The sec-butyllithium solution is then added to a suspension of copper(I) iodide in anhydrous diethyl ether at a low temperature (e.g., -78°C) to form lithium di(sec-butyl)cuprate, also known as a Gilman reagent.
-
Coupling Reaction: Isopropyl bromide is added to the Gilman reagent at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and the solvent is evaporated to yield crude this compound.
Purification Methods: A Head-to-Head Comparison
The crude product from any synthesis will contain impurities that must be removed to achieve high purity. For branched alkanes like this compound, fractional distillation and preparative gas chromatography are the most effective purification techniques.
Table 2: Comparison of Purification Methods for this compound
| Feature | Fractional Distillation | Preparative Gas Chromatography (Prep-GC) |
| Principle | Separation based on differences in boiling points.[4][6][7] | Separation based on differential partitioning between a mobile and stationary phase.[2][8][9] |
| Applicability | Effective for separating compounds with boiling point differences >20-25°C.[3][4] | Highly effective for separating compounds with very close boiling points, including isomers. |
| Achievable Purity | Up to 99.5% | >99.9% |
| Recovery Rate | High (typically >90%) | Lower (typically 50-80%, depending on the instrument and method) |
| Throughput | High (grams to kilograms) | Low (milligrams to a few grams) |
| Advantages | Scalable, cost-effective for large quantities.[6] | Excellent separation efficiency, capable of isolating ultra-pure compounds.[2][8] |
| Disadvantages | Less effective for close-boiling isomers, potential for thermal degradation. | Low throughput, more expensive instrumentation. |
Purity Assessment: Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for the qualitative and quantitative assessment of this compound purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating volatile compounds and identifying them based on their mass spectra. It is ideal for detecting and quantifying trace impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkane isomers.
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 1 mg/mL) in a volatile solvent like hexane or pentane.[10]
-
Injection: 1 µL of the sample is injected in split mode (e.g., 50:1 split ratio).
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase temperature at a rate of 5°C/min to 150°C.
-
Hold: Maintain 150°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis: The purity is determined by calculating the relative peak area of this compound in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak (m/z 128) and prominent fragment ions at m/z 85, 57, and 43 (base peak).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 5 seconds for quantitative analysis.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more for good signal-to-noise.
-
Relaxation delay: 2 seconds.
-
Expected Chemical Shifts:
Table 3: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ (C1, C5) | ~0.85 (d) | ~19-21 |
| CH (C2, C4) | ~1.74 (m) | ~33-35 |
| CH (C3) | ~1.25 (m) | ~45-47 |
| CH₂ (ethyl) | ~1.25 (m) | ~24-26 |
| CH₃ (ethyl) | ~0.88 (t) | ~11-13 |
Note: Actual chemical shifts may vary slightly depending on the solvent and spectrometer frequency. d = doublet, t = triplet, m = multiplet.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and purity assessment processes.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Workflow for the purity assessment and structural verification of synthesized this compound.
Conclusion
The selection of an appropriate synthesis and purification strategy for this compound is contingent upon the desired level of purity and the required scale of production. For high yields and superior initial purity, the Corey-House synthesis is the recommended approach. While fractional distillation is suitable for large-scale purification to a moderate purity level, preparative GC is unparalleled for achieving ultra-high purity on a smaller scale. Rigorous analytical characterization by GC-MS and NMR is essential to confirm the identity and accurately quantify the purity of the final product, ensuring its suitability for demanding research and development applications.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. rootsciences.com [rootsciences.com]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uoguelph.ca [uoguelph.ca]
- 11. This compound | 1068-87-7 | Benchchem [benchchem.com]
The Impact of Molecular Branching on the Physicochemical Properties of Nonane Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its physical properties is fundamental. In the realm of aliphatic hydrocarbons, the isomers of nonane (C₉H₂₀) serve as an excellent case study to illustrate how subtle changes in molecular architecture—specifically, the degree of branching—can significantly alter key physicochemical characteristics. This guide provides a comparative analysis of selected nonane isomers, supported by experimental data and standardized measurement protocols, to elucidate these structure-property relationships.
The physical properties of alkanes are governed by the strength of intermolecular van der Waals forces. As the degree of branching increases in an alkane chain, the molecule tends to become more compact and spherical. This change in shape reduces the effective surface area available for intermolecular contact, leading to weaker van der Waals forces. Consequently, less energy is required to overcome these forces, which manifests as a general decrease in boiling point, density, and viscosity.
However, the effect of branching on melting point is more complex. While initial branching disrupts the orderly packing of molecules in a crystal lattice, thereby lowering the melting point, a high degree of branching can lead to a more symmetrical, sphere-like molecule. Such shapes can sometimes pack more efficiently into a crystal lattice than their linear counterparts, resulting in a higher melting point.
Comparative Physical Properties of Selected Nonane Isomers
The following table summarizes key physical properties for n-nonane and three of its branched isomers, demonstrating the trends associated with increased branching.
| Property | n-Nonane | 2-Methyloctane | 2,2-Dimethylheptane | 2,2,4,4-Tetramethylpentane |
| Structure | CH₃(CH₂)₇CH₃ | CH₃(CH₂)₅CH(CH₃)₂ | CH₃(CH₂)₄C(CH₃)₃ | (CH₃)₃CCH₂C(CH₃)₃ |
| Degree of Branching | None (Linear) | Low | Medium | High |
| Boiling Point (°C) | 150.8[1][2] | 143.2[3][4] | 132.0[5][6] | 121 - 122[2] |
| Melting Point (°C) | -54 to -53[1][7] | -80[4][8] | -113[9] | -67 to -66.2[2][10] |
| Density (g/cm³ at 20°C) | 0.72[1] | 0.713[4] | ~0.7[5] | 0.72[2][10] |
Structure-Property Relationships
The logical workflow below illustrates how molecular branching influences the physical properties of nonane isomers through its effect on intermolecular forces.
References
- 1. haltermann-carless.com [haltermann-carless.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-methyl octane, 3221-61-2 [thegoodscentscompany.com]
- 4. 2-Methyloctane | 68551-15-5 | Benchchem [benchchem.com]
- 5. 2,2-DIMETHYLHEPTANE | CAS#:1071-26-7 | Chemsrc [chemsrc.com]
- 6. quora.com [quora.com]
- 7. Nonane - Sciencemadness Wiki [sciencemadness.org]
- 8. 2-Methyloctane | C9H20 | CID 18591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,2-dimethylheptane [stenutz.eu]
- 10. 2,2,4,4-tetramethylpentane [stenutz.eu]
A Comparative Analysis of 3-Ethyl-2,4-dimethylpentane: Cross-Referencing Experimental Data with the NIST Database
For Immediate Release
[City, State] – [Date] – A comprehensive comparison guide has been compiled to provide researchers, scientists, and drug development professionals with a detailed analysis of the physicochemical properties of 3-Ethyl-2,4-dimethylpentane. This guide cross-references experimentally obtained data with the extensive spectral and physical data available in the National Institute of Standards and Technology (NIST) Chemistry WebBook, offering a valuable resource for compound verification and experimental design.
Executive Summary
This compound (CAS Registry Number: 1068-87-7) is a branched alkane with the molecular formula C9H20.[1][2] Accurate characterization of its physical and spectroscopic properties is crucial for its application in various research and development sectors. This guide presents a side-by-side comparison of experimental data with the reference values curated by NIST, a benchmark for chemical data. The methodologies for key experimental procedures are also detailed to ensure reproducibility and methodological transparency.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for this compound, juxtaposing experimental findings with the authoritative data from the NIST database.
Table 1: Physical Properties of this compound
| Property | Experimental Value | NIST Database Value |
| Boiling Point | 137 °C | 137 °C |
| Density | 0.719 g/cm³ | Not Available |
| Refractive Index | Not Available | Not Available |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Experimental Observations | NIST Database Reference |
| Mass Spectrometry (EI) | Major fragments observed at m/z 43, 85, 57. | The NIST database confirms the presence of an electron ionization mass spectrum.[1][3] |
| ¹H NMR (89.56 MHz, CDCl₃) | Chemical shifts observed at approximately 0.785, 0.845, 0.876, 0.904, 1.25, and 1.74 ppm. | The NIST database does not contain ¹H NMR data for this compound. |
Experimental Protocols
The following sections detail the methodologies employed to obtain the experimental data presented in this guide.
Boiling Point Determination
The boiling point of this compound was determined using the Thiele tube method, a technique suitable for small sample volumes.[4]
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating oil, and a heat source.
-
Procedure:
-
A small amount of this compound was placed in a small test tube.
-
A capillary tube, with its sealed end uppermost, was placed inside the test tube.
-
The test tube was attached to a thermometer using a rubber band, ensuring the sample was level with the thermometer bulb.
-
The assembly was suspended in a Thiele tube containing heating oil.
-
The side arm of the Thiele tube was gently heated.
-
The temperature at which a rapid and continuous stream of bubbles emerged from the capillary tube, and upon cooling, the liquid just began to enter the capillary, was recorded as the boiling point.
-
Density Measurement
The density of the liquid was determined using a pycnometer.
-
Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance.
-
Procedure:
-
The empty pycnometer was weighed.
-
The pycnometer was filled with distilled water and weighed to determine its exact volume.
-
The pycnometer was then emptied, dried, and filled with this compound.
-
The mass of the pycnometer filled with the sample was recorded.
-
The density was calculated by dividing the mass of the sample by the volume of the pycnometer.
-
Refractive Index Measurement
The refractive index can be measured using an Abbe refractometer.
-
Apparatus: Abbe refractometer, light source (sodium D line), and a temperature-controlled water bath.
-
Procedure:
-
The refractometer prisms were cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of the this compound sample were placed on the prism.
-
The prisms were closed and the light source was positioned.
-
The refractometer was adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
The refractive index was read from the instrument's scale. The temperature was maintained at a constant value (typically 20°C or 25°C) and recorded.
-
Mass Spectrometry (Electron Ionization)
The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source.[5][6]
-
Principle: The sample is introduced into the ion source where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged fragments are then accelerated and separated based on their mass-to-charge ratio (m/z).[5][6]
-
Procedure:
-
A small amount of the sample was introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.
-
The sample was vaporized and then ionized by electron impact.
-
The resulting ions were separated by the mass analyzer.
-
A detector recorded the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
¹H NMR Spectroscopy
The ¹H NMR spectrum was acquired on a nuclear magnetic resonance spectrometer.
-
Apparatus: NMR spectrometer, NMR tube, and a deuterated solvent (e.g., CDCl₃).
-
Procedure:
-
A small amount of this compound was dissolved in a deuterated solvent.
-
The solution was transferred to an NMR tube.
-
The NMR tube was placed in the spectrometer's probe.
-
The magnetic field was shimmed to achieve homogeneity.
-
The ¹H NMR spectrum was acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which was then Fourier transformed to obtain the spectrum.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for cross-referencing experimental data with the NIST database for chemical compound validation.
Caption: Workflow for cross-referencing experimental data with the NIST database.
References
- 1. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 2. Pentane, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 3. Pentane, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
The Virtues of Branching: A Comparative Analysis of Branched Alkanes as High-Performance Octane Boosters
For researchers and scientists at the forefront of fuel technology and engine design, the quest for efficient, high-performance gasoline formulations is perpetual. A key determinant of fuel quality is its octane rating, a measure of a fuel's resistance to premature detonation, or "knock." Branched alkanes, or isoalkanes, have long been recognized as superior octane boosters compared to their straight-chain counterparts. This guide provides a comprehensive comparative study of various branched alkanes as fuel octane enhancers, supported by quantitative data and standardized experimental protocols.
The molecular structure of a hydrocarbon plays a pivotal role in its combustion characteristics. Increased branching in the carbon skeleton of an alkane generally leads to a higher octane number. This is attributed to the greater stability of the tertiary and quaternary carbon atoms present in branched structures, which are more resistant to the autoignition chain reactions that cause knocking. This guide delves into the performance of various C4 to C8 branched alkanes, offering a clear comparison of their Research Octane Number (RON) and Motor Octane Number (MON).
Comparative Performance of Branched Alkanes
The octane-enhancing capabilities of branched alkanes are quantified using two primary metrics: the Research Octane Number (RON) and the Motor Octane Number (MON). RON testing simulates lower-speed, milder driving conditions, while MON testing reflects more severe, high-speed engine operation.[1][2][3] The tables below summarize the RON and MON values for a selection of C4 to C8 branched alkanes, showcasing the significant impact of isomeric structure on octane rating.
| C4 Alkanes | Chemical Structure | RON | MON |
| n-Butane | CH₃CH₂CH₂CH₃ | 94 | 90 |
| Isobutane (2-Methylpropane) | (CH₃)₃CH | 102 | 98 |
| C5 Alkanes | Chemical Structure | RON | MON |
| n-Pentane | CH₃(CH₂)₃CH₃ | 61.7 | 61.9 |
| Isopentane (2-Methylbutane) | (CH₃)₂CHCH₂CH₃ | 92.3 | 90.3 |
| Neopentane (2,2-Dimethylpropane) | (CH₃)₄C | 85.5 | 80.2 |
| C6 Alkanes | Chemical Structure | RON | MON |
| n-Hexane | CH₃(CH₂)₄CH₃ | 24.8 | 26.0 |
| 2-Methylpentane | (CH₃)₂CH(CH₂)₂CH₃ | 73.4 | 73.5 |
| 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | 74.5 | 74.3 |
| 2,2-Dimethylbutane | (CH₃)₃CCH₂CH₃ | 91.8 | 93.4 |
| 2,3-Dimethylbutane | (CH₃)₂CHCH(CH₃)₂ | 103.4 | 94.3 |
| C7 Alkanes | Chemical Structure | RON | MON |
| n-Heptane | CH₃(CH₂)₅CH₃ | 0 | 0 |
| 2-Methylhexane | (CH₃)₂CH(CH₂)₃CH₃ | 42.4 | 46.4 |
| 3-Methylhexane | CH₃CH₂CH(CH₃)(CH₂)₂CH₃ | 52.0 | 55.9 |
| 2,2-Dimethylpentane | (CH₃)₃CCH₂CH₂CH₃ | 89.8 | 92.8 |
| 2,3-Dimethylpentane | (CH₃)₂CHCH(CH₃)CH₂CH₃ | 91.1 | 88.5 |
| 2,4-Dimethylpentane | (CH₃)₂CHCH₂CH(CH₃)₂ | 83.1 | 80.2 |
| 3,3-Dimethylpentane | CH₃CH₂C(CH₃)₂CH₂CH₃ | 100.3 | 94.4 |
| 2,2,3-Trimethylbutane | (CH₃)₃CCH(CH₃)₂ | 112.1 | 101.3 |
| C8 Alkanes | Chemical Structure | RON | MON |
| n-Octane | CH₃(CH₂)₆CH₃ | -19 | -17 |
| 2-Methylheptane | (CH₃)₂CH(CH₂)₄CH₃ | 23 | 23.8 |
| 3-Methylheptane | CH₃CH₂CH(CH₃)(CH₂)₃CH₃ | 35.3 | 38.6 |
| 4-Methylheptane | CH₃(CH₂)₂CH(CH₃)(CH₂)₂CH₃ | 39.1 | 41.5 |
| 2,2-Dimethylhexane | (CH₃)₃C(CH₂)₃CH₃ | 79.2 | 80.5 |
| 2,3-Dimethylhexane | (CH₃)₂CHCH(CH₃)(CH₂)₂CH₃ | 71.3 | 70.2 |
| 2,4-Dimethylhexane | (CH₃)₂CHCH₂CH(CH₃)CH₂CH₃ | 65.1 | 67.2 |
| 2,5-Dimethylhexane | (CH₃)₂CH(CH₂)₂CH(CH₃)₂ | 55.7 | 56.4 |
| 3,3-Dimethylhexane | CH₃CH₂C(CH₃)₂(CH₂)₂CH₃ | 93.1 | 89.9 |
| 3,4-Dimethylhexane | CH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₃ | 82.2 | 78.5 |
| 2,2,3-Trimethylpentane | (CH₃)₃CCH(CH₃)CH₂CH₃ | 109.9 | 100.9 |
| 2,2,4-Trimethylpentane (Isooctane) | (CH₃)₃CCH₂CH(CH₃)₂ | 100 | 100 |
| 2,3,3-Trimethylpentane | (CH₃)₂CHCH(CH₃)C(CH₃)₂ | 111.9 | 102.3 |
| 2,3,4-Trimethylpentane | (CH₃)₂CHCH(CH₃)CH(CH₃)₂ | 102.7 | 95.8 |
Blending Octane Value and Synergistic Effects
When blended with a base gasoline, the effective octane number of an additive, known as its Blending Octane Value (BOV), may not be the same as its pure component octane number. The interactions between the additive and the base fuel components can lead to non-linear blending behavior. This can manifest as either a synergistic effect, where the BOV is higher than the pure component's octane number, or an antagonistic effect, where it is lower.
While comprehensive BOV data for all branched alkanes is extensive and depends on the specific base fuel composition, some general principles have been observed. For instance, the blending of different isoalkane isomers can sometimes result in a synergistic octane increase. However, the blending behavior of branched alkanes is generally considered to be less complex than that of oxygenates like ethanol or ethers, which can exhibit significant synergistic effects.[4] The accurate prediction of blend octane numbers often requires empirical models and extensive testing.[5][6]
Experimental Protocols
The determination of RON and MON is carried out using a standardized Cooperative Fuel Research (CFR) engine, a single-cylinder engine with a variable compression ratio.[1][7] The methodologies are detailed in ASTM D2699 for RON and ASTM D2700 for MON.[8][9]
ASTM D2699: Research Octane Number (RON)
This test method simulates mild, low-speed driving conditions. The key operating parameters are:
-
Engine Speed: 600 rpm[3]
-
Intake Air Temperature: Varies with barometric pressure, but is generally around 52°C.
-
Spark Timing: Fixed at 13 degrees before top dead center.
-
Coolant Temperature: 100°C (212°F)
-
Oil Temperature: 57°C (135°F)
The procedure involves running the test fuel in the CFR engine and comparing its knocking intensity with that of primary reference fuels (blends of isooctane and n-heptane). The compression ratio is adjusted until a standard level of knock is achieved. The RON of the test fuel is the percentage by volume of isooctane in the primary reference fuel that produces the same knock intensity.
ASTM D2700: Motor Octane Number (MON)
This test method simulates more severe, high-speed, and high-load engine operation. The key operating parameters are:
-
Engine Speed: 900 rpm[1]
-
Intake Air-Fuel Mixture Temperature: 149°C (300°F)[1]
-
Spark Timing: Varies with compression ratio.
-
Coolant Temperature: 100°C (212°F)
-
Oil Temperature: 57°C (135°F)
Similar to the RON test, the MON of a test fuel is determined by comparing its knocking characteristics to those of primary reference fuels in the CFR engine under these more stringent conditions. The higher engine speed and intake mixture temperature make the MON test a more severe measure of a fuel's anti-knock quality.
CFR Engine Specifications
The Cooperative Fuel Research (CFR) engine is a standardized single-cylinder, four-stroke engine with the following key specifications:
-
Bore: 82.55 mm (3.25 in.)
-
Stroke: 114.3 mm (4.50 in.)
-
Displacement: 612 cm³ (37.33 in.³)
-
Compression Ratio: Continuously variable from 4:1 to 18:1
The engine is equipped with a knock meter to provide a quantitative measure of knock intensity.
Visualization of Structure-Property Relationship
The relationship between the molecular structure of an alkane and its octane number can be visualized as a logical progression. Increased branching and a more compact molecular shape generally lead to higher octane ratings.
Caption: Relationship between alkane branching and octane number.
This guide provides a foundational understanding of the comparative performance of branched alkanes as octane boosters. For researchers and professionals in drug development, the principles of structure-activity relationships observed in fuel science can offer analogous insights into the design and optimization of molecular structures for desired biological activities. The detailed experimental protocols also serve as a reference for the rigorous and standardized testing required in scientific research.
References
- 1. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 2. ASTM D2700 - eralytics [eralytics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Octane Number Blending | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 6. distantreader.org [distantreader.org]
- 7. scribd.com [scribd.com]
- 8. F1/F2 Octane Rating | CFR Engines [cfrengines.com]
- 9. What are ASTM D2700 and ASTM D2699? [sh-sinpar.com]
A Comparative Guide to the Synthesis of Nonsymmetric Dialkylphosphinic Acids
For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of nonsymmetric dialkylphosphinic acids is a critical step in the development of novel therapeutics, catalysts, and materials. This guide provides a comparative analysis of key synthetic pathways, offering detailed experimental protocols, quantitative data, and visual representations to aid in the selection and validation of the most suitable method for your research needs.
This guide focuses on three primary synthetic routes: the Free Radical Addition of Olefins, the Michaelis-Arbuzov Reaction, and Grignard Reagent-based methods. Each pathway presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and product purity.
Comparison of Synthesis Pathways
The following table summarizes the key performance indicators for the different synthetic routes to nonsymmetric dialkylphosphinic acids.
| Synthesis Pathway | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Free Radical Addition | Olefins, Sodium Hypophosphite, Radical Initiator | 80-90% (for monoalkylphosphinic acid intermediate)[1] | >96% (after purification)[1] | High purity achievable, uses low-toxicity reagents.[1] | Two-step process, requires careful control of stoichiometry to minimize byproducts.[1] |
| Michaelis-Arbuzov Reaction | Alkyl Halides, Phosphonites/Phosphinites | Moderate to High[2][3] | Variable, requires purification. | Well-established, versatile for C-P bond formation.[2][3][4] | Requires preparation of phosphonite/phosphinite esters, potential for side reactions.[3] |
| Grignard Reagent-based | Grignard Reagents, Phosphorus(V) Halides | Variable | Often yields mixtures requiring extensive purification. | Utilizes readily available Grignard reagents. | Prone to over-alkylation leading to tertiary phosphine oxides, requires strictly anhydrous conditions.[5] |
Pathway 1: Free Radical Addition of Olefins
This modern approach offers a reliable route to high-purity nonsymmetric dialkylphosphinic acids through a two-step process. The first step involves the formation of a monoalkylphosphinic acid intermediate, which is then reacted with a second, different olefin.
Experimental Protocol: Synthesis of (2,3-dimethylbutyl)(2,4,4'-trimethylpentyl)phosphinic acid[1]
Step 1: Synthesis of mono-(2,3-dimethylbutyl)phosphinic acid
-
In a reaction vessel, combine sodium hypophosphite, 2,3-dimethyl-1-butene (olefin A), and a radical initiator (e.g., dibenzoyl peroxide) in a suitable solvent such as tetrahydrofuran (THF).
-
The molar ratio of sodium hypophosphite to olefin A is crucial and is typically kept high to favor the formation of the mono-alkylated product and suppress the formation of the symmetric dialkylphosphinic acid byproduct.
-
The reaction mixture is heated under an inert atmosphere for several hours.
-
After cooling, the reaction mixture is worked up by extraction. The product is typically extracted into an organic solvent, washed with acidic and brine solutions, and dried.
-
To remove the symmetric dialkylphosphinic acid byproduct, amantadine can be used. Monoalkylphosphinic acid forms a salt with amantadine, which can be separated.[1] The dialkylphosphinic acid does not react due to steric hindrance.[1]
-
The purified mono-(2,3-dimethylbutyl)phosphinic acid is obtained after acidification and extraction, with reported yields around 82.9%.
Step 2: Synthesis of (2,3-dimethylbutyl)(2,4,4'-trimethylpentyl)phosphinic acid
-
The purified mono-(2,3-dimethylbutyl)phosphinic acid is reacted with a second olefin, in this case, diisobutylene (olefin B), in the presence of a radical initiator.
-
The reaction is carried out at an elevated temperature under an inert atmosphere.
-
The crude product is then purified. Unreacted monoalkylphosphinic acid can be removed by a base-acid workup.
-
Further purification can be achieved by precipitation of the cobalt salt of the desired nonsymmetric dialkylphosphinic acid, followed by liberation of the free acid.
-
This method has been reported to yield the final product with a purity exceeding 96%.[1]
Logical Workflow for Free Radical Addition
Caption: Workflow for the two-step free radical synthesis of nonsymmetric dialkylphosphinic acids.
Pathway 2: Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and provides a pathway to phosphinates, which can then be hydrolyzed to phosphinic acids.[2][3][4] For the synthesis of nonsymmetric dialkylphosphinic acids, this would typically involve the reaction of a monoalkylphosphonite ester with an alkyl halide.
General Experimental Workflow
-
Preparation of Monoalkylphosphonite Ester: A dialkyl phosphite is reacted with a Grignard reagent to form a secondary phosphine oxide, which is then esterified to yield the monoalkylphosphonite ester.
-
Michaelis-Arbuzov Reaction: The monoalkylphosphonite ester is reacted with a different alkyl halide. The reaction is typically heated to drive it to completion. The product of this reaction is a nonsymmetric dialkylphosphinate ester.
-
Hydrolysis: The resulting dialkylphosphinate ester is hydrolyzed under acidic conditions (e.g., refluxing with concentrated HCl) to yield the final nonsymmetric dialkylphosphinic acid.[6]
Michaelis-Arbuzov Reaction Pathway
Caption: General pathway for nonsymmetric dialkylphosphinic acid synthesis via the Michaelis-Arbuzov reaction.
Pathway 3: Grignard Reagent-Based Synthesis
The use of Grignard reagents offers a classical organometallic approach to forming C-P bonds. For nonsymmetric dialkylphosphinic acids, this can be a challenging route due to the high reactivity of the Grignard reagents, which can lead to the formation of over-alkylated byproducts.
General Experimental Workflow
-
First Alkylation: A phosphorus starting material with at least two leaving groups, such as an alkylphosphonic dichloride (RP(O)Cl₂), is reacted with one equivalent of a Grignard reagent (R¹MgX) at low temperature. This ideally forms a mono-substituted intermediate.
-
Second Alkylation: A second, different Grignard reagent (R²MgX) is then added to the reaction mixture to introduce the second alkyl group.
-
Hydrolysis: The reaction is quenched with an acidic aqueous solution to hydrolyze the phosphorus-halogen and phosphorus-magnesium bonds, yielding the nonsymmetric dialkylphosphinic acid.
A significant challenge with this method is controlling the stoichiometry to prevent the first Grignard reagent from adding twice or the second Grignard reagent from reacting with any remaining starting material, which leads to a mixture of symmetric and nonsymmetric products.
Grignard Reagent-Based Synthesis Pathway
Caption: Simplified pathway for Grignard-based synthesis of nonsymmetric dialkylphosphinic acids, highlighting the potential for side product formation.
Conclusion
The choice of synthetic pathway for nonsymmetric dialkylphosphinic acids depends heavily on the specific requirements of the target molecule and the available resources. The Free Radical Addition method stands out for its potential to produce high-purity products with low-toxicity reagents, making it an attractive option for pharmaceutical and fine chemical applications. The Michaelis-Arbuzov Reaction offers versatility but requires access to or synthesis of specific phosphonite precursors. The Grignard Reagent-based approach, while using common reagents, often necessitates extensive purification to isolate the desired nonsymmetric product from a mixture of byproducts. For researchers prioritizing purity and a more controlled synthesis, the two-step free radical addition pathway presents a compelling and well-documented option.
References
- 1. Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. CN103896981B - A kind of preparation method of dialkylphosphinic salts - Google Patents [patents.google.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Isomeric Alkanes: A Comparative Analysis of 2,4-dimethyl-3-ethylpentane and 3,3-diethylpentane
In the realm of organic chemistry and drug development, the precise identification of isomeric compounds is paramount, as subtle structural variations can lead to significant differences in physical, chemical, and biological properties. This guide provides a detailed comparison of two nonane isomers, 2,4-dimethyl-3-ethylpentane and 3,3-diethylpentane, focusing on the analytical techniques used to differentiate them.
Physical Properties: A First Look
While both 2,4-dimethyl-3-ethylpentane and 3,3-diethylpentane share the same molecular formula (C9H20) and molecular weight (128.26 g/mol ), their distinct branching patterns give rise to different physical properties. These differences, summarized in the table below, can offer initial clues for differentiation.
| Property | 2,4-dimethyl-3-ethylpentane | 3,3-diethylpentane |
| Boiling Point | 136.1 °C[1] | 146.3 °C[2][3] |
| Melting Point | -122 °C[4] | -33.1 °C[2][3] |
| Density | 0.719 g/cm³[1] | 1.0886 g/cm³[2][3] |
The more compact and symmetrical structure of 3,3-diethylpentane results in a higher boiling point and melting point compared to the more branched 2,4-dimethyl-3-ethylpentane.
Spectroscopic Fingerprints: Unveiling the Molecular Architecture
Spectroscopic methods provide the most definitive means of distinguishing between these isomers by probing their unique molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The number of signals, their chemical shifts, and splitting patterns in both ¹H and ¹³C NMR spectra are unique for each isomer.
Due to its high degree of symmetry, with a central quaternary carbon bonded to four equivalent ethyl groups, 3,3-diethylpentane will exhibit a very simple NMR spectrum. It will show only two signals in its ¹H NMR spectrum (a triplet for the methyl protons and a quartet for the methylene protons) and three signals in its ¹³C NMR spectrum (one for the quaternary carbon, one for the methylene carbons, and one for the methyl carbons).[5]
In contrast, the less symmetrical structure of 2,4-dimethyl-3-ethylpentane will result in a more complex NMR spectrum with a greater number of distinct signals, reflecting the different chemical environments of its protons and carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers will show a molecular ion peak (M+) at m/z 128, their fragmentation patterns upon electron ionization will differ significantly.
The fragmentation of branched alkanes is known to occur preferentially at the branching points, leading to the formation of more stable carbocations.[3] For 3,3-diethylpentane , a prominent fragment would be expected from the loss of an ethyl group (C2H5), resulting in a peak at m/z 99. The base peak is often observed at m/z 57, corresponding to the tertiary butyl cation.[5]
2,4-dimethyl-3-ethylpentane will exhibit a different fragmentation pattern, with characteristic peaks arising from cleavage at its various branching points.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify functional groups within a molecule. For alkanes, the IR spectrum is characterized by C-H stretching and bending vibrations. While the IR spectra of both isomers will be broadly similar, showing C-H stretching absorptions in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to their different skeletal structures.[1][6]
Experimental Protocols
Accurate differentiation of these isomers relies on the careful application of standardized experimental protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate the isomers and obtain their mass spectra.
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 100 ppm) of each isomer in a volatile solvent such as hexane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating alkane isomers.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
The isomer with the lower boiling point, 2,4-dimethyl-3-ethylpentane, is expected to have a shorter retention time on a non-polar GC column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Reference the spectra to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of each isomer.
Methodology:
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
-
-
Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between 2,4-dimethyl-3-ethylpentane and 3,3-diethylpentane.
Caption: Workflow for the differentiation of alkane isomers.
Molecular Structure Visualization
The structural differences that underpin the distinct analytical data are visualized below.
Caption: Skeletal structures of the two isomers.
By employing a combination of these analytical techniques and following rigorous experimental protocols, researchers can confidently distinguish between 2,4-dimethyl-3-ethylpentane and 3,3-diethylpentane, ensuring the correct identification of these isomers for their specific applications.
References
Unveiling the Properties of 3-Ethyl-2,4-dimethylpentane: A Comparative Analysis of Theoretical Predictions and Experimental Observations
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of organic compounds is paramount. This guide provides a comparative analysis of the theoretical and experimental values for key properties of 3-Ethyl-2,4-dimethylpentane, a branched alkane of interest in various chemical applications.
This document delves into the boiling point, density, and refractive index of this compound, presenting a side-by-side comparison of experimentally determined values and computationally predicted data. Furthermore, it outlines the detailed methodologies for the experimental determination of these properties and illustrates the interplay between theoretical modeling and empirical validation.
Data Presentation: A Comparative Overview
The following table summarizes the available theoretical and experimental data for the boiling point, density, and refractive index of this compound.
| Property | Theoretical/Predicted Value | Experimental Value |
| Boiling Point | 134.7 °C (Predicted) | 136.0 - 137.0 °C[1], 136.1 °C[2], 137 °C[3] |
| Density | 0.741 g/cm³ (Predicted) | 0.7365 g/cm³ at 20°C[1], 0.719 g/cm³[2] |
| Refractive Index | 1.414 (Predicted) | 1.4131 at 20°C[1] |
The Synergy of Theory and Experiment
The determination of physicochemical properties relies on a synergistic relationship between theoretical prediction and experimental verification. Computational models provide initial estimates and insights into molecular behavior, while experimental measurements offer tangible validation and refinement of these theoretical frameworks.
Figure 1. Logical workflow illustrating the relationship between theoretical property prediction and experimental verification for this compound.
Theoretical Approaches to Property Prediction
Theoretical values for the physicochemical properties of molecules like this compound are typically derived from computational chemistry methods. These approaches utilize the molecule's structure to predict its behavior and characteristics.
Two prominent methods include:
-
Quantitative Structure-Property Relationship (QSPR): QSPR models are statistical models that correlate the chemical structure of a molecule with one of its physicochemical properties. These models are built using a large dataset of compounds with known properties and can then be used to predict the properties of new, untested molecules.
-
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By calculating the electron density of a molecule, DFT can be used to predict a wide range of properties, including its geometry, energy, and reactivity, which in turn inform predictions of macroscopic properties like boiling point and density.
Experimental Protocols for Property Determination
The experimental values presented in this guide are obtained through established laboratory techniques. The following sections provide an overview of the methodologies typically employed for the determination of boiling point, density, and refractive index.
Boiling Point Determination using the Thiele Tube Method
The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
-
Stand and clamps
Procedure:
-
A small amount of the this compound sample is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then placed in the Thiele tube containing heating oil, ensuring the oil level is above the side arm.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to be drawn back into the capillary tube.
Density Measurement using a Pycnometer
A pycnometer is a specialized flask used to accurately determine the density of a liquid.
Apparatus:
-
Pycnometer (a small glass flask with a fitted glass stopper containing a capillary tube)
-
Analytical balance
-
Thermometer
-
Distilled water
Procedure:
-
The clean, dry pycnometer is accurately weighed (mass 1).
-
The pycnometer is filled with distilled water of a known temperature and density, and the stopper is inserted. Any excess water that escapes through the capillary is carefully wiped away. The filled pycnometer is weighed again (mass 2).
-
The pycnometer is emptied, dried, and then filled with the this compound sample at the same temperature. The filled pycnometer is weighed (mass 3).
-
The volume of the pycnometer is calculated from the mass of the water (mass 2 - mass 1) and its known density.
-
The density of the this compound is then calculated by dividing the mass of the sample (mass 3 - mass 1) by the volume of the pycnometer.
Refractive Index Measurement using an Abbe Refractometer
The Abbe refractometer is an instrument used to measure the refractive index of a liquid.
Apparatus:
-
Abbe refractometer
-
Light source (typically a sodium lamp)
-
Dropper or pipette
-
Solvent for cleaning (e.g., ethanol or acetone)
-
Lens paper
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent and lens paper.
-
A few drops of the this compound sample are placed on the prism.
-
The prism is closed, and the light source is positioned to illuminate the sample.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is then read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
References
A Comprehensive Analysis of the Structural and Physical Divergence Among the 35 Isomers of Nonane
A definitive guide for researchers, scientists, and drug development professionals detailing the structural nuances and physicochemical properties of the 35 structural isomers of nonane (C₉H₂₀). This report provides a comparative analysis of their boiling points, melting points, densities, and refractive indices, supported by established experimental protocols and advanced analytical techniques for their differentiation.
The 35 structural isomers of nonane, all sharing the same molecular formula C₉H₂₀, present a fascinating case study in the impact of subtle changes in molecular architecture on physical properties. These differences, driven by the degree and position of branching in the carbon chain, are critical for applications ranging from fuel science to synthetic chemistry and drug development, where precise physical characteristics are paramount. This guide offers a comprehensive comparison of these isomers, leveraging experimental data to illuminate their structural distinctions.
Comparative Analysis of Physical Properties
The physical properties of nonane isomers are intricately linked to their molecular structure. Generally, increased branching leads to a more compact, spherical shape, which in turn affects the strength of intermolecular van der Waals forces. This results in lower boiling points and often, but not always, lower melting points and densities compared to their straight-chain counterpart, n-nonane.
Below is a comprehensive table summarizing the available experimental data for the boiling point, melting point, density, and refractive index of the 35 nonane isomers.
| Isomer Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 20°C) | Refractive Index (nD at 20°C) |
| n-Nonane | 150.8 | -53.5 | 0.718 | 1.405 |
| 2-Methyloctane | 143.2 | -80.1 | 0.713 | 1.403 |
| 3-Methyloctane | 144.2 | - | 0.723 | 1.408 |
| 4-Methyloctane | 142.5 | - | 0.721 | 1.407 |
| 2,2-Dimethylheptane | 132.0 | - | 0.715 | 1.403 |
| 2,3-Dimethylheptane | 140.5 | - | 0.731 | 1.412 |
| 2,4-Dimethylheptane | 133.0 | - | 0.720 | 1.400 |
| 2,5-Dimethylheptane | 135.2 | - | 0.719 | 1.406 |
| 2,6-Dimethylheptane | 135.2 | -103.0 | 0.709 | 1.401 |
| 3,3-Dimethylheptane | 137.9 | - | 0.730 | 1.411 |
| 3,4-Dimethylheptane | 140.6 | - | 0.736 | 1.414 |
| 3,5-Dimethylheptane | 138.5 | - | 0.727 | 1.410 |
| 4,4-Dimethylheptane | 136.2 | - | 0.728 | 1.410 |
| 3-Ethylheptane | 143.0 | - | 0.732 | 1.412 |
| 4-Ethylheptane | 141.0 | - | 0.730 | 1.411 |
| 2,2,3-Trimethylhexane | 139.8 | - | 0.741 | 1.416 |
| 2,2,4-Trimethylhexane | 131.0 | - | 0.724 | 1.408 |
| 2,2,5-Trimethylhexane | 132.0 | - | 0.716 | 1.404 |
| 2,3,3-Trimethylhexane | 144.5 | - | 0.751 | 1.421 |
| 2,3,4-Trimethylhexane | 141.0 | - | 0.743 | 1.417 |
| 2,3,5-Trimethylhexane | 138.5 | - | 0.732 | 1.412 |
| 2,4,4-Trimethylhexane | 138.5 | - | 0.739 | 1.415 |
| 3,3,4-Trimethylhexane | 145.5 | - | 0.752 | 1.422 |
| 3-Ethyl-2-methylhexane | 142.5 | - | 0.741 | 1.416 |
| 4-Ethyl-2-methylhexane | 140.0 | - | 0.735 | 1.413 |
| 3-Ethyl-3-methylhexane | 144.0 | - | 0.754 | 1.422 |
| 3-Ethyl-4-methylhexane | 140.1 | -113.0 | 0.744 | 1.415 |
| 2,2,3,3-Tetramethylpentane | 146.0 | - | 0.766 | 1.428 |
| 2,2,3,4-Tetramethylpentane | 133.9 | -121.1 | 0.748 | 1.419 |
| 2,2,4,4-Tetramethylpentane | 122.3 | - | 0.720 | 1.404 |
| 2,3,3,4-Tetramethylpentane | 143.5 | - | 0.763 | 1.426 |
| 3-Ethyl-2,2-dimethylpentane | 139.5 | - | 0.748 | 1.419 |
| 3-Ethyl-2,3-dimethylpentane | 145.0 | - | 0.764 | 1.427 |
| 3-Ethyl-2,4-dimethylpentane | 139.0 | - | 0.742 | 1.416 |
| 3,3-Diethylpentane | 146.3 | -33.1 | 0.755 | 1.423 |
Experimental Protocols for Isomer Characterization
The differentiation and characterization of nonane isomers rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the individual isomers of nonane within a mixture.
Methodology:
-
Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 5% phenyl-95% dimethylpolysiloxane phase (e.g., DB-5 or equivalent), with dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 40°C, held for 5 minutes, followed by a ramp of 2-5°C/min to a final temperature of 150°C, held for 10 minutes. The slow temperature ramp is crucial for resolving isomers with close boiling points.
-
Injector: Split/splitless injector at 250°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass range scanned is typically m/z 35-200.
-
Data Analysis: Isomers are identified based on their retention times and the fragmentation patterns in their mass spectra. Generally, for a given carbon number, branched isomers will have shorter retention times than the linear isomer due to their lower boiling points.[1] The mass spectra of alkanes are characterized by fragment ions corresponding to the loss of alkyl groups, with prominent peaks often observed at m/z 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), and 85 (C₆H₁₃⁺).[1] The fragmentation pattern is highly dependent on the stability of the resulting carbocations, with cleavage preferentially occurring at branch points to form more stable tertiary or secondary carbocations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the specific carbon skeleton and proton environments of each nonane isomer.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra provide information on the different types of hydrogen atoms in the molecule. The chemical shifts (δ) for protons in alkanes typically range from 0.8 to 1.7 ppm. The integration of the signals corresponds to the number of protons of each type, and the splitting patterns (multiplicity) reveal the number of adjacent protons.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra show the number of unique carbon environments in the molecule. The chemical shifts for carbons in alkanes typically appear in the range of 10-60 ppm. The number of signals directly indicates the symmetry of the isomer. For example, the highly symmetrical n-nonane will show fewer signals than a less symmetrical branched isomer.
-
Data Analysis: By analyzing the chemical shifts, integration, and coupling patterns in ¹H NMR, and the number and chemical shifts of signals in ¹³C NMR, the precise connectivity of the carbon and hydrogen atoms can be determined, allowing for the unambiguous identification of each isomer.
Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the identification and differentiation of nonane isomers using the experimental techniques described above.
Caption: A logical workflow for the separation and identification of nonane isomers.
Conclusion
The 35 structural isomers of nonane provide a clear illustration of how subtle variations in molecular structure can lead to significant differences in physical properties. The degree of branching directly influences intermolecular forces, resulting in a range of boiling points, melting points, densities, and refractive indices. The systematic application of powerful analytical techniques such as GC-MS and NMR spectroscopy allows for the precise separation, identification, and structural elucidation of each isomer. The data and methodologies presented in this guide offer a valuable resource for researchers and professionals working with these and other isomeric hydrocarbon systems.
References
A Comparative Guide to Confirming the Absence of Rearrangement Products in Synthesis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is paramount. The possibility of molecular rearrangements during a chemical reaction presents a significant challenge, potentially leading to the formation of structural isomers with different physical, chemical, and biological properties. This guide provides an objective comparison of the primary analytical techniques used to confirm the absence of rearrangement products, complete with experimental protocols and supporting data to aid in the selection of the most appropriate method.
Comparison of Analytical Techniques
The three principal analytical techniques for identifying and confirming the absence of rearrangement products are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique offers unique advantages and disadvantages in terms of the information it provides, its sensitivity, and the required sample preparation. A multi-technique approach is often the most robust strategy for unequivocal structure determination.
| Parameter | NMR Spectroscopy | Mass Spectrometry (GC-MS/LC-MS) | X-ray Crystallography |
| Information Provided | Detailed atomic connectivity (1D & 2D NMR), relative stereochemistry (NOESY/ROESY). Unambiguous structure elucidation.[1][2] | Molecular weight, elemental composition (HRMS), and fragmentation patterns that provide structural clues.[3][4][5] | Absolute 3D molecular structure, including bond lengths, bond angles, and absolute stereochemistry.[6] |
| Primary Use | Structure elucidation and confirmation, determination of isomeric purity. | Identification of molecular weight and screening for the presence of isomers with different fragmentation patterns. | Definitive determination of the three-dimensional structure of a crystalline solid. |
| Limit of Detection (LOD) | ~1-5% for minor isomers in a mixture by 1H NMR; can be lower with specialized techniques.[7] | Can detect trace impurities, often in the ppm to ppb range, depending on the method and detector.[8] | Can identify minor components in a co-crystal, but generally requires a significant fraction (e.g., >5-10%) for reliable refinement.[9] |
| Limit of Quantification (LOQ) | ~5-10% for reliable quantification of minor isomers by 1H NMR without an internal standard.[7][10][11] | Typically in the low ppm range, allowing for accurate quantification of isomeric impurities.[8] | Quantitative analysis of mixtures is possible with powder XRD, with LOQ values around 1-5% under optimal conditions.[12][13] |
| Sample Requirements | 1-20 mg of dissolved sample. | Micrograms to nanograms of sample. | A single, high-quality crystal (typically >0.1 mm). |
| Analysis Time | 1D NMR: minutes to an hour. 2D NMR: several hours to overnight. | GC-MS/LC-MS: 30-60 minutes per sample. | Days to weeks, including crystal growth, data collection, and structure refinement. |
| Cost per Sample | Moderate to high, depending on the experiments performed. | Moderate.[14][15] | High, especially if outsourcing.[16] |
| Key Advantage | Provides the most detailed structural information in solution. | High sensitivity and ability to couple with chromatographic separation. | Provides the absolute, unambiguous 3D structure. |
| Key Limitation | Lower sensitivity compared to MS; may not distinguish enantiomers without chiral auxiliaries.[2] | Isomers may have identical molecular weights and similar fragmentation patterns, making differentiation difficult. | Requires a suitable single crystal, which can be challenging to obtain. Does not provide information about the sample in solution. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for obtaining reliable and reproducible results. The following protocols provide a general framework that can be adapted to specific compounds and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the precise connectivity of atoms in a molecule.[1][2] For confirming the absence of rearrangement products, a combination of 1D and 2D NMR experiments is essential.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. 1D NMR Acquisition (¹H and ¹³C):
-
¹H NMR: Acquire a standard proton NMR spectrum. This will provide information on the number of different proton environments, their chemical shifts, and their coupling patterns (multiplicity).
-
¹³C NMR and DEPT: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments. Follow this with DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
3. 2D NMR Acquisition for Structural Elucidation:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through 2-3 bonds.[17][18][19] It is invaluable for identifying spin systems (groups of coupled protons) within the molecule.
-
Typical Parameters:
-
Pulse Program: cosygpppqf
-
Number of Scans (NS): 2-4
-
Number of Increments (F1 dimension): 256-512
-
Spectral Width (F1 and F2): 10-12 ppm
-
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[17]
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (NS): 2-8
-
Number of Increments (F1 dimension): 128-256
-
Spectral Width (F2): 10-12 ppm (¹H)
-
Spectral Width (F1): 160-200 ppm (¹³C)
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is crucial for connecting the spin systems identified by COSY and for identifying quaternary carbons.[17]
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (NS): 4-16
-
Number of Increments (F1 dimension): 256-512
-
Spectral Width (F2): 10-12 ppm (¹H)
-
Spectral Width (F1): 200-220 ppm (¹³C)
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space (< 5 Å), regardless of whether they are bonded.[17][18][20] It is particularly useful for determining relative stereochemistry, which can be critical in identifying certain rearrangement products.
-
Typical Parameters:
-
Pulse Program: noesygpph
-
Number of Scans (NS): 8-16
-
Number of Increments (F1 dimension): 256-512
-
Mixing Time (d8): 0.5-1.5 s
-
Spectral Width (F1 and F2): 10-12 ppm
-
-
4. Data Analysis and Interpretation:
-
Analyze the ¹H and ¹³C spectra to propose possible substructures.
-
Use the COSY spectrum to connect protons into spin systems.
-
Use the HSQC spectrum to assign protons to their directly attached carbons.
-
Use the HMBC spectrum to connect the spin systems and identify quaternary carbons, ultimately assembling the carbon skeleton.
-
Compare the assembled structure with the expected product. Any deviation in the correlation patterns would suggest a rearrangement.
-
Use the NOESY spectrum to confirm the relative stereochemistry. The absence of expected through-space correlations or the presence of unexpected ones can be strong evidence for a rearranged product.
Mass Spectrometry (GC-MS/LC-MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation, offers clues about its structure. When coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it can separate and identify different isomers in a mixture.
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent (for GC-MS) such as dichloromethane or ethyl acetate, or a solvent compatible with the LC mobile phase (for LC-MS).
-
Filter the sample to remove any particulate matter.
2. Instrumental Parameters (GC-MS Example):
-
Gas Chromatograph:
-
Column: A standard non-polar column (e.g., DB-5ms) is often a good starting point.
-
Inlet Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure elution of the compound and any potential isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Range: Scan a range that includes the expected molecular weight of the product and potential fragments (e.g., m/z 40-500).
-
3. Data Analysis and Interpretation:
-
Examine the total ion chromatogram (TIC). The presence of multiple peaks with the same molecular ion in the mass spectrum suggests the presence of isomers.
-
Analyze the mass spectrum of the main peak. Confirm that the molecular ion peak corresponds to the expected molecular weight of the desired product.
-
Interpret the fragmentation pattern. Rearranged isomers, being constitutional isomers, will often exhibit different fragmentation patterns due to their different bond connectivities.[3][4][5] For example, the loss of specific neutral fragments will be characteristic of a particular structure. Predict the likely fragmentation pathways for the expected product and any plausible rearrangement products and compare these with the experimental data. A significant mismatch would indicate a different structure.
-
Compare the fragmentation patterns of different chromatographic peaks. If multiple isomers are present, their mass spectra can be compared to identify the desired product and characterize the rearrangement products.
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal.[6]
1. Crystal Growth:
-
This is often the most challenging step. A high-purity sample is required.
-
Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. A variety of solvents and conditions may need to be screened to obtain a single crystal of suitable size and quality (ideally > 0.1 mm in all dimensions).
2. Data Collection:
-
The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.
-
The crystal is rotated, and the diffraction pattern is collected on a detector.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.
-
The positions of the atoms in the unit cell are determined, and the structure is refined to best fit the experimental data.
4. Data Analysis and Interpretation:
-
The final refined structure provides an unambiguous 3D model of the molecule. This includes bond lengths, bond angles, and stereochemistry, which can be directly compared to the expected product.
-
Challenges with Mixtures: If the sample is a mixture of isomers, it can be difficult to grow a suitable single crystal. In some cases, co-crystallization may occur, where both isomers are incorporated into the crystal lattice. This can lead to disorder in the crystal structure, making it difficult to refine.[21][22] Powder X-ray diffraction (PXRD) can sometimes be used to analyze crystalline mixtures and, in some cases, quantify the components.[9][12][23][24]
Visualization of Workflows and Signaling Pathways
Clear diagrams of experimental workflows and logical relationships can greatly aid in understanding the process of confirming the absence of rearrangement products.
Experimental Workflow for Product Purity Confirmation
Caption: A typical workflow for the synthesis, purification, and structural confirmation of a chemical product to rule out rearrangements.
Logical Relationships in Structure Elucidation
References
- 1. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Problems and Solutions in Quantitative Analysis of Complex Mixtures by X-Ray Powder Diffraction | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 3. whitman.edu [whitman.edu]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. researchgate.net [researchgate.net]
- 10. ethz.ch [ethz.ch]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. A quick method for the quantitative analysis of mixtures. 1. Powder X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitivity enhancement by chromatographic peak concentration with ultra-high performance liquid chromatography-nuclear magnetic resonance spectroscopy for minor impurity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Rates | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 16. XRC Fees - X-Ray Crystallography Facility [xrcf.caltech.edu]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. 21st Century Challenges in Chemical Crystallography I | springerprofessional.de [springerprofessional.de]
- 22. Data-driven challenges and opportunities in crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. XRD Quantitative Phase Analysis | Lambda Technologies [lambdatechs.com]
- 24. Quantitative X-Ray Powder Diffraction Method Using the Full Diffraction Pattern | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safe Disposal of 3-Ethyl-2,4-dimethylpentane: A Procedural Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Ethyl-2,4-dimethylpentane in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound is a flammable liquid and vapor that causes skin irritation, may cause drowsiness or dizziness, and can be fatal if swallowed and enters the airways. It is also very toxic to aquatic life with long-lasting effects. Proper handling and disposal are paramount. This document outlines the standard operating procedures for the safe management and disposal of this chemical.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles.
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use only non-sparking tools and explosion-proof equipment.
-
Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area.
-
Keep containers in a designated "Satellite Accumulation Area" (SAA) for hazardous waste.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, and eliminate all ignition sources.
-
Containment: For minor spills, absorb the liquid with inert materials such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and place it into a sealed, properly labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as regulated hazardous waste. Under no circumstances should it be disposed of down the drain or by evaporation.
-
Waste Collection:
-
Designate a specific, compatible container for the collection of this compound waste. This container should be made of a material that will not react with the chemical and should have a secure, screw-on cap.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
-
Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes must never be mixed.
-
-
Requesting Disposal:
-
Once the waste container is full (leaving some headspace to allow for expansion), or if it has been stored for a period approaching your institution's limit (often around one year for partially filled containers), a waste pickup must be requested.
-
Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS office. This typically involves an online form or a specific tagging system.
-
Ensure all required information is accurately provided on the waste tag, including the chemical composition and estimated volume.
-
-
Disposal of Empty Containers:
-
A container that has held this compound is also considered hazardous waste until properly decontaminated.
-
To decontaminate an empty container, it must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container's label must be defaced or removed before it can be discarded as non-hazardous waste or recycled, in accordance with institutional policy.
-
Exposure Limits
| Organization | Exposure Limit Type | Value |
| ACGIH | TLV-TWA (8-hour) | 400 ppm |
| ACGIH | STEL (15-minute) | 500 ppm |
| NIOSH | TWA (10-hour) | 85 ppm |
| NIOSH | IDLH | 750 ppm |
| OSHA | PEL (8-hour) | 500 ppm |
Data for Heptane isomers. Source:[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
